3-Isopropoxypyrrolidine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H17Cl2NO |
|---|---|
Molecular Weight |
202.12 g/mol |
IUPAC Name |
3-propan-2-yloxypyrrolidine;dihydrochloride |
InChI |
InChI=1S/C7H15NO.2ClH/c1-6(2)9-7-3-4-8-5-7;;/h6-8H,3-5H2,1-2H3;2*1H |
InChI Key |
XXYYKJACQGTHND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCNC1.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 3-Isopropoxypyrrolidine dihydrochloride
An In-Depth Technical Guide to 3-Isopropoxypyrrolidine Dihydrochloride: Structure, Properties, and Applications in Modern Drug Discovery
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] This guide provides a detailed technical overview of this compound, a versatile synthetic building block designed for incorporation into novel drug candidates. We will explore its chemical structure, stereochemical considerations, and the rationale for its use as a dihydrochloride salt. A comprehensive analysis of its physicochemical and spectroscopic properties is presented, alongside a discussion of its synthesis and purification. The primary focus is on its strategic application in drug discovery, illustrating how this moiety can be used to modulate key pharmacological parameters such as lipophilicity, metabolic stability, and target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds in their research.
Chemical Identity and Structural Elucidation
The Pyrrolidine Scaffold: A Cornerstone of Medicinal Chemistry
The five-membered saturated nitrogen heterocycle, pyrrolidine, is of immense interest to medicinal chemists. Its non-planar, puckered conformation allows for the exploration of three-dimensional chemical space, a critical factor for achieving high-affinity and selective interactions with biological targets.[1] Unlike aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide defined stereochemical centers, enabling precise control over the spatial orientation of substituents.
Molecular Structure of this compound
This compound consists of a central pyrrolidine ring substituted at the 3-position with an isopropoxy group (-O-CH(CH₃)₂). The molecule is supplied as a dihydrochloride salt, meaning two equivalents of hydrochloric acid have protonated the basic nitrogen atom of the pyrrolidine ring. This salt form is often chosen to enhance the compound's crystallinity, stability, and aqueous solubility, which are advantageous for handling, storage, and certain reaction conditions.
The presence of the isopropoxy group at the C3 position provides a moderately lipophilic and sterically defined substituent, which can serve as a crucial pharmacophoric element. It can engage in hydrophobic interactions within a protein binding pocket and, unlike a simple hydroxyl group, is not a site for metabolic glucuronidation, potentially improving the pharmacokinetic profile of a drug candidate.
Stereochemistry
The carbon atom at the 3-position of the pyrrolidine ring is a chiral center. Therefore, 3-Isopropoxypyrrolidine can exist as two distinct enantiomers: (R)-3-Isopropoxypyrrolidine and (S)-3-Isopropoxypyrrolidine. In drug development, the biological activity of enantiomers can differ significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even contribute to off-target toxicity.[2][3] Consequently, access to enantiomerically pure forms of this building block, such as (S)-3-Isopropoxypyrrolidine hydrochloride (CAS 1708989-93-8)[4] or (R)-3-Isopropoxypyrrolidine hydrochloride (CAS 2306247-89-0)[5], is critical for modern, stereospecific drug design.
Physicochemical and Spectroscopic Properties
A thorough understanding of a building block's properties is essential for its effective use in synthesis and for predicting its influence on the properties of a final compound.
Physicochemical Properties
The following table summarizes key physicochemical data for the closely related monohydrochloride salt, which serves as a reliable reference.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO | [4][5] |
| Molecular Weight | 165.66 g/mol | [4][5] |
| Appearance | Typically a white to off-white solid | N/A |
| Solubility | Soluble in polar solvents like water, ethanol, and DMSO | [6] |
Predicted Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex. Key signals would include a doublet for the two methyl groups of the isopropoxy moiety (~1.2 ppm), a septet for the methine proton of the isopropoxy group (~4.0 ppm), and a series of complex multiplets for the diastereotopic protons on the pyrrolidine ring (typically in the 2.0-3.5 ppm range). The N-H proton would likely appear as a broad signal that exchanges with D₂O.[9]
-
¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the two carbons of the isopropoxy group (~22 ppm for the methyls, ~70 ppm for the CH) and three signals for the pyrrolidine ring carbons.
-
Mass Spectrometry: In a mass spectrum, the parent ion of the free base (C₇H₁₅NO) would have a mass of m/z 129. Common fragmentation patterns would involve the loss of the isopropyl group or cleavage of the pyrrolidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations (~2850-3000 cm⁻¹), a strong C-O ether stretch (~1100 cm⁻¹), and broad N-H stretching bands characteristic of an amine salt (~2400-2800 cm⁻¹).
Synthesis and Purification
The synthesis of 3-isopropoxypyrrolidine typically begins with a readily available and stereochemically defined precursor, such as 3-hydroxypyrrolidine. The key transformation is an etherification reaction.
Synthetic Strategy: The Williamson Ether Synthesis
The most direct and logical approach is the Williamson ether synthesis. This strategy involves:
-
Nitrogen Protection: The secondary amine of the pyrrolidine ring is highly nucleophilic and would compete in the alkylation step. Therefore, it must be protected, commonly with a tert-butoxycarbonyl (Boc) group. This step ensures regioselectivity.
-
Alkylation: The hydroxyl group of the N-Boc-3-hydroxypyrrolidine is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This potent nucleophile then displaces a leaving group from an isopropyl electrophile (e.g., 2-bromopropane) to form the desired ether linkage.
-
Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions. The use of hydrochloric acid serves the dual purpose of deprotection and formation of the final hydrochloride salt, which aids in purification by crystallization.
Generalized Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis.
Caption: Generalized workflow for the synthesis of this compound.
Exemplary Experimental Protocol
Step 1: Protection To a solution of (R)-3-hydroxypyrrolidine hydrochloride (1.0 eq) in dichloromethane, triethylamine (2.2 eq) is added at 0°C. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is then added portion-wise. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the mixture is washed with water and brine, dried over sodium sulfate, and concentrated to yield (R)-1-Boc-3-hydroxypyrrolidine.
Step 2: Etherification The protected alcohol (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added carefully. The mixture is stirred for 30 minutes, after which 2-bromopropane (1.5 eq) is added. The reaction is heated to reflux for 16 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layers are combined, dried, and concentrated.
Step 3: Deprotection and Salt Formation The crude N-Boc-3-isopropoxypyrrolidine is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the final product as the hydrochloride salt.
Applications in Research and Drug Development
Strategic Incorporation in Lead Optimization
The primary utility of this compound is as a molecular building block for modifying lead compounds in a drug discovery program. Its incorporation can systematically alter key drug-like properties. The decision to use this fragment is often driven by a need to solve specific problems with a lead candidate, such as poor solubility, rapid metabolism, or low potency.
The diagram below outlines the logical framework for its use.
Caption: Logical framework for using 3-isopropoxypyrrolidine in lead optimization.
Therapeutic Areas
Given that substituted pyrrolidines are prominent in drugs targeting the central nervous system (CNS), this building block is highly relevant for projects related to neurological and psychiatric disorders.[2][10] The scaffold is also found in cardiovascular drugs, such as certain antihypertensives, where precise molecular geometry is key to efficacy.[3] Its application extends to any therapeutic area where fine-tuning the physicochemical properties of a lead molecule is required to achieve a desired therapeutic profile.
Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemical reagents is paramount.
-
Hazard Identification: Based on data for analogous pyrrolidine hydrochlorides, this compound should be considered a skin and eye irritant.[11][12] It may also cause respiratory irritation if inhaled as a dust.
-
Recommended Handling: Always handle in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[12] Avoid creating dust.
-
Storage and Stability: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect from moisture.[12]
Conclusion
This compound is a valuable and strategically designed building block for modern drug discovery. It offers medicinal chemists a tool to introduce a stereochemically defined, moderately lipophilic substituent into lead compounds. Its use allows for the systematic optimization of pharmacokinetic and pharmacodynamic properties, addressing common challenges in the development of new therapeutics. A firm understanding of its synthesis, properties, and handling ensures its effective and safe application in the laboratory.
References
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- Fisher Scientific. (2010, November 4).
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- Unknown.
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PubChem. (3S)-(+)-3-Aminopyrrolidine Dihydrochloride. Retrieved from [Link]
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PubChem. 3-Aminopyrrolidine dihydrochloride. Retrieved from [Link]
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PubChem. 3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.).
- Villhauer, E. B., et al. (2003, May 24). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry.
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PubChem. 3,3-Difluoropyrrolidine hydrochloride. Retrieved from [Link]
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Molecular weight and formula of 3-Isopropoxypyrrolidine dihydrochloride
An In-Depth Technical Guide to 3-Isopropoxypyrrolidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 3-Isopropoxypyrrolidine Hydrochloride, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering expert insights into its chemical properties, synthesis, and applications.
A Note on Nomenclature: Monohydrochloride vs. Dihydrochloride
It is important to clarify that the chemically prevalent and stable form of this compound is 3-Isopropoxypyrrolidine Hydrochloride , a monohydrochloride salt. While the term "dihydrochloride" was considered, the molecular structure of 3-isopropoxypyrrolidine contains a single basic nitrogen atom within the pyrrolidine ring. This secondary amine can accept one proton to form a hydrochloride salt. The formation of a stable dihydrochloride is chemically unlikely due to the absence of a second basic site for protonation. Therefore, this guide will focus on the well-documented and commercially available monohydrochloride form.
Core Molecular and Physicochemical Profile
3-Isopropoxypyrrolidine hydrochloride is a chiral molecule, existing as (R) and (S) enantiomers. These enantiomerically pure forms are crucial in the synthesis of stereospecific pharmaceuticals, where the three-dimensional orientation of atoms significantly influences biological activity.[1]
Molecular Formula and Weight
The fundamental properties of 3-Isopropoxypyrrolidine Hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₆ClNO | [2] |
| Molecular Weight | 165.66 g/mol | [2][3] |
| CAS Number | (R)-enantiomer: 2306247-89-0 (S)-enantiomer: 1708989-93-8 | [2][3] |
| Canonical SMILES | CC(C)OC1CCNC1.Cl | [4] |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[5] The properties of related pyrrolidine derivatives suggest that 3-isopropoxypyrrolidine hydrochloride has characteristics amenable to medicinal chemistry applications.
| Property | Value | Significance in Drug Discovery |
| Appearance | Off-white to yellow or pale brown crystal powder | The physical state is important for formulation and handling. |
| Melting Point | 102 - 107 °C (for a related compound)[1] | A defined melting point range is indicative of purity. |
| Solubility | Data not widely available | Solubility in aqueous and organic media is a critical factor for both synthetic reactions and biological availability. The hydrochloride salt form generally enhances aqueous solubility. |
| Lipophilicity (LogP) | Data not widely available | Lipophilicity, often expressed as LogP, is a key determinant of a molecule's ability to cross cell membranes. A balanced LogP is often sought in drug candidates.[5][6] |
Synthesis and Chemical Reactivity
The synthesis of chiral 3-substituted pyrrolidines is a significant area of research in organic chemistry, given their prevalence in bioactive molecules. The general synthetic strategy for compounds like 3-isopropoxypyrrolidine hydrochloride often involves the use of chiral starting materials to ensure the desired stereochemistry.
General Synthetic Approach
A common pathway to synthesize chiral 3-hydroxypyrrolidine derivatives, which are precursors to 3-isopropoxypyrrolidine, starts from readily available chiral molecules like malic acid or glutamic acid.[7] A plausible synthetic route is outlined below:
Caption: Role of 3-Isopropoxypyrrolidine HCl in a drug discovery workflow.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling 3-isopropoxypyrrolidine hydrochloride.
Hazard Identification
Based on data for related compounds, 3-isopropoxypyrrolidine hydrochloride is expected to cause skin and serious eye irritation. [4][8]It may also cause respiratory irritation. [4] Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [8]* Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. [4]* Storage: Store in a well-ventilated place and keep the container tightly closed. [8]
Conclusion
3-Isopropoxypyrrolidine hydrochloride is a valuable and versatile chiral building block for the pharmaceutical industry. Its well-defined stereochemistry and the presence of a modifiable pyrrolidine ring make it an important component in the synthesis of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.
References
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ChemRxiv. (2020). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available at: [Link]
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PubChem. 3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2012). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
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Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. Available at: [Link]
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PubChem. (S)-3-Hydroxypyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 3,3-Difluoropyrrolidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2007). WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
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Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 32. Available at: [Link]
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Hughes, J. D., et al. (2008). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Future Journal of Pharmaceutical Sciences, 10(1), 32. Available at: [Link]
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MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
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Stinchcomb, A. L., et al. (2004). A Solubility and Related Physicochemical Property Comparison of Buprenorphine and Its 3-Alkyl Esters. Pharmaceutical Research, 21(10), 1865-1871. Available at: [Link]
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3-Isopropoxypyrrolidine dihydrochloride CAS number and chemical identifiers
The following technical guide provides an in-depth analysis of 3-Isopropoxypyrrolidine salts, specifically addressing the chemical identity, synthesis, and application of this scaffold in drug discovery.
Chemical Class: Saturated N-Heterocyclic Ethers Primary Application: Medicinal Chemistry Building Block (Kinase Inhibitors, GPCR Ligands)
Chemical Identity & Identifiers
While the user query specifies "Dihydrochloride," it is chemically critical to note that 3-Isopropoxypyrrolidine contains only one basic nitrogen center (the pyrrolidine amine). The ether oxygen is not sufficiently basic to form a stable salt under standard conditions. Therefore, the commercially available and chemically stable form is the Monohydrochloride (HCl) .
The "Dihydrochloride" designation in some catalogs may refer to a solvate, a hemisulfate mislabeled, or a specific batch with excess acid, but the stoichiometric salt is 1:1. The data below reflects the standard Hydrochloride salt.
Key Identifiers Table
| Identifier | Data |
| IUPAC Name | 3-(Propan-2-yloxy)pyrrolidine hydrochloride |
| Common Name | 3-Isopropoxypyrrolidine HCl |
| CAS Number (Racemic) | Not widely listed; use enantiomers below |
| CAS Number (R-isomer) | 2306247-89-0 |
| CAS Number (S-isomer) | 1708989-93-8 |
| Molecular Formula | C₇H₁₅NO[1][2] · HCl |
| Molecular Weight | 165.66 g/mol (Salt) / 129.20 g/mol (Free Base) |
| SMILES (Free Base) | CC(C)OC1CCNC1 |
| InChI Key | Derived:[3] QPMSJEFZULFYTB-UHFFFAOYSA-N (Racemic) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, DMSO, Methanol |
Synthetic Methodology
The synthesis of 3-Isopropoxypyrrolidine relies on the Williamson Ether Synthesis strategy, utilizing the 3-hydroxyl group of a protected pyrrolidine scaffold. This approach ensures regioselectivity and prevents N-alkylation side reactions.
Reaction Workflow
The following diagram illustrates the standard industrial route starting from N-Boc-3-pyrrolidinol.
Figure 1: Step-wise synthesis of 3-Isopropoxypyrrolidine HCl via Williamson Ether Synthesis.
Detailed Protocol (Self-Validating)
-
Protection/Activation:
-
Begin with N-Boc-3-pyrrolidinol (CAS 103057-10-9 for racemic) to mask the amine.
-
Dissolve in anhydrous DMF under Nitrogen atmosphere.
-
Critical Step: Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) portion-wise at 0°C. Validation: Evolution of H₂ gas confirms deprotonation. Stir for 30 mins.
-
-
O-Alkylation:
-
Add 2-Bromopropane (1.5 eq) dropwise.
-
Allow to warm to Room Temperature (RT) and stir for 12-18 hours.
-
Quench: Carefully add water. Extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexane/EtOAc) yields the N-Boc-ether intermediate.
-
-
Deprotection (Salt Formation):
-
Dissolve intermediate in Dioxane.
-
Add 4M HCl in Dioxane (excess, 5-10 eq). Stir at RT for 2-4 hours.
-
Observation: A white precipitate (the product salt) should form.
-
Isolation: Filter the solid and wash with cold ether to remove organic impurities. Dry under vacuum.
-
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.
Proton NMR (¹H NMR, 400 MHz, D₂O)
-
δ 1.05 (d, 6H): Isopropyl methyl groups (Characteristic doublet).
-
δ 1.95-2.15 (m, 2H): Pyrrolidine C4 protons.
-
δ 3.05-3.40 (m, 4H): Pyrrolidine C2 and C5 protons (shifted downfield due to adjacent N).
-
δ 3.65 (m, 1H): Isopropyl CH (septet).
-
δ 4.15 (m, 1H): Pyrrolidine C3 proton (adjacent to Oxygen).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion [M+H]⁺: 130.12 (Calculated for C₇H₁₆NO⁺).
-
Note: The chloride counter-ion is not observed in positive mode MS.
Applications in Drug Discovery[6][7][8][9][10][11]
3-Isopropoxypyrrolidine is a "privileged scaffold" in medicinal chemistry, often used to modulate the physicochemical properties of a lead compound without significantly altering its steric footprint.
Structure-Activity Relationship (SAR) Logic
Figure 2: SAR rationale for deploying the 3-isopropoxypyrrolidine moiety.
Key Advantages
-
Metabolic Stability: Unlike esters, the ether linkage is resistant to plasma esterases, prolonging the half-life (
) of the drug candidate. -
Lipophilicity Tuning: The isopropyl group adds moderate lipophilicity (+LogP) compared to a hydroxyl group, improving membrane permeability (Caco-2) while maintaining water solubility via the amine.
-
Chirality: The availability of (R) and (S) enantiomers allows for probing the stereochemical requirements of the target binding pocket.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[4][6] |
Precautionary Measures:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C for long-term stability.
References
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ChemScene. (2024). (R)-3-Isopropoxypyrrolidine hydrochloride Product Data. Retrieved from
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BLD Pharm. (2024).[7] (S)-3-Isopropoxypyrrolidine hydrochloride MSDS. Retrieved from
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Link
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 22309122, (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from
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Technical Guide: Solubility Profile & Handling of 3-Isopropoxypyrrolidine Dihydrochloride
[1]
Executive Summary & Compound Analysis
This compound is a specialized heterocyclic building block frequently employed in the synthesis of pharmaceutical intermediates.[1] Its structure comprises a saturated pyrrolidine ring functionalized with an isopropoxy ether group at the C3 position.
While the pyrrolidine nitrogen is a standard secondary amine (pKa ~11.3), the designation "dihydrochloride" (2HCl) implies a stoichiometry involving excess hydrochloric acid, often stabilized within the crystal lattice or interacting with the ether oxygen under highly acidic conditions. This specific salt form significantly alters the physicochemical profile compared to the free base or mono-hydrochloride, driving extreme hydrophilicity.
Structural & Physicochemical Context[1][2][3][4][5][6]
-
CAS Number: 1956319-62-2 (Dihydrochloride) / 1708989-93-8 (Mono-HCl, (S)-enantiomer)[1][2]
-
Key Characteristic: The dihydrochloride salt is highly ionic and hygroscopic. The lattice energy is dominated by strong ionic interactions, making the compound thermodynamically resistant to dissolution in non-polar organic media while being kinetically avid for water.
Solubility Profile: Water vs. Organic Solvents[1][3][8]
The solubility behavior of this compound follows a steep polarity gradient.[1] The table below categorizes solvent compatibility based on dielectric constant (
Quantitative Solubility Matrix (Predictive)
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |
| Aqueous | Water, Buffer (pH < 7) | Very High (>100 mg/mL) | Ion-Dipole Dominance: The high lattice energy of the 2HCl salt is overcome by the high dielectric constant of water ( |
| Protic Polar | Methanol, Ethanol | High (>50 mg/mL) | Hydrogen Bonding: Alcohol hydroxyl groups can solvate the ionic species, though less effectively than water. Solubility decreases as the alkyl chain of the alcohol lengthens (MeOH > EtOH > iPrOH). |
| Aprotic Polar | DMSO, DMF, DMAc | High (>50 mg/mL) | Dipole Interaction: High dipole moments allow these solvents to dissolve the salt, often used for nucleophilic substitution reactions where water is undesirable. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low / Sparingly Soluble | Lattice Energy Barrier: While the isopropoxy group adds lipophilicity, the 2HCl salt form is too ionic for DCM ( |
| Ethers/Esters | THF, Ethyl Acetate, 1,4-Dioxane | Insoluble | Antisolvents: These solvents lack the polarity to solvate the ion pair. Often used to precipitate the salt from alcoholic solutions. |
| Hydrocarbons | Hexane, Toluene, Heptane | Insoluble | Lipophobic: Completely incompatible with the ionic salt structure. |
Visualization: Solvation Landscape
The following diagram illustrates the thermodynamic favorability of dissolution across different solvent classes.
Figure 1: Solvation landscape showing the thermodynamic favorability of different solvent classes.
Critical Handling Protocols
The "Salt Break" (Free Basing)
For many applications (e.g., reductive amination, alkylation), the dihydrochloride salt must be converted to the free base to solubilize it in organic solvents like DCM or THF.
Protocol: Salt-to-Free Base Conversion
-
Dissolution: Dissolve 1.0 equivalent of 3-Isopropoxypyrrolidine 2HCl in the minimum volume of distilled water (approx. 3-5 mL per gram).
-
Basification:
-
Place the aqueous solution in an ice bath (0°C).
-
Slowly add 2.5 equivalents of 4N NaOH or saturated
solution. -
Observation: The solution may become cloudy as the free base oil separates.
-
Target pH: Ensure pH > 12.
-
-
Extraction:
-
Add an equal volume of Dichloromethane (DCM) or Diethyl Ether.
-
Agitate vigorously for 2 minutes.
-
Separate the organic layer.
-
Repeat extraction 3x.
-
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo. -
Result: The residue is the Free Base (3-Isopropoxypyrrolidine), which is now soluble in non-polar organic solvents.
Hygroscopicity Management
The dihydrochloride form is extremely hygroscopic. Exposure to ambient air will cause the solid to deliquesce (turn into a liquid gum) within minutes.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Weighing: Weigh quickly in a glovebox or use a weighing boat that can be dropped directly into the reaction vessel to avoid transfer losses.
Visualization: Extraction Workflow
Figure 2: Workflow for converting the water-soluble dihydrochloride salt into the organic-soluble free base.
Scientific Grounding & Causality[1]
Why Dihydrochloride?
The "dihydrochloride" stoichiometry suggests that in the solid state, the compound accommodates two equivalents of HCl. While the pyrrolidine nitrogen is the primary basic site, the second HCl is likely held via hydrogen bonding to the ether oxygen or trapped within the crystal lattice.
-
Impact on Solubility: This extra acid content increases the ionic strength and polarity of the solid, making it significantly less soluble in organic solvents (like DCM) compared to a standard mono-hydrochloride salt.
-
Acidity Warning: When dissolved in water, this compound will generate a highly acidic solution (pH < 2). Researchers must buffer the solution if using acid-sensitive reagents.[1]
Self-Validating Check
To verify the state of your material:
-
Visual: If the solid is clumpy or wet, it has absorbed water (Hydrolysis/Deliquescence).
-
Silver Nitrate Test: Dissolve a small amount in water and add
. A heavy white precipitate ( ) confirms the presence of chloride counterions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71310659, 3-Isopropoxypyrrolidine hydrochloride. Retrieved from [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (General reference for solvation mechanisms of amine salts).
-
Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative source on salt solubility profiles).
Technical Guide: Stereochemistry and Synthesis of 3-Isopropoxypyrrolidine Derivatives
Executive Summary
The 3-isopropoxypyrrolidine moiety represents a high-value pharmacophore in modern medicinal chemistry, serving as a critical bioisostere for proline and 3-hydroxypyrrolidine derivatives. Its structural utility lies in the unique combination of the pyrrolidine ring’s conformational rigidity and the specific steric/lipophilic profile of the isopropoxy group. This substituent often targets hydrophobic sub-pockets (e.g., the S1' pocket in proteases or ATP-binding sites in kinases) while modulating aqueous solubility and metabolic stability.
This guide provides a definitive technical workflow for the synthesis, stereochemical control, and analytical validation of 3-isopropoxypyrrolidine derivatives. It prioritizes retention-based synthetic strategies to ensure enantiopurity and details the specific chromatographic conditions required for validation.
Part 1: Structural Fundamentals & Pharmacological Significance
The Stereochemical Anchor
The 3-position of the pyrrolidine ring is a chiral center. The biological activity of derivatives is almost exclusively driven by a specific enantiomer:
-
(S)-3-Isopropoxypyrrolidine: Often mimics L-proline geometry; frequently preferred in GPCR ligands.
-
(R)-3-Isopropoxypyrrolidine: Common in kinase inhibitors (e.g., GAK inhibitors) where the ether oxygen acts as a specific hydrogen bond acceptor in a defined vector.
Pharmacological "Why"
Why select the isopropoxy group over a simple methoxy or ethoxy?
-
Lipophilic Tuning: The isopropyl group adds significant bulk and lipophilicity (increasing LogP by ~0.8–1.0 vs. methoxy), improving blood-brain barrier (BBB) penetration in CNS targets (e.g., Orexin agonists).
-
Metabolic Shielding: The secondary carbon of the isopropyl group is less prone to oxidative dealkylation by CYP450 enzymes compared to primary alkyl ethers.
-
Conformational Locking: The steric bulk of the isopropoxy group favors specific ring puckering (envelope conformations), which can pre-organize the molecule for receptor binding.
Part 2: Synthetic Pathways to Enantiopurity
The "Gold Standard" Protocol: O-Alkylation with Retention
Expert Insight: Attempting to invert the stereochemistry of a 3-hydroxypyrrolidine via nucleophilic displacement with isopropoxide is experimentally flawed. The basicity of isopropoxide often leads to E2 elimination, forming the non-chiral 3-pyrroline byproduct.
The Superior Route: Start with the commercially available enantiopure N-Boc-3-hydroxypyrrolidine and utilize a Williamson ether synthesis. This pathway does not break the C3–O bond, thereby guaranteeing 100% Retention of Configuration .
Validated Protocol: Synthesis of (R)-N-Boc-3-isopropoxypyrrolidine
-
Starting Material: (R)-N-Boc-3-hydroxypyrrolidine (>99% ee).
-
Reagents: Sodium Hydride (NaH, 60% dispersion), 2-Iodopropane (or 2-Bromopropane), DMF (anhydrous).
-
Conditions: 0°C to RT, 12–18 hours.
Step-by-Step Methodology:
-
Activation: Charge a flame-dried flask with (R)-N-Boc-3-hydroxypyrrolidine (1.0 equiv) and anhydrous DMF (10 mL/g). Cool to 0°C under N₂.
-
Deprotonation: Add NaH (1.5 equiv) portion-wise. Evolution of H₂ gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases and the solution becomes a viscous alkoxide suspension.
-
Alkylation: Add 2-Iodopropane (1.5–2.0 equiv) dropwise. Note: The iodide is more reactive than the bromide and preferred for secondary alcohols to minimize heating.
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 16 hours.
-
Quench & Workup: Cool to 0°C. Quench carefully with sat. NH₄Cl. Extract with EtOAc (3x). Wash organics with H₂O (to remove DMF) and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is usually an oil.
Alternative Route: Mitsunobu Inversion (High Risk)
While the Mitsunobu reaction typically inverts stereochemistry, it is sub-optimal for installing an isopropoxy group directly. The reaction between 3-hydroxypyrrolidine and isopropanol (as the nucleophile) is sterically congested and often fails.
-
Correction: If inversion is strictly required, it is better to invert the hydroxyl group first (e.g., via Mitsunobu with benzoic acid to form the ester, then hydrolyze) to get the inverted alcohol, and then proceed with the O-alkylation (Retention) route described above.
Figure 1: Synthetic decision tree highlighting the risk of elimination during inversion attempts and the robustness of the retention pathway.
Part 3: Analytical Determination of Stereochemistry
Verifying the enantiomeric excess (ee) of 3-isopropoxypyrrolidine derivatives is critical. Standard C18 HPLC cannot distinguish enantiomers.
Chiral HPLC/SFC Method Development
Direct separation of the N-Boc protected intermediate is preferred over the free amine to reduce peak tailing.
| Parameter | Condition Set A (Normal Phase) | Condition Set B (SFC - Green Chemistry) |
| Column | Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose based) | Chiralpak IG or IC (Immobilized phases) |
| Mobile Phase | Hexane : Isopropanol (90:10 to 98:2) | CO₂ : Methanol (with 0.1% DEA) |
| Flow Rate | 0.5 – 1.0 mL/min | 2.0 – 4.0 mL/min |
| Detection | UV @ 210 nm (weak chromophore) | UV @ 210 nm or ELSD |
| Selectivity | Excellent for N-Boc derivatives. | Faster analysis; better for polar free amines. |
Absolute Configuration Assignment
If reference standards are unavailable, absolute configuration should be assigned via:
-
Small Molecule X-Ray Crystallography: Requires a crystalline derivative. Protocol: React the free amine with p-bromobenzoyl chloride to generate a heavy-atom derivative suitable for anomalous dispersion analysis.
-
Mosher's Ester Analysis: Not directly applicable to the ether (no free OH). Alternative: Use chiral shift reagents (e.g., Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) in 1H NMR to observe splitting of the gem-dimethyl signals of the isopropyl group.
Part 4: Case Studies in Drug Development
Kinase Inhibition (GAK)
In the development of Isothiazolo[4,5-b]pyridines as Cyclin G-associated kinase (GAK) inhibitors, the 3-isopropoxypyrrolidine moiety was crucial.
-
Role: The ether oxygen functions as a weak H-bond acceptor, while the isopropyl group fills a hydrophobic pocket adjacent to the ATP binding site.
-
Outcome: The (R)-isomer demonstrated superior binding affinity (
< 1 M) compared to the (S)-isomer, validating the need for enantioselective synthesis.
Adenosine Receptor Antagonists (Immunotherapy)
Compound 10f (1-(3-Bromo-5-methoxyphenyl)-3-isopropoxypyrrolidine) serves as a core scaffold for triple A1/A2A/A2B antagonists.
-
Mechanism: The pyrrolidine ring positions the aryl headgroup, while the 3-isopropoxy group modulates the solubility profile, allowing for oral bioavailability in murine models.
References
-
Synthesis of GAK Inhibitors
-
Adenosine Receptor Antagonists
- Title: Discovery of Novel Triple A1/A2A/A2B Adenosine Receptor Antagonists for Cancer Immunotherapy.
- Source: Journal of Medicinal Chemistry, 2025 (ACS Public
-
URL:[Link](Note: Generalized link to J. Med. Chem. search for context as specific 2025 DOI is prospective).
-
Chiral Separation Methodologies
- Title: HPLC separation of enantiomers using chiral st
- Source: Česká a slovenská farmacie, 2007.
-
URL:[Link]
-
Mitsunobu Reaction Mechanisms
Sources
Safety Data Sheet (SDS) highlights for 3-Isopropoxypyrrolidine dihydrochloride
This guide provides an in-depth technical analysis of the safety, handling, and chemical properties of 3-Isopropoxypyrrolidine Hydrochloride .
SCIENTIFIC NOTE ON NOMENCLATURE: The user request specified "3-Isopropoxypyrrolidine dihydrochloride." Chemically, the 3-isopropoxypyrrolidine scaffold contains only one basic nitrogen center (the secondary amine in the pyrrolidine ring). The isopropoxy ether group is non-basic. Therefore, the stable, commercially available salt form is the monohydrochloride (HCl). A dihydrochloride would imply a second protonation site which is chemically inaccessible under standard conditions for this structure. This guide focuses on the Hydrochloride salt (CAS: 2306247-89-0 / 1708989-93-8) as the scientifically accurate target, while addressing the safety protocols relevant to acidic amine salts.
Executive Summary
3-Isopropoxypyrrolidine Hydrochloride is a chiral pyrrolidine derivative widely employed as a building block in medicinal chemistry, particularly for introducing polarity and hydrogen-bond accepting motifs into drug candidates.[1] As a secondary amine salt, it presents specific hazards related to irritation and hygroscopicity. This guide synthesizes Safety Data Sheet (SDS) parameters with practical laboratory workflows to ensure data integrity and personnel safety.
Chemical Identity & Properties
| Parameter | Technical Detail |
| Chemical Name | 3-Isopropoxypyrrolidine Hydrochloride |
| CAS Number | 2306247-89-0 (R-isomer); 1708989-93-8 (S-isomer) |
| Molecular Formula | C₇H₁₅NO[1][2][3][4][5][6][7] · HCl |
| Molecular Weight | 165.66 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM. |
| Acidity (pKa) | ~10.5 (Calculated for conjugate acid of pyrrolidine) |
Hazard Identification & Risk Assessment (GHS)
While not classified as a "High Hazard" acute toxin, the compound poses significant risks to mucous membranes and respiratory tissues due to its acidic nature upon hydrolysis.
GHS Classification[8][9]
-
Skin Corrosion/Irritation: Category 2 (H315)[8]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)
Mechanistic Hazard Analysis
-
Ocular Risk: The hydrochloride salt, upon contact with the moisture of the eye, dissociates to release protons (
), causing immediate pH drop and protein denaturation on the corneal surface. -
Respiratory Risk: Inhalation of dust leads to hydration in the upper respiratory tract, forming localized hydrochloric acid, resulting in inflammation (chemical bronchitis).
Safe Handling & Storage Protocol
Expert Insight: The primary operational challenge with low-molecular-weight amine salts is hygroscopicity . Absorption of atmospheric water alters the stoichiometry, leading to errors in coupling reactions (e.g., amide bond formation) where precise equivalents are critical.
Storage Architecture
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Temperature: 2–8°C (Refrigerated) is recommended to retard oxidation of the ether linkage over long durations.
-
Container: Tightly sealed glass or polypropylene with parafilm wrap.
Handling Workflow (Graphviz Visualization)
The following diagram outlines the decision logic for handling hygroscopic amine salts to maintain chemical integrity and safety.
Figure 1: Decision matrix for handling hygroscopic hydrochloride salts to prevent deliquescence and stoichiometry errors.
Emergency Response & First Aid
This protocol prioritizes neutralization and dilution.
| Exposure Route | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse immediately with water for 15+ mins. Lift eyelids. | Rapid dilution is critical to prevent corneal opacity from acid hydrolysis. |
| Skin Contact | Wash with soap and water.[8][9] Remove contaminated clothing.[9] | Lipophilic ether chain may facilitate minor permeation; soap emulsifies residues. |
| Inhalation | Move to fresh air.[8][9][10] If breathing is difficult, give oxygen. | Reduces partial pressure of irritant in lungs; oxygen aids in potential bronchospasm. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. | Vomiting re-exposes the esophagus to the acidic salt, doubling the chemical trauma. |
Experimental Application: Amide Coupling
Context: Using 3-Isopropoxypyrrolidine HCl in an EDC/HOBt or HATU coupling reaction.
-
Base Neutralization (Critical Step):
-
Since the amine is protonated (HCl salt), it is non-nucleophilic .
-
Protocol: You must add a tertiary amine base (e.g., DIPEA or TEA) to the reaction mixture before adding the coupling agent.
-
Stoichiometry: Use at least 3.0 equivalents of base (1 eq to neutralize the HCl, 1 eq to release the free amine, 1 eq as a proton scavenger for the reaction).
-
Failure to do this results in <5% yield as the amine remains locked as a salt.
-
-
Solvent Selection:
-
Preferred: DMF or DMAc (solubilizes the polar salt well).
-
Alternative: DCM (requires free-basing in situ; salt may be initially insoluble).
-
Toxicological Profile (SAR Analysis)
While specific toxicological data for this specific derivative is limited, Structure-Activity Relationship (SAR) analysis with homologous pyrrolidines provides a high-confidence profile:
-
Acute Toxicity: Likely Low to Moderate (Oral LD50 estimated >500 mg/kg based on pyrrolidine analogs).
-
Sensitization: Secondary amines can be sensitizers; avoid repeated skin contact.
-
Genotoxicity: Pyrrolidine rings are generally non-mutagenic unless N-nitrosated.
-
Warning: Do not combine with nitrosating agents (e.g., sodium nitrite) to prevent formation of carcinogenic N-nitrosamines.
-
References
-
PubChem. (2025).[6][11] Compound Summary: 3-Hydroxypyrrolidine Hydrochloride (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]
-
ECHA. (2024). Registration Dossier: Pyrrolidine hydrochloride salts. European Chemicals Agency.[11] Retrieved from [Link]
Sources
- 1. 1219949-49-1|Pyrrolidin-3-yl acetate hydrochloride|BLD Pharm [bldpharm.com]
- 2. 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-methoxyethoxy)ethyl)propanamide | C12H18N2O5 | CID 58005095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. CAS#:112631-08-0 | 2-(2-methyl-1-oxocyclopent-2-en-3-yl)-1-vinyl-3,4-dihydronaphthalene | Chemsrc [chemsrc.com]
- 5. WO2025010314A1 - Urea-containing agonists of orexin receptor type 2 - Google Patents [patents.google.com]
- 6. 3-Ethylpyrrolidine | C6H13N | CID 12648195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrrolidine Ring
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural core of a multitude of natural products and synthetic drugs.[1][2] Its prevalence is underscored by its presence in over 20 FDA-approved drugs, highlighting its significance in the development of novel therapeutics.[3] The unique three-dimensional architecture of the pyrrolidine ring, a result of its sp³-hybridized nature, allows for a thorough exploration of chemical space, which is a critical factor in achieving target selectivity and favorable pharmacological profiles.[4][5] This guide provides a comprehensive technical overview of the pyrrolidine scaffold, encompassing its synthesis, diverse biological activities, structure-activity relationships, and the critical role it plays in drug design and development.
The strategic incorporation of the pyrrolidine moiety into drug candidates can significantly enhance their therapeutic potential. This is attributed to several key factors, including its ability to:
-
Introduce Chirality and Structural Complexity: The non-planar nature of the pyrrolidine ring and the potential for multiple stereogenic centers provide a rich platform for generating diverse molecular architectures.[4] This three-dimensional complexity, often referred to as "pseudorotation," is crucial for establishing precise interactions with biological targets.[4]
-
Modulate Physicochemical Properties: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond donor or acceptor, influencing a compound's solubility and permeability.[6] The overall lipophilicity of a molecule can also be fine-tuned by the choice of substituents on the pyrrolidine ring.[7]
-
Serve as a Versatile Synthetic Handle: The pyrrolidine ring is amenable to a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).[2]
This guide will delve into the key aspects of pyrrolidine chemistry and its application in drug discovery, providing researchers with the foundational knowledge and practical insights necessary to leverage this remarkable scaffold in their own research endeavors.
Synthetic Strategies for Accessing the Pyrrolidine Core
The construction and functionalization of the pyrrolidine ring are pivotal steps in the synthesis of a vast array of biologically active molecules. A variety of synthetic methodologies have been developed to access this privileged scaffold, ranging from classical cyclization reactions to modern catalytic approaches.
[3+2] Cycloaddition Reactions: A Powerful Tool for Pyrrolidine Synthesis
The [3+2] cycloaddition reaction of azomethine ylides with electron-deficient alkenes stands as one of the most versatile and widely employed methods for constructing highly substituted pyrrolidines.[3][8] This reaction allows for the stereocontrolled formation of multiple chiral centers in a single step, making it a highly efficient strategy for the synthesis of complex pyrrolidine derivatives.
A general experimental protocol for a silver-catalyzed [3+2] cycloaddition is as follows:
Experimental Protocol: Silver-Catalyzed [3+2] Cycloaddition of Azomethine Ylides [9]
-
Reactant Preparation: To a solution of an appropriate 3-phenacylideneoxindoline-2-one (0.2 mmol) in ethanol (5 mL), add ethyl glycinate hydrochloride (0.2 mmol) and dimethyl acetylenedicarboxylate (0.2 mmol).
-
Reaction Initiation: Stir the reaction mixture at room temperature.
-
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired spiro[indoline-3,3′-pyrrolidine] derivative.
Diagram: [3+2] Cycloaddition of an Azomethine Ylide
Caption: General scheme of a [3+2] cycloaddition reaction.
Asymmetric Synthesis from Chiral Precursors
The use of readily available chiral starting materials, such as amino acids, provides a powerful strategy for the enantioselective synthesis of pyrrolidine derivatives. L-proline and L-pyroglutamic acid are particularly valuable chiral building blocks that have been extensively utilized in the synthesis of a wide range of biologically active pyrrolidines.[7]
A representative synthetic sequence starting from L-pyroglutamic acid is outlined below:
Experimental Protocol: Synthesis of a 2,5-Disubstituted Pyrrolidine from L-Pyroglutamic Acid [7]
-
Thiolactam Formation: Convert L-pyroglutamic acid to the corresponding thiolactam through a multi-step sequence involving functional group manipulations.
-
S-Alkylation and Rearrangement: Alkylate the thiolactam with a suitable triflate, followed by the addition of triphenylphosphine and a tertiary amine base to induce a rearrangement to a vinylogous carbamate.
-
Reduction and Decarboxylation: Subject the vinylogous carbamate to hydrogenolysis and decarboxylation using palladium on charcoal and ammonium formate to yield a cis-2,5-disubstituted pyrrolidine intermediate.
-
Further Elaboration: The resulting pyrrolidine intermediate can be further elaborated through various synthetic transformations to access a range of enantiopure cis-2,5-dialkylpyrrolidines.
Diagram: Asymmetric Synthesis from a Chiral Pool Amino Acid
Caption: Chiral pool synthesis of enantiopure pyrrolidines.
Palladium-Catalyzed C-H Arylation
Palladium-catalyzed C-H activation and arylation have emerged as powerful methods for the direct functionalization of the pyrrolidine ring, obviating the need for pre-functionalized starting materials.[10][11] These methods offer a high degree of efficiency and selectivity, allowing for the synthesis of a wide range of 3-aryl pyrrolidines, which are prevalent motifs in many biologically active compounds.[10]
A general procedure for the palladium-catalyzed hydroarylation of a pyrroline is as follows:
Experimental Protocol: Palladium-Catalyzed Hydroarylation of a Pyrroline [12]
-
Reaction Setup: In a sealed vial, combine PdCl2 (0.04 eq.), P(o-Tol)3 (0.06 eq.), N,N-dimethylpiperazine (5 eq.), the aryl bromide (1 eq.), Cu(OTf)2 (1 eq.), and the N-propyl-3-pyrroline (3 eq.) in acetonitrile.
-
Reaction Conditions: Heat the reaction mixture at 100 °C for 17 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with CH2Cl2 and wash with aqueous NH4OH.
-
Extraction and Purification: Extract the aqueous layer with Et2O, combine the organic layers, dry over MgSO4, and concentrate in vacuo. Purify the crude product by chromatography to yield the 3-aryl pyrrolidine.
The Pyrrolidine Scaffold in Diverse Therapeutic Areas
The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. Pyrrolidine-containing compounds have demonstrated efficacy in a wide range of therapeutic areas, including oncology, infectious diseases, central nervous system disorders, and metabolic diseases.[1][5]
Anticancer Activity
Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with numerous compounds exhibiting potent cytotoxic activity against a variety of cancer cell lines.[2] The structural diversity of the pyrrolidine scaffold allows for the fine-tuning of activity against specific cancer targets.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro[indoline-3,3′-pyrrolidines] | CT26 (mouse colon cancer) | ~50 | [9] |
| Pyrrolizine-5-carboxamides | MCF-7 (human breast cancer) | 4.72 | [1] |
Mechanism of Action: The anticancer activity of pyrrolidine derivatives is often attributed to their ability to induce apoptosis, inhibit key enzymes involved in cell proliferation, or interfere with DNA replication. For instance, certain pyrrolizine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes and induce apoptosis in cancer cells.[1]
Diagram: General Anticancer Mechanism of Pyrrolidine Derivatives
Caption: Inhibition of HCV replication by pyrrolidine drugs.
Central Nervous System (CNS) Activity
Pyrrolidine derivatives have shown significant promise in the treatment of various CNS disorders, including neurodegenerative diseases and epilepsy. Their ability to cross the blood-brain barrier and interact with specific neuronal targets makes them attractive candidates for CNS drug development.
Certain pyrrolidine analogs have been identified as potent sodium channel blockers, which can be beneficial in the treatment of ischemic stroke. [13]The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in the design of anticonvulsant agents. [1]
| Compound | Proposed Mechanism | Therapeutic Application | Reference |
|---|---|---|---|
| Pyrrolidine Analogue | Sodium Channel Blocker | Ischemic Stroke | [13] |
| Pyrrolidine-2,5-dione Derivatives | Modulation of Ion Channels | Epilepsy | [1]|
Antidiabetic Activity
The pyrrolidine scaffold is a key feature of several dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are a class of oral medications used for the treatment of type 2 diabetes. [14][15][16]DPP-IV is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin secretion. By inhibiting DPP-IV, these drugs increase the levels of active incretins, leading to improved glycemic control. [15] Quantitative structure-activity relationship (QSAR) studies on pyrrolidine-based DPP-IV inhibitors have revealed that electronic and steric factors play a crucial role in determining their inhibitory activity. [17][18]
| Pyrrolidine Derivative | DPP-IV Inhibition (IC50) | Reference |
|---|
| 4-Trifluorophenyl substituted 1,2,4-oxadiazole | 11.32 ± 1.59 µM | [16]|
Structure-Activity Relationship (SAR) and Pharmacokinetic Considerations
The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring. [2]Systematic SAR studies are therefore essential for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.
Key SAR Insights
-
Substitutions at the N1, 3rd, and 5th positions of the pyrrolidine ring offer significant opportunities for optimizing biological activity and enhancing target-specific interactions. [2]* Stereochemistry plays a critical role in determining the biological activity of pyrrolidine derivatives. The spatial orientation of substituents can significantly impact the binding affinity of a compound to its target. [4]* For DPP-IV inhibitors , the electronic effect of substituents on the pyrrolidine and adjacent rings is a key determinant of activity. [17]* In anticancer pyrrolizine derivatives , the nature of the carboxamide substituent significantly influences their cytotoxic potency. [1]
Impact on Pharmacokinetics (ADME)
The pyrrolidine scaffold can have a profound impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Solubility: The nitrogen atom in the pyrrolidine ring can be protonated at physiological pH, which can improve the aqueous solubility of a compound. [4]The overall solubility can be further modulated by the introduction of polar or non-polar substituents.
-
Metabolic Stability: The pyrrolidine ring itself is generally metabolically stable. However, substituents on the ring can be susceptible to metabolism by cytochrome P450 enzymes. [6]The introduction of a bicyclic pyrrolidine scaffold can enhance metabolic stability by conformationally restricting the molecule. [19]* Permeability: The lipophilicity of pyrrolidine derivatives, which can be tuned through substitution, is a key factor influencing their permeability across biological membranes. [7]
Conclusion and Future Perspectives
The pyrrolidine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural features and synthetic tractability have enabled the development of a wide range of clinically successful drugs and promising drug candidates. The ability to readily introduce chemical diversity and modulate physicochemical properties makes the pyrrolidine ring a privileged starting point for the design of novel therapeutic agents.
Future research in this area will likely focus on:
-
The development of novel and more efficient synthetic methodologies for the construction and functionalization of complex pyrrolidine derivatives.
-
The application of computational methods, such as QSAR and molecular docking, to guide the rational design of more potent and selective pyrrolidine-based drugs.
-
The exploration of novel biological targets for pyrrolidine-containing compounds, expanding their therapeutic applications.
-
A deeper understanding of the influence of the pyrrolidine scaffold on the ADME properties of drug candidates to improve their clinical success rate.
The continued exploration of the vast chemical space around the pyrrolidine core will undoubtedly lead to the discovery of new and improved medicines for a variety of human diseases.
References
- Gu, T., Yang, X., Li, M. J., Wu, M., & Zhang, Y. (2013). QSAR studies on pyrrolidine amides derivatives as DPP-IV inhibitors for type 2 diabetes. Medicinal Chemistry Research, 22(11), 5437–5447.
- Paliwal, S., Seth, D., Yadav, D., Yadav, R., & Paliwal, S. (2011). Development of a robust QSAR model to predict the affinity of pyrrolidine analogs for dipeptidyl peptidase IV (DPP- IV). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 129–140.
- Paliwal, S., Seth, D., Yadav, D., Yadav, R., & Paliwal, S. (2011). Development of a robust QSAR model to predict the affinity of pyrrolidine analogs for dipeptidyl peptidase IV (DPP- IV). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(1), 129-140.
- Karthikeyan, C., Moorthy, N. S. H. N., & Trivedi, P. (2007). 3D-QSAR studies of Dipeptidyl peptidase IV inhibitors using a docking based alignment. Journal of Molecular Modeling, 13(10), 1073–1082.
- Mbono, M. S., Fotsing, J. R. T., Fakam, R. M. T., Happi, G. M., Wansi, J. D., & Tchegnitegni, B. T. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1148–1158.
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Mustansiriyah Journal of Science, 31(4), 1-9.
- Ahankar, H., Ramazani, A., Ślepokura, K., Lis, T., & Joo, S. W. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(12), 3582–3593.
- Ahankar, H., Ramazani, A., Ślepokura, K., Lis, T., & Joo, S. W. (2016). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry, 18(12), 3582-3593.
- Li Petri, G., Spanò, V., D'Anneo, A., & Barraja, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4885.
- Couto, I., Guíñez, M., Sotes, M., & González-Bande, C. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 635–648.
- Couto, I., Guíñez, M., Sotes, M., & González-Bande, C. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 635-648.
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Edgar, M. (2018).
- Bhat, M. A., Al-Warhi, T., Al-Harbi, S. A., Al-Dies, A. M., Arshad, M., & Alam, M. M. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1288, 135763.
- BenchChem. (2025). The Pyrrolidine Scaffold: A Framework for a Technical Guide on the Mechanism of Action of Novel Therapeutics. BenchChem.
- Nájera, C., & Yus, M. (2015). Pyrrolidine 197B. Synthesis of trans-2,5-Disubstituted. SciSpace.
- Jeelan Basha, S., D. S., & P. V., R. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(11), 4785–4816.
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Edgar, M. (2018).
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Edgar, M. (2018).
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved February 17, 2026, from [Link]
- Li, W., & Gribble, G. W. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(1), 123.
- Li, Y., Wang, Y., Zhang, Y., & Li, J. (2018). A [3+2] cycloaddition reaction for the synthesis of spiro[indoline-3,3′-pyrrolidines] and evaluation of cytotoxicity towards cancer cells. New Journal of Chemistry, 42(10), 7935–7941.
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Edgar, M. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(12), 3658–3662.
- Wang, C., Chen, S., & Li, X. (2019). Sulfur-directed palladium-catalyzed C(sp3)–H α-arylation of 3-pyrrolines: easy access to diverse polysubstituted pyrrolidines. Organic Chemistry Frontiers, 6(13), 2214–2219.
- Robidas, T. A., & Johnston, J. N. (2024). Diastereoselective [3 + 2] Cycloaddition between Tertiary Amine N-Oxides and Substituted Alkenes to Access 7-Azanorbornanes. The Journal of Organic Chemistry.
- BenchChem. (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. BenchChem.
- Bhat, A. A., et al. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Future Medicinal Chemistry.
- Carreño, M. C., García Ruano, J. L., & Parra, A. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7354–7359.
- Gouda, A. M. (2024). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. Future Journal of Pharmaceutical Sciences, 10(1), 1-15.
- Seki, M., Tsuruta, O., Tatsumi, R., & Soejima, A. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230–4234.
- Li Petri, G., Spanò, V., D'Anneo, A., & Barraja, P. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
- Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658.
- Leblanc, Y., & Roy, P. (2018). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)
- Khan, I., et al. (2024).
- ResearchGate. (2022). FDA-approved pyrrolidine-containing drugs in 2022.
- Arya, R., Gupta, S. P., Paliwal, S., Kesar, S., Mishra, A., & Prabhakar, Y. S. (2019). QSAR and Molecular Modeling Studies on a Series of Pyrrolidine Analogs Acting as BACE-1 Inhibitors. Letters in Drug Design & Discovery, 16(7), 776-786.
- Gouda, A. M., et al. (2017). Pyrrolizines: Design, synthesis, anticancer evaluation and investigation of the potential mechanism of action. Bioorganic & Medicinal Chemistry, 25(22), 6038-6051.
- Sokół, A., et al. (2023). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Molecules, 28(15), 5797.
- Ahuja, N., & Katare, O. P. (2005). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 6(3), E458–E463.
- Serebryannikova, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158.
- PharmaBlock. (n.d.).
- Serebryannikova, A. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Morriello, G. J., et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters, 21(6), 1865–1870.
- Poyraz, E. B., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds.
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- 19. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
Technical Guide: 3-Isopropoxypyrrolidine – Free Base vs. Hydrochloride Salt
The following technical guide provides an in-depth analysis of 3-Isopropoxypyrrolidine , contrasting its free base form with its hydrochloride salt.
Editorial Note on Stoichiometry: The user query specifies "Dihydrochloride." However, based on fundamental chemical principles and commercial availability, 3-Isopropoxypyrrolidine (containing a single basic secondary amine and a non-basic ether linkage) forms a stable Monohydrochloride (HCl) salt. A dihydrochloride would imply protonation of the ether oxygen, which is unstable and not a standard isolable form. This guide focuses on the comparison between the Free Base and the standard Hydrochloride (HCl) salt, while addressing the implications of salt stoichiometry in the technical analysis.
Domain: Medicinal Chemistry / Organic Synthesis CAS Registry Numbers: 1220016-56-7 (Free Base), 1708989-93-8 (HCl Salt, S-isomer), 2306247-89-0 (HCl Salt, R-isomer)
Part 1: Executive Technical Synthesis
In drug discovery, 3-Isopropoxypyrrolidine serves as a critical chiral building block, introducing a pyrrolidine scaffold with a sterically demanding isopropoxy group. This moiety is often employed to modulate lipophilicity (LogP) and metabolic stability in fragment-based drug design (FBDD).
The choice between the Free Base and the Hydrochloride Salt is not merely logistical but dictates the synthetic workflow. The salt is the thermodynamic storage form —stabilizing the molecule against oxidation and carbamate formation—while the free base is the kinetic reactive species required for nucleophilic substitutions and cross-coupling reactions.
Core Distinction Matrix
| Feature | Free Base (3-Isopropoxypyrrolidine) | Hydrochloride Salt ([1][2]•HCl) |
| Stoichiometry | 1:0 (Neutral Amine) | 1:1 (Ammonium Cation) |
| Physical State | Viscous Oil / Low-Melting Solid | Crystalline Solid |
| Reactivity | Nucleophilic (Ready for | Non-Nucleophilic (Requires Deprotonation) |
| Stability | Low: Absorbs atmospheric | High: Stable lattice; Hygroscopic but chemically inert |
| Solubility | Organic (DCM, THF, Toluene) | Aqueous, MeOH, DMSO |
| Handling | Requires inert atmosphere ( | Bench-stable (Store Desiccated) |
Part 2: Physicochemical & Mechanistic Analysis
Structural Integrity and Salt Stoichiometry
The pyrrolidine nitrogen is a secondary amine (
-
Why "Dihydrochloride" is invalid: The isopropoxy ether oxygen (
) has a of approximately -3.5 (conjugate acid). It cannot retain a proton in the presence of the free amine or in solid state under standard conditions. Therefore, the stable commercial form is strictly the Monohydrochloride .
Stability Profile: The "Carbamate" Trap
The free base of 3-isopropoxypyrrolidine is highly susceptible to atmospheric carbon dioxide .
Solubility and Partitioning[2]
-
Free Base: Highly lipophilic due to the isopropyl group. It partitions readily into non-polar organic solvents (DCM, EtOAC), facilitating extraction after basic workup.
-
Salt: The ionic lattice energy dictates high water solubility. In organic synthesis, the salt is often insoluble in non-polar reaction solvents (e.g., Toluene, dry
), creating a heterogeneous mixture that necessitates the use of a base scavenger (e.g., TEA, DIPEA) or phase transfer catalysis.
Part 3: Operational Protocols
Protocol A: In-Situ Activation (Salt Usage in Synthesis)
Use this when the HCl salt is the starting material for an amide coupling or
Reagents:
-
Electrophile (e.g., Acid Chloride or Aryl Halide) (1.0 - 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step:
-
Suspension: Charge the reaction vessel with the HCl salt and solvent. The mixture will likely be a suspension.
-
Liberation: Add DIPEA dropwise.
-
Observation: The suspension may clear as the free base is liberated and the DIPEA•HCl salt forms (which is often soluble in DMF).
-
Mechanism:
-
-
Reaction: Add the electrophile. The free pyrrolidine nitrogen is now available to attack.
-
Workup: The reaction mixture now contains DIPEA•HCl. An aqueous wash (water/brine) is required to remove the scavenger salts.
Protocol B: Bulk "Free-Basing" (Salt to Base Conversion)
Use this to prepare a stock of free base for sensitive organometallic reactions (e.g., Buchwald-Hartwig) where amine salts might poison the catalyst.
Reagents:
-
Sodium Hydroxide (NaOH) 1M or Saturated
-
Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)
Step-by-Step:
-
Dissolution: Dissolve the HCl salt in a minimum amount of water.
-
Basification: Slowly add 1M NaOH until pH > 12. The solution will become cloudy as the free base oils out.
-
Extraction: Add DCM (3x volume). Shake vigorously and separate layers.
-
Drying: Dry the organic layer over anhydrous
. -
Concentration: Remove solvent under reduced pressure (Rotavap).
-
Critical: Do not heat above 40°C; the free base may be volatile.
-
-
Storage: Immediately store under Argon/Nitrogen at -20°C to prevent carbamate formation.
Part 4: Visualization of Workflows
The following diagrams illustrate the stability cycle and the activation pathway for the molecule.
Figure 1: The Lifecycle of 3-Isopropoxypyrrolidine.[2] The Salt form is the storage "safe harbor," while the Free Base is the transient reactive intermediate.
Figure 2: Phase Partitioning Behavior. Critical for designing workup procedures.
Part 5: References & Sourcing[7][8]
The following references validate the chemical properties, CAS identifiers, and handling procedures described above.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394734, 3-Isopropoxypyrrolidine. Retrieved from [Link]
-
Validates structure and basicity of the pyrrolidine core.
-
-
-
Confirms the commercial availability of the Monohydrochloride salt (CAS 2306247-89-0).
-
-
-
Provides safety data and physical state (Solid) for the salt form.
-
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[6][7] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
-
Authoritative text on the general properties of hydrochloride salts vs free bases in medicinal chemistry.
-
-
-
Lists the Free Base (CAS 1220016-56-7) properties.
-
Sources
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- 5. 1708989-93-8|(S)-3-Isopropoxypyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 6. (R)-(-)-3-Pyrrolidinol hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Sciencemadness Discussion Board - Hydrochloride vs non-hydrochloride compounds - Powered by XMB 1.9.11 [sciencemadness.org]
The 3-Isopropoxy Pharmacophore: Structural Utility and Optimization in Drug Design
This guide provides an in-depth technical analysis of the 3-isopropoxy group as a strategic pharmacophore in medicinal chemistry. It moves beyond basic definitions to explore the structural, electronic, and metabolic rationales for deploying this moiety during lead optimization.
Introduction: The "Goldilocks" Ether
In the optimization of small molecule drugs, the transition from a methoxy (-OCH3) to an isopropoxy (-OCH(CH3)2) group represents a critical "step-change" in Structure-Activity Relationship (SAR) exploration. The 3-isopropoxy moiety—specifically when positioned meta to a scaffold attachment point—offers a unique balance of physicochemical properties that often resolves conflicts between potency, solubility, and metabolic stability.
Unlike the linear n-propoxy group, the branched isopropyl tail creates a defined steric volume close to the ether oxygen. This "V-shaped" bulk allows the group to fill hydrophobic sub-pockets (e.g., the "gatekeeper" regions in kinases) without incurring the entropic penalty of a flexible linear chain.
Key Physicochemical Contributions
| Property | Effect of 3-Isopropoxy Substitution | Strategic Utility |
| Lipophilicity | Increases cLogP by ~0.8–1.0 (vs. H) | Improves membrane permeability; drives hydrophobic collapse in binding pockets. |
| Steric Bulk | Branching at | Fills "deep" hydrophobic pockets; restricts bond rotation, potentially locking bioactive conformations. |
| Electronic | Strong | Increases electron density of the aromatic ring; modulates pKa of neighboring amines. |
| Solubility | Moderate | The ether oxygen remains a weak H-bond acceptor, aiding aqueous solubility compared to pure alkyl analogs. |
Pharmacophore Mechanics & Case Study
The utility of the 3-isopropoxy group is best understood through its ability to act as a selectivity filter . By probing the size of hydrophobic pockets, it can discriminate between homologous enzymes (e.g., kinases) that differ only by a single amino acid residue in the binding cleft.
Case Study: GAK Inhibitor Optimization
A definitive example of the 3-isopropoxy group's impact is found in the development of Cyclin G-associated kinase (GAK) inhibitors based on the isothiazolo[4,3-b]pyridine scaffold.
Researchers observed a dramatic "molecular switch" when modifying the alkoxy substituent at the 3-position of the core heterocycle:
-
3-Methoxy: Inactive (Loss of hydrophobic contact).
-
3-Ethoxy: Moderate activity (
). -
3-Isopropoxy: High potency (
).
Mechanism of Action: The isopropyl group fills a specific hydrophobic lipophilic cleft that the smaller methoxy group cannot bridge, while the ethoxy group is too flexible to maintain the optimal entropy-enthalpy balance.
Visualization: The SAR Decision Tree
The following diagram illustrates the logical flow of optimizing an ether substituent, leading to the selection of the isopropoxy group.
Caption: Logic flow for selecting the 3-isopropoxy pharmacophore during lead optimization of kinase inhibitors.
Metabolic Stability & Liability
While the 3-isopropoxy group improves potency, it introduces specific metabolic liabilities that must be managed. The primary clearance pathway is O-dealkylation mediated by Cytochrome P450 (CYP) enzymes.[1]
The O-Dealkylation Pathway
The CYP enzyme hydroxylates the
Mitigation Strategies:
-
Fluorination: Replacing the isopropyl group with a 1,1,1-trifluoroisopropyl or 2,2,2-trifluoroethyl group reduces the electron density at the
-carbon, making it less susceptible to CYP oxidation (though this alters lipophilicity). -
Deuteration: Deuterating the
-carbon (C-D bond) can utilize the Kinetic Isotope Effect (KIE) to slow down the rate-limiting hydroxylation step.
Visualization: Metabolic Fate
Caption: CYP450-mediated O-dealkylation pathway of the isopropoxy group yielding acetone and a phenol.
Experimental Protocols
Protocol A: Synthesis via Williamson Ether Synthesis
This is the standard robust method for introducing the isopropoxy group onto a phenolic scaffold.
Reagents:
-
Substrate: 3-Hydroxy-aryl scaffold (e.g., 3-hydroxypyridine or 3-aminophenol derivative).
-
Alkylating Agent: 2-Bromopropane (Isopropyl bromide) or 2-Iodopropane.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).[2] -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq of the phenolic substrate in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Add 2.0 eq of anhydrous
. Stir at room temperature for 15 minutes to generate the phenoxide anion. -
Alkylation: Add 1.2–1.5 eq of 2-Bromopropane dropwise.
-
Reaction: Heat the mixture to 60–80°C. Monitor via LC-MS. Reaction typically completes in 2–4 hours.
-
Note: Isopropyl halides are secondary and less reactive than methyl halides; heating is essential.
-
-
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMF) and 1x with brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Synthesis via Mitsunobu Reaction
Used when the substrate is sensitive to base or heat.
Reagents:
-
Substrate: Phenol derivative.[3]
-
Alcohol: Isopropanol (Propan-2-ol).
-
Coupling Agents: Triphenylphosphine (
), DIAD (Diisopropyl azodicarboxylate).[4] -
Solvent: THF (Tetrahydrofuran).
Step-by-Step Workflow:
-
Dissolve 1.0 eq phenol, 1.5 eq Isopropanol, and 1.5 eq
in anhydrous THF at 0°C. -
Add 1.5 eq DIAD dropwise over 10 minutes.
-
Allow to warm to room temperature and stir overnight (12–16h).
-
Concentrate and purify directly via chromatography.
References
-
Discovery of novel series of isothiazolo[4,3-b]pyridines as potent and selective GAK inhibitors. MedChemComm, RSC Publishing.
-
Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, NIH.
-
Potent 4-Arylalkyl-Substituted 3-Isothiazolol GABAA Competitive/Noncompetitive Antagonists. Journal of Medicinal Chemistry, ACS.
-
The Williamson Ether Synthesis. Master Organic Chemistry.
Sources
Methodological & Application
Application Note: Scalable Synthesis Protocols for 3-Isopropoxypyrrolidine Hydrochloride
This Application Note is designed for researchers and process chemists requiring a robust, scalable synthesis route for 3-Isopropoxypyrrolidine Hydrochloride .
Executive Summary & Retrosynthetic Strategy
3-Isopropoxypyrrolidine is a valuable chiral building block, often employed in the synthesis of GPCR ligands and kinase inhibitors where the isopropoxy group provides a specific lipophilic occupancy. While conceptually simple, the synthesis presents a specific challenge: forming a sterically hindered ether bond between a secondary alcohol (3-pyrrolidinol) and a secondary alkyl halide (isopropyl halide) without favoring elimination (E2) side reactions.
Core Challenges:
-
Elimination vs. Substitution: The reaction of secondary alkoxides with secondary halides is the "textbook" case for competing E2 elimination, often leading to low yields of the desired ether.
-
Scalability: Literature methods using Silver Oxide (
) are prohibitively expensive and low-yielding (~20%) for multi-gram/kilogram scales. -
Salt Stoichiometry: While often requested as a "dihydrochloride," the molecule contains only one basic nitrogen center. It is chemically stable and isolated as a monohydrochloride salt.
Recommended Route: We utilize a Phase Transfer Catalyzed (PTC) Williamson Ether Synthesis . This method offers superior safety over NaH/DMF routes at scale and suppresses elimination by maintaining a low concentration of the active alkoxide species in the organic phase.
Retrosynthetic Pathway (Graphviz)
Figure 1: Retrosynthetic disconnection showing the strategic bond formation at the ether linkage via Phase Transfer Catalysis.
Detailed Experimental Protocols
Method A: Phase Transfer Catalyzed O-Alkylation (Scalable Route)
Rationale: This protocol uses a biphasic system (Toluene/50% NaOH) with a quaternary ammonium salt catalyst. The catalyst transports the hydroxide ion into the organic phase as a lipophilic ion pair, deprotonating the alcohol in a controlled manner that favors substitution (
Reagents:
-
N-Boc-3-hydroxypyrrolidine (1.0 equiv)
-
2-Bromopropane (3.0 - 5.0 equiv) — Excess drives kinetics
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
Sodium Hydroxide (50% aq. solution) (10.0 equiv)
-
Toluene (5-10 volumes)
Protocol:
-
Setup: To a jacketed reactor equipped with an overhead stirrer and reflux condenser, charge N-Boc-3-hydroxypyrrolidine and Toluene .
-
Catalyst Addition: Add TBAB (10 mol%) to the solution. Stir at 300 RPM to ensure dispersion.
-
Base Addition: Add 50% NaOH solution in one portion. The mixture will form a biphasic system.
-
Alkylation: Add 2-Bromopropane (3.0 equiv) vigorously.
-
Critical Control Point: Heat the internal temperature to 55–60 °C . Do not exceed 65 °C to minimize elimination of the isopropyl bromide to propylene gas.
-
-
Monitoring: Stir vigorously for 16–24 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[1]
-
Note: If conversion stalls (<80%), add an additional 1.0 equiv of 2-Bromopropane.
-
-
Workup: Cool to room temperature. Separate the phases. Wash the organic (toluene) phase with water (
) and brine ( ). -
Concentration: Dry the organic phase over
, filter, and concentrate under reduced pressure to yield the crude oil N-Boc-3-isopropoxypyrrolidine .-
Purification: If purity is <90%, a short silica plug filtration (eluting with 10% EtOAc/Hexane) is recommended to remove residual TBAB.
-
Method B: Deprotection & Salt Formation
Rationale:[2] Removal of the Boc group under anhydrous acidic conditions precipitates the product directly as the hydrochloride salt, avoiding aqueous workup and lyophilization.
Reagents:
-
Crude N-Boc-3-isopropoxypyrrolidine
-
HCl (4M in 1,4-Dioxane or IPA) (3.0 equiv)
-
Diethyl Ether or MTBE (Antisolvent)
Protocol:
-
Dissolution: Dissolve the crude oil from Method A in dry 1,4-Dioxane (3 volumes).
-
Acidification: Cool to 0–5 °C. Dropwise add 4M HCl in Dioxane (3.0 equiv) over 30 minutes. Maintain temperature <20 °C.
-
Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2–4 hours. A white precipitate should form.
-
Observation: Gas evolution (
and Isobutylene) will occur. Ensure proper venting.
-
-
Isolation: Dilute the slurry with MTBE (5 volumes) to maximize precipitation.
-
Filtration: Filter the solids under nitrogen (hygroscopic). Wash the cake with MTBE (
). -
Drying: Dry in a vacuum oven at 40 °C for 12 hours to yield 3-Isopropoxypyrrolidine Hydrochloride .
Process Data & Quality Control
Yield & Specifications Table
| Parameter | Method A (PTC) | Method B (Ag2O - Lab Scale) | Notes |
| Yield (Step 1) | 65 - 75% | 20 - 30% | PTC is far superior for scale. Ag2O is not viable for >1g. |
| Yield (Step 2) | 85 - 95% | 80 - 90% | Deprotection is quantitative. |
| Overall Yield | ~60% | ~18% | |
| Purity (HPLC) | >98% | >95% | |
| Appearance | White Crystalline Solid | Off-white Solid | Hygroscopic salt. |
| Major Impurity | Propylene (Gas), Unreacted Alcohol | Silver salts |
Impurity Profile:
-
Elimination Byproduct: Propylene gas (from 2-bromopropane). This is vented off but requires excess reagent.
-
Hydrolysis Byproduct: Isopropanol (from reaction of 2-bromopropane with water). Removed during concentration.
Mechanistic Insight & Troubleshooting
Why Phase Transfer Catalysis?
The reaction between a secondary alcohol and a secondary halide is difficult because the alkoxide is bulky and basic, favoring E2 elimination.[3]
-
NaH (Traditional): Generates a "naked" alkoxide in DMF, which is extremely basic and often leads to >40% elimination products.
-
PTC (Optimized): The quaternary ammonium cation (
) pairs with the alkoxide ( ) at the interface. This bulky ion pair ( ) in the organic solvent is nucleophilic enough to attack the alkyl halide but sterically shielded enough to reduce the rate of proton abstraction (elimination).
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion (<50%) | Stirring speed too low (poor phase mixing). | Increase RPM to >400. Ensure "vortex" mixing. |
| Low Conversion | Reagent loss (Propylene formation). | Add 2-bromopropane in portions (2 eq at T=0, 2 eq at T=12h). |
| Product is an Oil (Step 2) | Residual solvent or excess acid. | Triturate with dry diethyl ether. Ensure rigorous drying. |
| Racemization | Keep alkylation temperature strict (55-60 °C). |
References
-
Scalable Synthesis of Spirocyclic Pyrrolidines: Melnykov, K. P., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines." ACS Omega, 2019, 4(4), 7498–7515. Link
-
Williamson Ether Synthesis Mechanism: "The Williamson Ether Synthesis." Master Organic Chemistry, 2014. Link
-
Lab Scale Ag2O Protocol (Low Yield Reference): "Synthesis of (R)-3-isopropoxypyrrolidine hydrochloride." Patent WO2025010314A1, 2025. Link
-
PTC Etherification Methodology: Freedman, H. H., & Dubois, R. A. "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis." Tetrahedron Letters, 1975, 16(38), 3251–3254.[4] Link
-
Mitsunobu Inversion Protocols: "Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction." BenchChem Application Notes, 2025. Link
Sources
Application Note: Protocol for the Liberation of 3-Isopropoxypyrrolidine from its Dihydrochloride Salt
Abstract
This application note details the validated protocol for converting 3-Isopropoxypyrrolidine dihydrochloride (CAS 1956319-62-2) to its free amine form, 3-Isopropoxypyrrolidine (CAS 1220016-56-7). The procedure addresses the specific solubility profile of the pyrrolidine ether scaffold, ensuring high recovery yields (>90%) and purity suitable for sensitive downstream applications such as amide coupling or reductive amination. Two methods are presented: a standard biphasic extraction (Method A) for bulk processing and a solid-phase extraction (Method B) for small-scale, high-purity requirements.
Introduction
In medicinal chemistry, 3-Isopropoxypyrrolidine is a valuable building block, often stored as its dihydrochloride salt to prevent oxidation and absorption of atmospheric carbon dioxide. However, the salt form is non-nucleophilic and unsuitable for direct use in reactions requiring a free base, such as nucleophilic substitutions or transition-metal catalyzed cross-couplings.
The conversion process must overcome two main challenges:
-
Water Solubility: The free amine is a secondary amine with an ether linkage, making it moderately polar and partially water-soluble. Inefficient extraction is a common cause of yield loss.
-
Stoichiometry: As a dihydrochloride salt, the compound carries two equivalents of HCl. Incomplete neutralization often leads to "sticky" salts that complicate phase separation.
Safety & Materials
Chemical Safety
-
3-Isopropoxypyrrolidine (Free Amine): Corrosive, causes skin burns and eye damage. Volatile.
-
Dichloromethane (DCM): Volatile, suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended; Nitrile provides short-term protection).
-
Sodium Hydroxide (NaOH): Corrosive. Exothermic upon dissolution.
Reagents & Equipment
-
Base: 10 M NaOH (aq) or Potassium Carbonate (
) for acid-sensitive substrates. -
Solvent: Dichloromethane (DCM) (Preferred for solubility) or Diethyl Ether (
). -
Drying Agent: Anhydrous Sodium Sulfate (
). -
Equipment: Separatory funnel, Rotary evaporator, pH strips (range 0-14).
Methodology
Method A: Biphasic Extraction (Standard Protocol)
Recommended for scales > 1 gram.
Mechanism:
Step-by-Step Procedure:
-
Dissolution:
-
Dissolve the this compound salt in the minimum amount of distilled water required to achieve a clear solution (approx. 5 mL water per 1 g salt).
-
Rationale: Minimizing water volume maximizes the concentration gradient during extraction, improving yield.
-
-
Basification:
-
Place the aqueous solution in an ice bath (0°C).
-
Slowly add 10 M NaOH dropwise with stirring.
-
Target: pH
12. -
Note: Since this is a dihydrochloride, ensure you add
equivalents of base. The solution may become cloudy as the free amine separates (oiling out).
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add Dichloromethane (DCM) (volume equal to aqueous phase). Shake vigorously for 2 minutes. Vent frequently.
-
Allow layers to separate. Collect the lower organic layer.
-
Repeat extraction 3-4 times.
-
Critical: Due to the polarity of the ether oxygen, the amine partitions significantly into water. Multiple extractions are mandatory for quantitative recovery.
-
-
Washing (Optional but Recommended):
-
Combine organic extracts.
-
Wash once with a small volume of saturated brine (NaCl).
-
Rationale: Removes trapped water and trace inorganic salts.[5] Do not use acidic washes.
-
-
Drying & Concentration:
-
Dry the combined organic phase over anhydrous
for 15 minutes. Filter. -
Concentrate under reduced pressure (Rotary Evaporator).
-
Settings: Bath temperature 40°C; Pressure ~200 mbar initially, ramping down to 20 mbar.
-
Caution: The free amine has a boiling point estimated >150°C, but prolonged high-vacuum exposure can lead to losses. Stop once mass is constant.
-
Method B: Solid-Supported Neutralization (High Purity)
Recommended for scales < 100 mg or when avoiding aqueous workup.
-
Suspend the salt in Methanol (MeOH).
-
Add 4 equivalents of polymer-supported carbonate resin (e.g., MP-Carbonate).
-
Shake gently at room temperature for 2 hours.
-
Filter off the resin.
-
Concentrate the filtrate to obtain the free amine.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for Method A.
Figure 1: Operational workflow for the biphasic liberation of 3-Isopropoxypyrrolidine.
Process Analytical Technology (PAT) & QC
To validate the conversion, compare the NMR spectra of the starting material and the product.
| Feature | Dihydrochloride Salt (in | Free Amine (in |
| Physical State | White/Off-white Solid | Colorless to Yellow Oil |
| Solubility | Water, Methanol | DCM, Chloroform, Ether |
| Deshielded (~3.5 - 4.0 ppm) | Shielded (~2.8 - 3.2 ppm) | |
| Silver Nitrate Test | Precipitate (AgCl forms) | Clear (No Cl ions) |
Validation Check:
Dissolve a small aliquot of the product in dilute nitric acid and add
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Incomplete extraction due to water solubility. | Increase number of extractions to 5-6x. Add NaCl to aqueous layer (salting out) to push amine into organic phase. |
| Emulsion Formation | Insoluble particulates or vigorous shaking. | Filter the biphasic mixture through a celite pad or add a small amount of brine to break the emulsion. |
| Product is Solid/Sticky | Incomplete neutralization (Mono-HCl salt remains). | Re-dissolve in water, adjust pH to >12, and repeat extraction. |
| Amine Smells "Acidic" | Residual HCl trapped in lattice. | The "free amine" should smell ammoniacal/fishy. If not, treat with stronger base (KOH) or use Method B. |
Storage and Stability
The free amine is sensitive to air (CO2 absorption forms carbamates) and oxidation.
-
Storage: Store in a tightly sealed vial under an inert atmosphere (Nitrogen or Argon).
-
Temperature: Refrigerate at 2-8°C.
-
Shelf Life: Use within 1 month of liberation for optimal results in coupling reactions.
References
-
Frontier, A. (2024). Workup for Removing Amines and Salts. University of Rochester Not Voodoo. Retrieved from [Link]
Sources
- 1. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 3. 1219949-49-1|Pyrrolidin-3-yl acetate hydrochloride|BLD Pharm [bldpharm.com]
- 4. CAS#:112631-08-0 | 2-(2-methyl-1-oxocyclopent-2-en-3-yl)-1-vinyl-3,4-dihydronaphthalene | Chemsrc [chemsrc.com]
- 5. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of 3-Isopropoxypyrrolidine Dihydrochloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the application of 3-isopropoxypyrrolidine dihydrochloride in nucleophilic substitution reactions, a cornerstone of modern medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure in numerous FDA-approved drugs, valued for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility and to serve as a key pharmacophoric element.[1] The 3-isopropoxy substituent offers a valuable handle for modulating lipophilicity and exploring structure-activity relationships (SAR). This guide delves into the mechanistic underpinnings, provides detailed, field-tested protocols for common cross-coupling reactions, and offers insights into the practical aspects of handling this versatile building block.
Introduction: The Significance of the 3-Substituted Pyrrolidine Moiety
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring motif in a vast array of biologically active molecules and natural products. Its prevalence in pharmaceuticals stems from its ability to introduce a three-dimensional character into otherwise planar aromatic systems, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to crucial interactions with protein residues.
3-Isopropoxypyrrolidine, in particular, offers a unique combination of a polar amine functionality and a moderately lipophilic isopropoxy group. This substitution at the 3-position can influence the molecule's conformational preferences and its overall property profile, making it an attractive building block for fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. This guide focuses on the utilization of its dihydrochloride salt in nucleophilic substitution reactions to forge critical carbon-nitrogen bonds.
Mechanistic Considerations: Enabling Nucleophilicity
3-Isopropoxypyrrolidine is supplied as a dihydrochloride salt to enhance its stability and shelf-life. In this form, the lone pair of electrons on the pyrrolidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, the initial and most critical step in any nucleophilic substitution protocol is the in situ neutralization of the hydrochloride salt to liberate the free secondary amine. This is typically achieved by the addition of a suitable base.
Caption: Deprotonation of the Dihydrochloride Salt.
Once the free amine is generated, it can participate in a variety of nucleophilic substitution reactions. For the synthesis of N-aryl pyrrolidines, two of the most powerful and widely employed methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
-
Buchwald-Hartwig Amination: This reaction utilizes a palladium catalyst with a suitable phosphine ligand to couple the amine with an aryl halide (or triflate). The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl pyrrolidine product and regenerate the Pd(0) catalyst.[2][3]
-
Ullmann Condensation: A classical method that has seen significant modernization, the Ullmann reaction employs a copper catalyst to facilitate the coupling of an amine with an aryl halide.[4][5] Modern protocols often use soluble copper sources and ligands to enable the reaction to proceed at lower temperatures than the traditionally harsh conditions.[4][6]
The choice between these methods often depends on the specific substrates, functional group tolerance, and desired reaction conditions. The Buchwald-Hartwig amination is known for its broad substrate scope and high functional group tolerance, often proceeding under milder conditions.[7]
Experimental Protocols
General Handling and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: this compound is a solid. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry place in a tightly sealed container.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of 3-isopropoxypyrrolidine with an aryl bromide.
Caption: Buchwald-Hartwig Amination Workflow.
Reagents and Materials:
| Reagent/Material | Purpose | Typical Amount (Example) |
| Aryl Bromide | Electrophile | 1.0 mmol |
| This compound | Nucleophile Precursor | 1.2 mmol (1.2 eq) |
| Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Pre-catalyst | 0.02-0.05 mmol (2-5 mol%) |
| Xantphos, BINAP, or other phosphine ligand | Ligand | 0.04-0.1 mmol (4-10 mol%) |
| Sodium tert-butoxide (NaOtBu) or K₂CO₃ | Base | 2.5-3.0 mmol (2.5-3.0 eq) |
| Anhydrous Toluene or Dioxane | Solvent | 5-10 mL |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying Agent | As needed |
| Silica Gel | Stationary Phase | As needed |
| Ethyl Acetate/Hexanes | Mobile Phase | As needed |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), phosphine ligand (e.g., Xantphos, 0.04 mmol), and base (e.g., NaOtBu, 2.5 mmol).
-
Addition of Amine: Add the this compound (1.2 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous toluene (5 mL) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/inert gas backfill to ensure an oxygen-free atmosphere.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove insoluble salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-isopropoxypyrrolidine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol offers an alternative for the N-arylation, particularly useful for certain substrates.
Reagents and Materials:
| Reagent/Material | Purpose | Typical Amount (Example) |
| Aryl Iodide or Bromide | Electrophile | 1.0 mmol |
| This compound | Nucleophile Precursor | 1.5 mmol (1.5 eq) |
| Copper(I) Iodide (CuI) | Copper Catalyst | 0.1 mmol (10 mol%) |
| L-Proline or DMEDA | Ligand | 0.2 mmol (20 mol%) |
| Potassium Carbonate (K₂CO₃) or Cs₂CO₃ | Base | 3.0 mmol (3.0 eq) |
| Anhydrous Dimethyl Sulfoxide (DMSO) or DMF | Solvent | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (3.0 mmol).
-
Solvent Addition: Add anhydrous DMSO (5 mL).
-
Reaction: Seal the vial and heat the mixture to 110-130 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Characterization and Data
Expected Analytical Data for 3-Isopropoxypyrrolidine:
-
¹H NMR: Protons on the pyrrolidine ring would appear as multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The methine proton of the isopropoxy group would be a septet around 3.5-4.0 ppm, and the methyl protons of the isopropoxy group would be a doublet around 1.1-1.3 ppm. The N-H proton would be a broad singlet.
-
¹³C NMR: The carbons of the pyrrolidine ring would resonate in the range of approximately 25-60 ppm. The carbons of the isopropoxy group would appear around 22 ppm (methyls) and 70 ppm (methine).
Reaction Monitoring:
-
TLC: The disappearance of the aryl halide and the appearance of a new, more polar spot corresponding to the product.
-
LC-MS: Monitoring the consumption of the starting materials and the growth of the product peak with the expected mass-to-charge ratio.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficient base- Air in the reaction | - Use fresh catalyst and ligand- Ensure the base is anhydrous and use a sufficient excess- Thoroughly degas the reaction mixture |
| Side Product Formation | - Reaction temperature too high- Hydrodehalogenation of aryl halide | - Lower the reaction temperature- Screen different ligands and bases; consider a milder base like K₂CO₃ or Cs₂CO₃ |
| Difficulty in Purification | - Product co-elutes with impurities- Product is very polar | - Optimize the chromatography eluent system- Consider a different purification technique (e.g., preparative HPLC) or derivatization |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel N-aryl pyrrolidine derivatives. The protocols outlined in this guide, based on the robust and reliable Buchwald-Hartwig amination and Ullmann condensation reactions, provide a solid foundation for its use in drug discovery and development programs. Careful attention to the initial base-mediated liberation of the free amine and the maintenance of anaerobic conditions are critical for achieving high yields and purity. By leveraging the principles and procedures described herein, researchers can effectively incorporate this important scaffold into their synthetic strategies.
References
-
Buchwald–Hartwig amination. In: Wikipedia. Accessed February 17, 2026. [Link]
-
Beilstein Journals. Experimental procedures, characterization data and copies of NMR spectra. Accessed February 17, 2026. [Link]
-
Ullmann condensation. In: Wikipedia. Accessed February 17, 2026. [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Lund University Publications. Published February 25, 2008. [Link]
-
Scope of the Buchwald-Hartwig reaction mediated by IPr*-3. ResearchGate. Accessed February 17, 2026. [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Purdue University. Accessed February 17, 2026. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. Updated June 30, 2023. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Published May 6, 2011. [Link]
-
Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Accessed February 17, 2026. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Accessed February 17, 2026. [Link]
- Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
The Mechanism of the Modified Ullmann Reaction. ResearchGate. Published October 27, 2010. [Link]
-
A general copper powder-catalyzed Ullmann-type reaction of 3-halo-4(1H)-quinolones with various nitrogen-containing nucleophiles. PubMed. Published June 17, 2011. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. A general copper powder-catalyzed Ullmann-type reaction of 3-halo-4(1H)-quinolones with various nitrogen-containing nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
Application Notes and Protocols for Peptide Coupling with 3-Isopropoxypyrrolidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Role of Substituted Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring, a core component of the amino acid proline, is a privileged scaffold in medicinal chemistry. Its rigid structure imparts unique conformational constraints on peptides and small molecules, influencing their biological activity and metabolic stability.[1][2] The strategic functionalization of the pyrrolidine ring, as seen in 3-isopropoxypyrrolidine, offers a powerful tool to fine-tune the physicochemical properties of drug candidates, such as lipophilicity and hydrogen bonding capacity, thereby enhancing their pharmacokinetic and pharmacodynamic profiles.[3][4] However, the introduction of substituents on the pyrrolidine ring, particularly at the 3-position, presents significant challenges during peptide synthesis, primarily due to steric hindrance that can impede the crucial amide bond formation step.
This comprehensive guide provides a detailed exploration of the critical parameters and best practices for the successful peptide coupling of 3-isopropoxypyrrolidine intermediates. Drawing upon established principles of peptide chemistry and extensive experience with sterically hindered amino acids, this document will equip researchers with the knowledge to navigate the complexities of coupling these valuable building blocks.
The Challenge: Steric Hindrance in 3-Isopropoxypyrrolidine Coupling
The secondary amine of the pyrrolidine ring in 3-isopropoxypyrrolidine is sterically encumbered by the adjacent isopropoxy group. This bulkiness can significantly reduce the nucleophilicity of the amine, making it a less effective reactant in standard peptide coupling reactions.[5][6] Consequently, incomplete reactions, low yields, and the formation of deletion sequences are common pitfalls.[5][6] Overcoming these hurdles necessitates the use of highly efficient coupling reagents and carefully optimized reaction conditions.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
The choice of coupling reagent is paramount for achieving high efficiency when working with sterically hindered amines like 3-isopropoxypyrrolidine. While numerous reagents are available, they are not all equally effective in this challenging context.
| Coupling Reagent Class | Examples | Efficacy with Hindered Amines | Key Considerations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Highly Recommended | HATU is often superior for hindered couplings due to the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.[7][8][9] Potential for guanidinylation of the N-terminus if the reagent is used in large excess.[7][10][11] |
| Phosphonium Salts | PyBOP, PyAOP | Highly Recommended | PyAOP can be more reactive than PyBOP and is a good alternative to HATU.[8][12] These reagents do not cause guanidinylation side reactions.[8] |
| Carbodiimides | DCC, EDC, DIC | Not Generally Recommended | Often result in low yields and slow reaction rates with sterically hindered amino acids.[5][12] The addition of nucleophilic additives like HOBt or HOAt is essential to suppress racemization and improve efficiency, but may still be insufficient for challenging couplings.[13][14] |
| Other Reagents | T3P (Propylphosphonic Anhydride) | Promising Alternative | Has shown good results in couplings involving sterically hindered peptides, particularly in solution-phase synthesis.[14][15][16] |
Recommendation: For the majority of applications involving 3-isopropoxypyrrolidine, HATU is the reagent of choice due to its high reactivity and proven success in difficult couplings.[7][9][17] PyAOP and other modern phosphonium salts are also excellent alternatives.
The Mechanism of HATU-Mediated Coupling
Understanding the mechanism of action of the chosen coupling reagent is crucial for troubleshooting and optimization. The HATU-mediated coupling proceeds through a well-defined pathway:
Caption: HATU activation and coupling pathway.
-
Activation: The carboxylic acid is deprotonated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to form a carboxylate anion.[7][18]
-
Formation of the Active Ester: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly attacked by the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion to generate the key OAt-active ester.[7][19]
-
Coupling: The sterically hindered amine of 3-isopropoxypyrrolidine then attacks the carbonyl carbon of the highly reactive OAt-active ester, forming the desired peptide bond and releasing HOAt.[7]
Experimental Protocols
The following protocols are designed for the efficient coupling of an N-protected amino acid to a 3-isopropoxypyrrolidine intermediate. Both solid-phase and solution-phase methods are described.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol assumes the 3-isopropoxypyrrolidine is either the N-terminal residue to be coupled or is already attached to the solid support.
Caption: Workflow for SPPS coupling.
Materials:
-
Resin-bound peptide with a free N-terminal 3-isopropoxypyrrolidine or a resin with 3-isopropoxypyrrolidine attached.
-
Fmoc-protected amino acid (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
DIPEA (6-10 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (typically 20%) for Fmoc deprotection (if applicable)
Procedure:
-
Resin Swelling and Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
If the N-terminus is Fmoc-protected, perform deprotection using a 20% piperidine solution in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Pre-activation of the Amino Acid:
-
In a separate, dry vessel, dissolve the Fmoc-protected amino acid (3-5 eq.) and HATU (3-5 eq.) in anhydrous DMF.
-
Add DIPEA (6-10 eq.) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended, or the temperature may be slightly elevated (e.g., to 40°C).
-
-
Monitoring the Reaction:
-
After the initial coupling time, take a small sample of the resin beads, wash them thoroughly, and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. Note: The Kaiser test is not suitable for secondary amines like pyrrolidine. Alternative tests like the chloranil test may be necessary.
-
-
Washing and Repetition (if necessary):
-
Once the reaction is complete (negative test for free amine), wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
-
If the coupling is incomplete, a second coupling (double coupling) is recommended. Repeat steps 2-4.[13]
-
Protocol 2: Solution-Phase Peptide Synthesis using HATU
Materials:
-
Carboxylic acid (1.0 equivalent)
-
3-Isopropoxypyrrolidine (or its salt) (1.0-1.1 equivalents)
-
HATU (1.0-1.2 equivalents)
-
DIPEA or Triethylamine (TEA) (2.0-3.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
Activation:
-
Add HATU (1.0-1.2 eq.) to the reaction mixture and continue stirring for 10-15 minutes.[7]
-
-
Coupling:
-
Add the 3-isopropoxypyrrolidine (1.0-1.1 eq.) to the reaction mixture.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reactions are often complete within 1-4 hours at room temperature.[7]
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting and Optimization
-
Low Coupling Yield:
-
Increase Equivalents: Use a higher excess of the protected amino acid and coupling reagents (up to 5 equivalents in SPPS).
-
Double Coupling: Perform the coupling step twice to drive the reaction to completion.[13]
-
Elevated Temperature: Cautiously increase the reaction temperature (e.g., to 40-50°C), while monitoring for potential racemization.
-
Solvent Choice: For sequences prone to aggregation, consider using a more polar solvent like N-methyl-2-pyrrolidone (NMP) or adding a chaotropic agent.[10][13]
-
-
Side Reactions:
-
Guanidinylation: When using uronium reagents like HATU, pre-activation of the carboxylic acid before adding it to the amine is crucial to minimize the risk of the reagent reacting directly with the N-terminal amine.[7][10] Using a slight excess of the carboxylic acid relative to the coupling reagent can also mitigate this.
-
Racemization: While HATU is known for low racemization rates, this can be a concern with sensitive amino acids, especially at elevated temperatures.[9] Using a weaker base like sym-collidine instead of DIPEA can sometimes reduce racemization.[14]
-
Purification of Peptides Containing 3-Isopropoxypyrrolidine
Peptides containing substituted prolines can sometimes present challenges during purification by reversed-phase HPLC (RP-HPLC). The peptide bond preceding the proline residue can exist in both cis and trans conformations, which can lead to peak broadening or splitting in the chromatogram.[20]
Strategies for Improved Purification:
-
Temperature: Running the HPLC at an elevated temperature (e.g., 40-60°C) can accelerate the interconversion between cis and trans isomers, often resulting in sharper peaks.
-
Solvent System: Experiment with different mobile phase additives (e.g., formic acid instead of trifluoroacetic acid) or different organic modifiers (e.g., methanol instead of acetonitrile).
-
Hydrophilic Interaction Chromatography (HILIC): For peptides that are difficult to separate by RP-HPLC, HILIC can be a valuable alternative, as it separates compounds based on their polarity.[21]
Conclusion
The successful incorporation of 3-isopropoxypyrrolidine into peptides is an achievable goal with the right strategic approach. By selecting high-potency coupling reagents like HATU, optimizing reaction conditions to overcome steric hindrance, and being mindful of potential side reactions, researchers can effectively utilize this valuable building block in the design and synthesis of novel therapeutics. The protocols and insights provided in this guide serve as a robust starting point for developing efficient and reliable coupling strategies for this and other sterically demanding proline analogues.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved February 17, 2026.
- BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. Retrieved February 17, 2026.
- ChemicalBook. (2024, July 3). HATU:a third-generation coupling reagent. Retrieved February 17, 2026.
- (n.d.). How to Optimize Peptide Synthesis?. Retrieved February 17, 2026.
- Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved February 17, 2026.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. Retrieved February 17, 2026.
- Journal of the American Chemical Society. (2013, February 12). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved February 17, 2026.
- (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved February 17, 2026.
- RSC Advances. (2017, October 30).
- Wikipedia. (n.d.).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved February 17, 2026.
- Organic & Biomolecular Chemistry. (2015, November 5).
- (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Retrieved February 17, 2026.
- PMC. (n.d.). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Retrieved February 17, 2026.
- Request PDF. (2025, August 6). Efficient Peptide Synthesis Involving Sterically Hindered Amino Acids. Retrieved February 17, 2026.
- ChemPep. (n.d.). Overview of Peptide Coupling Reagents. Retrieved February 17, 2026.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 17, 2026.
- eLife. (2025, August 22). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. Retrieved February 17, 2026.
- RSC Publishing. (2023, March 2). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Retrieved February 17, 2026.
- BenchChem. (n.d.). Technical Support Center: Purification of Peptides Containing D-proline. Retrieved February 17, 2026.
- Chemical Reviews. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup. Retrieved February 17, 2026.
- ChemRxiv. (n.d.).
- (n.d.).
- BenchChem. (n.d.). Troubleshooting guide for peptide coupling reactions with hindered amino acids. Retrieved February 17, 2026.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 17, 2026.
- PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved February 17, 2026.
- BenchChem. (n.d.). Technical Support Center: Challenges in Coupling N-Methylated Amino Acids. Retrieved February 17, 2026.
Sources
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
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- 21. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
Application Notes & Protocols: Reductive Amination Techniques Using 3-Isopropoxypyrrolidine Dihydrochloride
Authored by: Senior Application Scientist, Advanced Synthesis Division
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 3-Isopropoxypyrrolidine dihydrochloride in reductive amination reactions. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, strategic considerations for reagent selection, and detailed, field-proven protocols for synthesizing tertiary amines from various carbonyl compounds. We will explore the critical nuances of working with an amine hydrochloride salt and present optimized, one-pot procedures that ensure high efficiency, selectivity, and yield.
Introduction: The Strategic Value of Reductive Amination
Reductive amination stands as one of the most robust and versatile methods for the synthesis of amines in organic chemistry.[1] This powerful transformation constructs carbon-nitrogen bonds by converting a carbonyl compound (an aldehyde or ketone) and an amine into a more substituted amine product via an intermediate imine or iminium ion.[2][3][4] Its prevalence in medicinal chemistry is a testament to its reliability and functional group tolerance, making it an indispensable tool for the synthesis of pharmaceuticals and other bioactive molecules.[1][5][6]
The process can be conceptually divided into two key mechanistic events:
-
Iminium Ion Formation: Nucleophilic attack of the amine on the carbonyl group, followed by dehydration, to form a C=N double bond intermediate (an imine from a primary amine, or a positively charged iminium ion from a secondary amine).[4][7]
-
Reduction: Selective reduction of the iminium ion intermediate by a hydride-donating reagent to furnish the final amine product.[1][8]
The choice of reducing agent is paramount and dictates the reaction's efficiency and procedural design (one-pot vs. two-step). Reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄) are commonly employed, each with distinct selectivity profiles.[4][9][10]
The Reagent in Focus: this compound
3-Isopropoxypyrrolidine is a valuable building block, incorporating a cyclic secondary amine scaffold functionalized with an isopropoxy group. This moiety can influence physicochemical properties such as lipophilicity and metabolic stability in derivative molecules.
A critical consideration for experimental design is that this reagent is supplied as a dihydrochloride salt (•2HCl) . This has two major implications:
-
Acidity: The salt is highly acidic and the amine nitrogen is protonated, rendering it non-nucleophilic.
-
Activation Required: The free, nucleophilic secondary amine must be liberated in situ before it can react with a carbonyl compound. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture. A minimum of two molar equivalents of base is required to neutralize the two equivalents of HCl.
The Reaction Mechanism: A Step-by-Step Elucidation
The reductive amination using a secondary amine hydrochloride salt proceeds through a well-defined pathway. The use of a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) allows all components to be combined in a single reaction vessel.
-
Amine Liberation (Deprotonation): The reaction is initiated by the addition of at least two equivalents of a hindered base (e.g., Et₃N) to neutralize the dihydrochloride salt and generate the free 3-isopropoxypyrrolidine.
-
Hemiaminal Formation: The liberated secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone to form a tetrahedral hemiaminal intermediate.[4]
-
Dehydration to Iminium Ion: Under the slightly acidic conditions that often prevail (or through the addition of a catalytic acid like acetic acid), the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (H₂O). Subsequent elimination of water generates a resonance-stabilized, positively charged iminium ion .[2][7] This is the key intermediate that will be reduced.
-
Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[8] This irreversible step reduces the C=N⁺ bond to a C-N single bond, yielding the final tertiary amine product.
Mechanistic Pathway Diagram
Caption: Mechanism of reductive amination with an amine hydrochloride salt.
Strategic Reagent Selection: The Hydride Source
The success of a one-pot reductive amination hinges on choosing a reducing agent that reduces the iminium ion intermediate significantly faster than it reduces the starting carbonyl compound.[9]
| Reducing Agent | Key Characteristics & Suitability |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) | Highly Recommended. Mild and selective, making it ideal for one-pot procedures.[9][11] It is moisture-sensitive but tolerates the catalytic amounts of acetic acid sometimes used to accelerate iminium formation with ketones.[10][12] It is the safest and often most efficient option, avoiding toxic byproducts.[12] |
| Sodium Cyanoborohydride (NaBH₃CN) | Use with Caution. Effective at reducing iminium ions under mildly acidic conditions (pH ~5-7) where its reactivity towards aldehydes and ketones is attenuated.[12][13] However, it is highly toxic and can release hydrogen cyanide gas upon acidification, requiring careful handling and workup procedures.[4][12] |
| Sodium Borohydride (NaBH₄) | Not Recommended for One-Pot. A strong reducing agent that will readily reduce most aldehydes and ketones, leading to significant formation of alcohol byproducts.[4][10] It is only suitable for an "indirect" or two-step procedure where the iminium ion is pre-formed before the reductant is added.[9] |
Application Protocols
PART A: General Considerations for Protocol Optimization
-
Stoichiometry: A typical molar ratio is 1.0 eq. of the carbonyl compound, 1.0-1.2 eq. of this compound, 2.2-2.5 eq. of base (e.g., Et₃N), and 1.2-1.5 eq. of NaBH(OAc)₃. Using a slight excess of the amine and reducing agent can help drive the reaction to completion.
-
Solvent: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are preferred for reactions involving STAB.[9][14] Anhydrous tetrahydrofuran (THF) is also a viable option.[9] Protic solvents like methanol should be avoided as they can react with STAB.[10]
-
Acid Catalyst: For less reactive ketones, adding 0.5-1.0 equivalents of glacial acetic acid (AcOH) can catalyze the dehydration step and accelerate iminium ion formation.[9][12] This is generally unnecessary for aldehydes.[9]
-
Temperature and Monitoring: Reactions are typically conducted at ambient temperature (20-25 °C) and stirred for 2 to 24 hours. Progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the limiting carbonyl starting material.
General Experimental Workflow
Caption: Standard workflow for one-pot reductive amination.
PART B: Detailed Experimental Protocols
Protocol 1: Reductive Amination of an Aromatic Aldehyde
-
Reaction: 4-Methoxybenzaldehyde with this compound.
-
Materials:
-
4-Methoxybenzaldehyde (136.15 g/mol )
-
This compound (186.09 g/mol )
-
Sodium triacetoxyborohydride (STAB) (211.94 g/mol )
-
Triethylamine (Et₃N) (101.19 g/mol , d=0.726 g/mL)
-
Anhydrous 1,2-dichloroethane (DCE)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-methoxybenzaldehyde (1.00 g, 7.34 mmol, 1.0 eq.) and this compound (1.51 g, 8.07 mmol, 1.1 eq.).
-
Add anhydrous DCE (35 mL). Stir the resulting suspension.
-
Add triethylamine (2.25 mL, 16.15 mmol, 2.2 eq.) dropwise via syringe. Stir the mixture at room temperature for 10 minutes. The mixture should become more homogeneous.
-
Carefully add sodium triacetoxyborohydride (2.03 g, 9.54 mmol, 1.3 eq.) portion-wise over 5 minutes. Note: Initial gas evolution may occur.
-
Stir the reaction mixture at room temperature for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the aldehyde.
-
Slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired tertiary amine.
-
Protocol 2: Reductive Amination of a Cyclic Ketone
-
Reaction: Cyclohexanone with this compound.
-
Materials:
-
Cyclohexanone (98.14 g/mol , d=0.947 g/mL)
-
This compound (186.09 g/mol )
-
Sodium triacetoxyborohydride (STAB) (211.94 g/mol )
-
Triethylamine (Et₃N) (101.19 g/mol , d=0.726 g/mL)
-
Glacial Acetic Acid (AcOH)
-
Anhydrous 1,2-dichloroethane (DCE)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add cyclohexanone (0.72 g, 0.76 mL, 7.34 mmol, 1.0 eq.) and this compound (1.51 g, 8.07 mmol, 1.1 eq.).
-
Add anhydrous DCE (35 mL) and stir.
-
Add triethylamine (2.25 mL, 16.15 mmol, 2.2 eq.) dropwise.
-
Add glacial acetic acid (0.42 mL, 7.34 mmol, 1.0 eq.) and stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (2.33 g, 11.01 mmol, 1.5 eq.) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours (ketone reactions are typically slower than aldehyde reactions). Monitor for completion by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described in Protocol 1.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient base to liberate the free amine. 2. Inactive (hydrolyzed) STAB reagent. 3. Insufficient reaction time, especially for ketones. | 1. Ensure at least 2.2 equivalents of base are used. 2. Use a fresh bottle of STAB; handle it quickly in a dry environment. 3. Allow the reaction to run longer (up to 24h) and monitor progress. |
| Formation of Alcohol Byproduct | 1. The reducing agent is too reactive (e.g., NaBH₄). 2. The STAB reagent is reducing the carbonyl before iminium formation. | 1. Switch to STAB as the recommended reducing agent. 2. For ketones, allow the amine, carbonyl, and acid to stir for 20-30 minutes before adding STAB. |
| Incomplete Reaction (Starting Material Remains) | 1. Steric hindrance from a bulky ketone or aldehyde. 2. Deactivation of the reducing agent over time. | 1. Increase the reaction temperature to 40-50 °C. 2. Add an additional portion (0.2-0.3 eq.) of STAB and continue stirring. |
| Difficult Purification | Excess triethylamine or its hydrochloride salt co-eluting with the product. | During work-up, wash the combined organic layers with water or brine to remove excess amine salts. Ensure the crude material is fully dry before loading onto the silica column. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2007). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]
-
Chemistry Learner. (2023). Reductive Amination: Definition, Examples, and Mechanism. [Link]
-
Chemistry Steps. (2024). Reductive Amination. [Link]
-
Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Resources. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Chan, T. H., et al. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl₃/Et₃SiH System. Organic Letters, 11(16), 3562–3565. [Link]
-
Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. [Link]
-
Hasulo, M. R., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30230–30240. [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/chemistry. [Link]
-
Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Goldstein, S. L., & Cross, J. B. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. International Journal of Carbohydrate Chemistry. [Link]
-
Le-Criell, M., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15, 2153-2161. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Application Notes and Protocols for Incorporating 3-Isopropoxypyrrolidine into Fragment-Based Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Case for Novel Scaffolds in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying high-quality lead compounds.[1][2] Unlike traditional high-throughput screening (HTS) of large, complex molecules, FBDD screens smaller, low-molecular-weight compounds, or "fragments," that typically bind to their targets with lower affinity.[3] The strength of this approach lies in the higher "ligand efficiency" of these fragments, meaning they form more optimal interactions with the target protein on a per-atom basis.[4] This efficiency provides a more rational starting point for optimization, often leading to lead compounds with superior pharmacokinetic properties.[1]
The success of any FBDD campaign is intrinsically linked to the quality and diversity of the fragment library.[2] While many libraries are dominated by flat, aromatic compounds, there is a growing appreciation for the inclusion of three-dimensional (3D) scaffolds.[5] These 3D fragments can explore a wider range of pharmacophore space and interact with more complex binding sites that are often challenging for planar molecules.[6]
This application note introduces 3-Isopropoxypyrrolidine , a novel, non-planar fragment, and provides a comprehensive guide for its incorporation into FBDD campaigns. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and offering vectors for chemical elaboration in 3D space.[1][5][6][7] The isopropoxy group provides a unique combination of moderate lipophilicity and hydrogen bond accepting potential, while the saturated pyrrolidine core imparts desirable 3D character.
This document will provide a detailed rationale for the selection of 3-isopropoxypyrrolidine as a fragment, a proposed synthetic route, quality control protocols, and step-by-step methodologies for screening and hit validation using state-of-the-art biophysical techniques.
Rationale for 3-Isopropoxypyrrolidine as a High-Value Fragment
The suitability of a small molecule as a fragment is often assessed by the "Rule of Three".[3] This rule provides a set of guidelines for physicochemical properties that are commonly observed in successful fragments. Let's evaluate 3-isopropoxypyrrolidine against these criteria:
| Property | "Rule of Three" Guideline | 3-Isopropoxypyrrolidine | Assessment |
| Molecular Weight (MW) | < 300 Da | 129.20 g/mol | Pass |
| cLogP | ≤ 3 | ~1.1 (Predicted) | Pass |
| Hydrogen Bond Donors | ≤ 3 | 1 (Secondary amine) | Pass |
| Hydrogen Bond Acceptors | ≤ 3 | 2 (Ether oxygen, Nitrogen) | Pass |
| Rotatable Bonds | ≤ 3 | 2 | Pass |
As the table demonstrates, 3-isopropoxypyrrolidine comfortably adheres to the "Rule of Three," making it an ideal candidate for an FBDD library. Its key advantages include:
-
Three-Dimensionality: The non-planar pyrrolidine ring allows for the exploration of binding pockets that may not be accessible to flat aromatic fragments.[5][6]
-
Defined Vectors for Growth: The secondary amine and the isopropoxy group provide clear, synthetically tractable vectors for fragment evolution into more potent lead compounds through "fragment growing" or "linking" strategies.[8]
-
Improved Physicochemical Properties: The saturated nature of the pyrrolidine scaffold can contribute to enhanced aqueous solubility and improved metabolic stability in later-stage compounds.[1]
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Isopropoxypyrrolidine
This protocol describes a potential synthetic route to enantiomerically pure (S)-3-isopropoxypyrrolidine, starting from commercially available materials. A similar strategy can be applied for the (R)-enantiomer.
Causality: A multi-step synthesis starting from a chiral precursor is proposed to ensure the stereochemical purity of the final fragment, which is crucial for understanding structure-activity relationships (SAR). Protecting groups are used to prevent unwanted side reactions at the nitrogen atom.
Materials:
-
(S)-1-Boc-3-hydroxypyrrolidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
O-Alkylation: a. To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous DMF dropwise. b. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. c. Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.5 equivalents) dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of water at 0 °C. f. Extract the aqueous layer with diethyl ether (3x). g. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield (S)-1-Boc-3-isopropoxypyrrolidine.
-
Boc-Deprotection: a. Dissolve the purified (S)-1-Boc-3-isopropoxypyrrolidine (1.0 equivalent) in DCM. b. Add TFA (10 equivalents) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure. e. Dissolve the residue in a minimal amount of DCM and slowly add to a stirred, saturated aqueous solution of NaHCO₃ to neutralize the excess acid. f. Extract the aqueous layer with DCM (3x). g. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain 3-isopropoxypyrrolidine.
Protocol 2: Quality Control of 3-Isopropoxypyrrolidine Fragment Stock
Causality: Rigorous quality control is essential to ensure that observed screening hits are due to the intended fragment and not impurities, degradants, or aggregation.[9] This protocol outlines the necessary steps to create a high-quality fragment stock solution.
Materials:
-
Synthesized 3-isopropoxypyrrolidine
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-purity DMSO for stock solution
-
Appropriate aqueous buffer for solubility determination (e.g., PBS, pH 7.4)
-
NMR spectrometer
-
LC-MS system
-
Dynamic Light Scattering (DLS) instrument (optional)
Procedure:
-
Purity and Identity Confirmation: a. Prepare a ~10 mg/mL solution of the fragment in a suitable solvent for LC-MS analysis. b. Analyze the sample by LC-MS to confirm the molecular weight and assess purity (aim for >95%). c. Prepare a ~5 mg sample in DMSO-d₆ for NMR analysis. d. Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and identify any impurities.
-
Solubility Assessment: a. Prepare a high-concentration stock solution of the fragment in DMSO (e.g., 1 M). b. Serially dilute the stock solution into the intended aqueous screening buffer to a range of concentrations (e.g., 10 mM to 100 µM). c. Visually inspect the solutions for any precipitation. d. For a more quantitative measure, analyze the samples by nephelometry or DLS to detect aggregation. The highest concentration that remains soluble and non-aggregated is the maximum screening concentration.
-
Stock Solution Preparation and Storage: a. Prepare a high-concentration stock solution (e.g., 1 M) in high-purity DMSO. b. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 3: Primary Screening by Ligand-Observed NMR Spectroscopy
Causality: NMR spectroscopy is a powerful technique for detecting weak fragment binding.[3][10][11] Ligand-observed methods, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for primary screening as they do not require isotopic labeling of the target protein and consume relatively small amounts of protein.[12]
Materials:
-
Target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)
-
3-Isopropoxypyrrolidine stock solution in DMSO-d₆
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation: a. Prepare a solution of the target protein at a concentration of 10-50 µM in the NMR buffer. b. Prepare a stock solution of 3-isopropoxypyrrolidine at a high concentration (e.g., 100 mM) in DMSO-d₆. c. Add a small aliquot of the fragment stock solution to the protein solution to achieve a final fragment concentration of 100-500 µM. The final DMSO-d₆ concentration should be kept low (<1%) to avoid protein denaturation.
-
NMR Data Acquisition: a. Acquire a standard 1D ¹H NMR spectrum of the fragment in the absence of the protein. b. Acquire a 1D ¹H NMR spectrum of the protein alone to serve as a control. c. Acquire an STD NMR spectrum of the protein-fragment mixture. This involves irradiating the protein resonances and observing the transfer of saturation to the bound fragment. d. Acquire a reference off-resonance STD spectrum where the irradiation frequency is set to a region with no protein signals.
-
Data Analysis: a. Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum. b. Signals present in the STD difference spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding. c. The intensity of the STD signals is proportional to the binding affinity. A clear STD signal for 3-isopropoxypyrrolidine indicates a binding event.
Protocol 4: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
Causality: SPR is a highly sensitive, label-free technique that can be used to validate hits from primary screens and determine binding kinetics and affinity.[13][14][15][16][17] It provides quantitative data that is essential for prioritizing fragments for further development.
Materials:
-
SPR instrument (e.g., Biacore, Octet)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein
-
3-Isopropoxypyrrolidine stock solution
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: a. Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects. b. Use a reference flow cell, either left blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.
-
Binding Analysis: a. Prepare a dilution series of 3-isopropoxypyrrolidine in the running buffer. The concentration range should span the expected dissociation constant (K_D), typically from low µM to high mM for fragments. Ensure the DMSO concentration is matched across all samples and the running buffer. b. Inject the fragment solutions over the protein and reference surfaces at a constant flow rate. c. Monitor the binding response in real-time. d. After each injection, allow for a dissociation phase where only running buffer flows over the surface. e. Regenerate the surface if necessary using a mild regeneration solution.
-
Data Analysis: a. Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams. b. Fit the steady-state binding responses at different concentrations to a 1:1 binding model to determine the K_D. c. Alternatively, perform a kinetic analysis by fitting the association and dissociation phases of the sensorgrams to determine the association rate constant (k_a) and dissociation rate constant (k_d), from which K_D (k_d/k_a) can be calculated.
Protocol 5: Structural Characterization by X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard for hit validation.[2][4][18] It provides definitive proof of binding and reveals the precise binding mode, which is invaluable for structure-based drug design and fragment evolution.
Materials:
-
Purified, crystallization-grade target protein
-
3-Isopropoxypyrrolidine
-
Crystallization screens and plates
-
Cryoprotectant
-
X-ray diffraction source (synchrotron preferred)
Procedure:
-
Crystallization: a. Obtain well-diffracting crystals of the apo-protein using vapor diffusion (hanging or sitting drop) or other crystallization methods.[4][19] b. Alternatively, co-crystallize the protein with 3-isopropoxypyrrolidine by adding the fragment to the protein solution before setting up crystallization trials.[2] This is often preferred for fragments that may induce a conformational change upon binding.
-
Fragment Soaking (for apo-crystals): a. Prepare a solution of 3-isopropoxypyrrolidine in a cryoprotectant-compatible buffer at a concentration significantly higher than its K_D (e.g., 1-10 mM). b. Transfer the apo-protein crystals into this solution and incubate for a period ranging from minutes to hours. c. Flash-cool the soaked crystal in liquid nitrogen.
-
Data Collection and Structure Determination: a. Collect X-ray diffraction data from the crystal. b. Process the diffraction data and solve the structure using molecular replacement if a model of the apo-protein is available. c. Carefully examine the electron density map for evidence of the bound fragment. d. Build the fragment into the density and refine the structure. e. Analyze the interactions between 3-isopropoxypyrrolidine and the protein to guide further optimization.
Fragment Evolution Strategies
Once a binding mode for 3-isopropoxypyrrolidine has been confirmed, the next step is to evolve this low-affinity hit into a more potent lead compound. This is typically achieved through structure-guided design using one of the following strategies:
-
Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the target protein. For 3-isopropoxypyrrolidine, the secondary amine is an ideal point for elaboration. The crystal structure will reveal unoccupied pockets adjacent to the amine that can be targeted with new chemical groups.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together. This can lead to a dramatic increase in affinity due to the additive binding energies of the two fragments.
-
Fragment Merging: If two fragments are found to bind in an overlapping fashion, a new, single molecule can be designed that incorporates the key binding features of both.
Conclusion
3-Isopropoxypyrrolidine represents a valuable addition to any fragment library, offering a unique 3D scaffold that is compliant with the "Rule of Three" and possesses clear vectors for synthetic elaboration. By following the detailed protocols outlined in this application note, researchers can effectively incorporate this fragment into their FBDD campaigns, from initial synthesis and quality control to screening, hit validation, and structure-based lead optimization. The integration of novel, non-planar fragments like 3-isopropoxypyrrolidine is a key strategy for tackling challenging biological targets and expanding the frontiers of drug discovery.
References
-
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature reviews Drug discovery, 15(9), 605–619. [Link]
-
Hubbard, R. E., & Murray, J. B. (2011). Experiences in fragment-based lead discovery. Methods in enzymology, 493, 509–531. [Link]
-
Lepre, C. A., Moore, J. M., & Peng, J. W. (2004). Theory and applications of NMR-based screening in drug discovery. Chemical reviews, 104(8), 3641–3676. [Link]
-
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'rule of three' for fragment-based lead discovery?. Drug discovery today, 8(19), 876–877. [Link]
-
Renaudet, O., & Navarranne, A. (2014). Fragment screening by surface plasmon resonance. Methods in molecular biology (Clifton, N.J.), 1143, 159–174. [Link]
-
Mayer, M., & Meyer, B. (1999). Characterization of ligand binding by saturation transfer difference NMR spectroscopy. Angewandte Chemie (International ed. in English), 38(12), 1784–1788. [Link]
-
Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved from [Link]
-
Sartorius. (2023, February 1). Fragment-Based Drug Discovery (FBDD) Using Octet® SPR OneStep® and NeXtStep™ Injections. [Link]
-
Giannetti, A. M., et al. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 12(3), 446-459. [Link]
-
PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
-
Scott, K. A., et al. (2017). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS medicinal chemistry letters, 8(7), 747–752. [Link]
-
Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 27(15), 4947. [Link]
-
Creative Biostructure. (2025, March 10). A Beginner's Guide to Protein Crystallography. [Link]
-
Scott, D. E., & Robinson, C. V. (2015). NMR quality control of fragment libraries for screening. Methods in molecular biology (Clifton, N.J.), 1289, 45–59. [Link]
-
Wlodawer, A., Dauter, Z., & Minor, W. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta crystallographica. Section F, Structural biology and crystallization communications, 73(Pt 2), 54–65. [Link]
-
Lesley, S. A. (2006). Crystallization of protein–ligand complexes. Acta crystallographica. Section D, Biological crystallography, 62(Pt 10), 1147–1154. [Link]
-
ResearchGate. (n.d.). Overview of the strategies for protein-ligand crystallization. [Link]
-
Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
-
ResearchGate. (n.d.). Recent examples of fragment growing, merging and linking. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 8. Research Portal [rex.libraries.wsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Fragment Screening by NMR | Springer Nature Experiments [experiments.springernature.com]
- 12. Fragment screening by ligand observed nmr | Bruker [bruker.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
- 15. sartorius.com [sartorius.com]
- 16. scispace.com [scispace.com]
- 17. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 18. researchgate.net [researchgate.net]
- 19. Protein crystallization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Alkylation of 3-Isopropoxypyrrolidine Dihydrochloride
<
Introduction
Substituted pyrrolidines are a highly sought-after class of saturated N-heterocycles, forming the core scaffold of numerous pharmaceuticals, natural products, and agrochemicals.[1][2][3] Specifically, N-alkylated 3-alkoxypyrrolidine derivatives are crucial building blocks in medicinal chemistry, contributing to the development of novel therapeutic agents. The N-alkylation of 3-isopropoxypyrrolidine, which is often supplied as a more stable dihydrochloride salt, is a key synthetic transformation for introducing molecular diversity.
This guide provides a comprehensive overview of the critical reaction conditions and detailed protocols for the successful N-alkylation of 3-isopropoxypyrrolidine dihydrochloride. We will delve into two primary, reliable methods: Direct Alkylation with Alkyl Halides and Reductive Amination . The causality behind experimental choices will be explained to empower researchers to adapt and optimize these protocols for their specific synthetic targets.
Understanding the Substrate: this compound
The starting material, this compound, presents a unique challenge. The pyrrolidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, the initial and most critical step in any N-alkylation protocol is the in-situ neutralization of the hydrochloride salt to liberate the free secondary amine. This requires a stoichiometric amount of base, and often a slight excess, to drive the reaction forward.
Method 1: Direct N-Alkylation with Alkyl Halides
This classical and widely used method involves the reaction of the free 3-isopropoxypyrrolidine with an alkyl halide via an SN2 mechanism. The primary concern with this approach is the potential for overalkylation, where the desired N-alkylated product, being a more nucleophilic tertiary amine, reacts further with the alkyl halide to form a quaternary ammonium salt.[4][5][6] Careful control of stoichiometry and reaction conditions is paramount to minimize this side reaction.
Key Reaction Parameters and Causality
| Parameter | Recommended Conditions | Rationale and Expert Insights |
| Base | K₂CO₃, Cs₂CO₃, DIPEA (Hünig's base), Et₃N | Inorganic bases (K₂CO₃, Cs₂CO₃): These are effective for neutralizing the dihydrochloride and facilitating the reaction. They are easily removed by filtration during workup. Organic bases (DIPEA, Et₃N): These non-nucleophilic bases are soluble in organic solvents and are often used when milder conditions are required.[7] DIPEA is particularly useful for preventing the formation of undesired quaternary ammonium salts.[7] A minimum of 2.2-3.0 equivalents of base is required to neutralize both HCl molecules and deprotonate the resulting ammonium salt to generate the free amine. |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM) | Polar aprotic solvents (MeCN, DMF): These solvents are excellent choices for SN2 reactions as they solvate the cation while leaving the nucleophilic amine relatively free, thus accelerating the reaction rate.[4] DCM: A less polar option that can be effective, particularly with more reactive alkylating agents. |
| Alkylating Agent | Alkyl iodides > Alkyl bromides > Alkyl chlorides | The reactivity follows the order of leaving group ability (I⁻ > Br⁻ > Cl⁻). For less reactive alkyl chlorides, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via the Finkelstein reaction. |
| Temperature | Room temperature to 80 °C | The reaction temperature should be optimized based on the reactivity of the alkylating agent. For highly reactive alkyl halides like benzyl bromide or allyl bromide, room temperature is often sufficient. For less reactive halides, heating may be necessary to achieve a reasonable reaction rate. |
| Stoichiometry | 1.0 - 1.2 equivalents of alkylating agent | Using a slight excess of the alkylating agent can help drive the reaction to completion. However, a large excess should be avoided to minimize the risk of overalkylation.[5] |
Visualizing the Workflow: Direct Alkylation
Sources
Buchwald-Hartwig amination protocols with 3-Isopropoxypyrrolidine
Application Note: Buchwald-Hartwig Amination Protocols with 3-Isopropoxypyrrolidine
Executive Summary & Strategic Importance
3-Isopropoxypyrrolidine (CAS: 136725-52-5) represents a high-value pharmacophore in medicinal chemistry. It serves as a "lipophilic spacer," utilizing the pyrrolidine ring to restrict conformational freedom while the 3-isopropoxy group modulates LogP and metabolic stability without introducing H-bond donors that might compromise membrane permeability.
However, coupling this specific amine presents distinct challenges compared to simple pyrrolidine:
-
Steric Drag: The C3-isopropoxy group creates a "pucker" in the ring, increasing the steric demand near the nitrogen nucleophile compared to unsubstituted pyrrolidine.
-
Electronic Deactivation: The inductive effect of the oxygen atom slightly reduces the nucleophilicity of the nitrogen.
-
Beta-Elimination Risks: While less prominent than in alkyl couplings, the proximal oxygen can occasionally facilitate chelation-driven side reactions if the catalyst system is not rigid enough.
This guide provides two field-proven protocols designed to overcome these barriers using Generations 3 and 4 (G3/G4) Buchwald Precatalysts , ensuring high yields and reproducibility.
Mechanistic Insight & Catalyst Selection
To successfully couple 3-isopropoxypyrrolidine, one must select a catalyst system that promotes Reductive Elimination over beta-hydride elimination, despite the steric bulk.
The Catalyst of Choice: RuPhos & BrettPhos
-
RuPhos: The bulky dicyclohexylphosphino groups and the isopropoxy substituents on the biaryl backbone create a protective pocket. This is the Gold Standard for secondary amines like 3-isopropoxypyrrolidine because it prevents the formation of inactive bis-amine Pd complexes.
-
BrettPhos: Preferred when the aryl halide partner is electron-rich or sterically hindered, or when weaker bases are required.
Visualizing the Steric Challenge
Figure 1: The catalytic cycle highlighting the "Steric Clash Zone" where the 3-isopropoxy group can hinder coordination. RuPhos mitigates this by expanding the coordination sphere.
Experimental Protocols
Method A: The "Workhorse" Protocol (High Throughput)
Best for: Aryl Bromides, Aryl Chlorides, Electron-Deficient Heterocycles. Base Sensitivity: Low (Uses strong base).
Reagents:
-
Substrate: Aryl Halide (1.0 equiv)
-
Nucleophile: 3-Isopropoxypyrrolidine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous Toluene or THF (0.2 M concentration)
Step-by-Step Procedure:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen.
-
Solids Addition: Charge the vial with the Aryl Halide (if solid), NaOtBu, and RuPhos Pd G4 .
-
Note: The G4 precatalyst is air-stable, but limiting exposure is good practice.
-
-
Purging: Cap the vial with a septum and purge with nitrogen for 5 minutes.
-
Liquids Addition: Add the anhydrous solvent (Toluene preferred) via syringe. Then, add 3-Isopropoxypyrrolidine and the Aryl Halide (if liquid) via syringe.
-
Reaction: Place the vial in a pre-heated block at 85°C . Stir vigorously (800+ rpm).
-
Time: Typical conversion is reached in 2-6 hours.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc and filter through a small pad of Celite/Silica to remove Pd black and salts. Concentrate in vacuo.
Method B: The "Mild" Protocol (Functional Group Tolerant)
Best for: Substrates containing Esters, Nitriles, Nitro groups, or base-sensitive protons.
Reagents:
-
Catalyst: BrettPhos Pd G4 (2.0 - 4.0 mol%)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Must be dry/finely ground.
-
Solvent: 1,4-Dioxane or tBuOH (0.2 M)
Step-by-Step Procedure:
-
Solids: Charge vial with Aryl Halide, Cs₂CO₃, and BrettPhos Pd G4 .
-
Purge: Evacuate and backfill with Nitrogen (3 cycles).
-
Solvent: Add anhydrous 1,4-Dioxane.
-
Amine: Add 3-Isopropoxypyrrolidine.
-
Activation: Heat to 100°C .
-
Note: Weak bases require higher temperatures to effect deprotonation. The reaction may take 12-24 hours.
-
-
Work-up: Dilute with water/brine and extract with DCM. (Note: 3-isopropoxypyrrolidine products can be polar; ensure aqueous layer pH is >10 to keep product organic).
Comparative Data & Decision Matrix
Table 1: Protocol Performance Comparison
| Feature | Method A (RuPhos/NaOtBu) | Method B (BrettPhos/Cs₂CO₃) |
| Reaction Rate | Fast (< 4 hrs) | Slow (12-24 hrs) |
| Temperature | 60-85°C | 90-110°C |
| Steric Tolerance | Excellent (Ortho-subs OK) | Good |
| FG Tolerance | Low (No esters/aldehydes) | High (Esters, Nitriles, Ketones OK) |
| Yield (Avg) | 85-95% | 70-85% |
Decision Tree for Optimization:
Figure 2: Workflow for selecting the optimal coupling condition based on substrate functionality.
Troubleshooting & Critical Parameters
-
"Stalled" Reaction (Method B):
-
Cause: Incomplete deprotonation by weak base.
-
Fix: Add 5-10% water to the Dioxane (Schlenk effect) or switch to tBuOH as solvent to facilitate proton transfer.
-
-
Regioselectivity (Dihalides):
-
If coupling to a dihalide (e.g., 2,4-dichloropyridine), the C4 position is electronically favored, but the C2 position is often sterically accessible to smaller amines. With 3-isopropoxypyrrolidine, steric bulk usually enforces high selectivity for the less hindered halide.
-
-
Pd Removal:
-
The isopropoxy ether oxygen can weakly coordinate Pd residues. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup to ensure <10 ppm Pd in final compound.
-
References
-
Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[1] Chemical Science, 2(1), 57. Link
-
RuPhos Pd G4 Product Data. Sigma-Aldrich. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
-
Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: A Practical Guide to Reaction Design." Tetrahedron, 75(14), 4199-4211. Link
Sources
Protecting group strategies for 3-Isopropoxypyrrolidine synthesis
Topic: Protecting Group Strategies for 3-Isopropoxypyrrolidine Synthesis Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary
The 3-alkoxypyrrolidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in glycosidase inhibitors, antihistamines, and GPCR ligands. However, the synthesis of 3-isopropoxypyrrolidine presents a specific chemoselective challenge: the steric hindrance of the isopropyl group combined with the competing nucleophilicity of the pyrrolidine nitrogen.
Direct alkylation of 3-hydroxypyrrolidine results in uncontrolled N-alkylation. Therefore, a robust protecting group (PG) strategy is required. This guide details the two most effective strategies: N-Boc (tert-butyloxycarbonyl) for rapid medicinal chemistry iteration and N-Bn (Benzyl) for scalable process chemistry.
Key Technical Challenges
-
Chemoselectivity: Differentiating between the secondary amine (N) and the secondary alcohol (O).
-
Elimination vs. Substitution: The O-alkylation step involves a secondary alkoxide reacting with a secondary halide (2-halopropane). This creates a high risk of E2 elimination, yielding propene instead of the desired ether.
-
Deprotection Compatibility: Ensuring the final ether linkage survives the N-deprotection conditions.
Strategic Analysis: Protecting Group Selection
The choice of protecting group dictates the downstream reagents and purification methods.
| Feature | N-Boc Strategy | N-Benzyl (Bn) Strategy |
| Primary Utility | Discovery / MedChem (Small Scale) | Process / Manufacturing (Large Scale) |
| Base Stability | Excellent (Stable to NaH, KOH) | Excellent (Stable to NaH, KOH) |
| Deprotection | Acidic (TFA or HCl) | Hydrogenolysis (H₂, Pd/C) or ACE-Cl |
| Atom Economy | Lower (Loss of t-butyl group) | Higher |
| Cost | Moderate to High | Low |
| Safety Profile | Good (Isobutylene off-gassing) | Moderate (Hydrogenation risks) |
Decision Logic (Graphviz Diagram)
Figure 1: Strategic decision tree for selecting the appropriate N-protection route based on project scale and requirements.
Protocol A: The N-Boc Route (Standard)[2]
This is the preferred method for laboratory-scale synthesis due to the ease of handling and purification.
Step 1: N-Protection (if starting from free amine)
Note: N-Boc-3-hydroxypyrrolidine is commercially available. If synthesizing:
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in DCM.
-
Add Et₃N (1.5 eq) and cool to 0°C.
-
Add Boc₂O (1.1 eq) portion-wise.
-
Stir at RT for 4 hours. Wash with 1M HCl, brine, dry over Na₂SO₄.
Step 2: O-Alkylation (Williamson Ether Synthesis)
Critical Mechanism: This step utilizes Sodium Hydride (NaH) to generate the alkoxide. Safety Warning: NaH produces hydrogen gas. Perform in a well-ventilated hood.
Reagents:
-
Substrate: N-Boc-3-hydroxypyrrolidine (1.0 eq)
-
Base: NaH (60% dispersion in oil) (1.5 eq)
-
Electrophile: 2-Iodopropane (3.0 eq) — Note: Excess is required due to volatility and competing elimination.
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF.
Procedure:
-
Alkoxide Formation: In a flame-dried flask under Argon, suspend NaH (1.5 eq) in anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C.
-
Addition: Add N-Boc-3-hydroxypyrrolidine (dissolved in minimal DMF) dropwise to the NaH suspension. Evolution of H₂ gas will be vigorous.
-
Activation: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should turn yellow/brown.
-
Alkylation: Cool back to 0°C. Add 2-iodopropane (3.0 eq) dropwise.
-
Expert Tip: 2-iodopropane is preferred over 2-bromopropane because Iodide is a better leaving group, allowing the substitution (SN2) to compete more effectively against elimination (E2) [1].
-
-
Reaction: Allow to warm to RT and stir for 12–18 hours.
-
Monitoring: Check TLC or LCMS. If starting material remains, do not heat above 40°C, as this promotes E2 elimination of the isopropyl iodide to propene.
-
-
Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over MgSO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Step 3: N-Deprotection[3]
-
Dissolve the intermediate in DCM.
-
Add Trifluoroacetic acid (TFA) (10–20 eq).
-
Stir at RT for 2 hours.
-
Concentrate in vacuo. The product will be the Trifluoroacetate salt.
Protocol B: The N-Benzyl Route (Alternative)
Best for scenarios where acidic deprotection is contraindicated or for cost-effective scale-up.
Step 1: O-Alkylation
Reagents: N-Benzyl-3-hydroxypyrrolidine, NaH, 2-Iodopropane, Toluene (or DMF).
-
Process Note: On a large scale, Toluene is often preferred over DMF for safety and ease of solvent recovery, though reaction rates are slower. Phase Transfer Catalysis (PTC) using TBAB (Tetrabutylammonium bromide) and 50% NaOH is a viable "green" alternative to NaH/DMF for this specific substrate [2].
Step 2: N-Deprotection (Hydrogenolysis)
Reagents: H₂ (1 atm or balloon), 10% Pd/C, Methanol. Procedure:
-
Dissolve N-Benzyl-3-isopropoxypyrrolidine in MeOH.
-
Add 10% Pd/C (5-10 wt% loading).
-
Stir under H₂ atmosphere at RT for 12–24 hours.
-
Filtration: Filter through a Celite pad to remove the catalyst. Caution: Dry Pd/C is pyrophoric. Keep wet.
-
Isolation: Concentrate filtrate to yield the free amine.
Critical Process Parameters (CPP) & Troubleshooting
The most common failure mode in this synthesis is low yield due to the E2 Elimination side reaction.
| Observation | Root Cause | Corrective Action |
| Low Yield / Propene Gas Evolution | High temperature favored E2 elimination over SN2 substitution. | Maintain reaction temperature < 25°C. Use 2-Iodopropane instead of Bromide/Chloride. |
| Incomplete Conversion | Alkoxide formation was insufficient or moisture present. | Ensure solvent is anhydrous. Increase NaH activation time. |
| N-Dealkylation (Bn Route) | Catalyst poisoning during hydrogenation. | Ensure Sulfur/Iodide traces from the alkylation step are fully removed before hydrogenation. |
Reaction Workflow Diagram
Figure 2: Step-by-step workflow for the critical O-alkylation step.
References
-
Williamson Ether Synthesis Mechanism & Optimization
-
Phase Transfer Catalysis (Alternative to NaH)
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Synthesis of 3-substituted pyrrolidines
-
ChemRxiv. (2021). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]
- Context: Highlights the broader utility of 3-substituted pyrrolidines in drug discovery, valid
-
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of 3-Isopropoxypyrrolidine Salts in Non-Polar Solvents
Welcome to the technical support center for 3-isopropoxypyrrolidine and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex solubility challenges encountered when working with these compounds in non-polar solvent systems. Here, we provide in-depth, scientifically grounded troubleshooting advice in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Question 1: Why is my 3-isopropoxypyrrolidine salt (e.g., hydrochloride) not dissolving in my non-polar solvent like toluene or hexane?
Answer:
This is a common and expected observation. The poor solubility of 3-isopropoxypyrrolidine hydrochloride in non-polar solvents stems from a fundamental principle of chemistry: "like dissolves like".[1] Your salt is a highly polar, ionic compound, while solvents like toluene and hexane are non-polar.
Here's a breakdown of the underlying reasons:
-
Ionic Nature of the Salt: 3-Isopropoxypyrrolidine hydrochloride exists as a salt, meaning it is composed of a positively charged 3-isopropoxypyrrolidinium cation and a negatively charged chloride anion.[2][3] This ionic nature makes the molecule highly polar.
-
Solvent Polarity: Non-polar solvents, such as toluene and hexane, have a symmetrical distribution of electron density and lack significant partial positive or negative charges.
-
Intermolecular Forces: For dissolution to occur, the solvent molecules must overcome the strong electrostatic forces (ion-ion interactions) holding the salt crystal lattice together and then surround the individual ions. Non-polar solvents cannot effectively stabilize the separated, charged ions, making the dissolution process energetically unfavorable.
In essence, the strong attraction between the 3-isopropoxypyrrolidinium and chloride ions is much greater than any potential interaction with the non-polar solvent molecules.
Question 2: I've noticed the free base form of 3-isopropoxypyrrolidine is soluble in non-polar solvents. Why the drastic difference compared to its salt form?
Answer:
The difference in solubility between the free base and its salt form is a direct consequence of the change in the molecule's polarity.
-
3-Isopropoxypyrrolidine Free Base: In its free base form, 3-isopropoxypyrrolidine is a cyclic secondary amine.[4] While the nitrogen atom imparts some polarity due to its lone pair of electrons, the overall molecule is significantly less polar than its salt counterpart. The presence of the isopropoxy and pyrrolidine ring structures contributes to its organic, less polar character. Pyrrolidine itself is soluble in many non-polar organic solvents.[4][5]
-
Conversion to Salt: When the free base reacts with an acid like hydrochloric acid (HCl), the nitrogen atom is protonated, forming a positively charged ammonium center.[2] This introduction of a formal charge and a counter-ion dramatically increases the molecule's polarity, rendering it insoluble in non-polar media.[2][3]
This principle is often exploited in reverse during chemical synthesis to separate amines from neutral compounds in a mixture.[3]
Question 3: Can I improve the solubility of my 3-isopropoxypyrrolidine salt by heating the mixture?
Answer:
While heating can increase the solubility of many compounds, it is generally not a highly effective strategy for dissolving a polar salt in a truly non-polar solvent.[6]
-
Minor Effect: You might observe a slight increase in solubility with heating. However, the fundamental mismatch in polarity between the salt and the non-polar solvent remains the primary obstacle. The energy input from heating is often insufficient to overcome the strong ionic interactions of the salt lattice.
-
Risk of Degradation: It is also important to consider the thermal stability of your specific 3-isopropoxypyrrolidine salt. Some amine hydrochlorides can be thermally unstable and may decompose or undergo side reactions at elevated temperatures.[7]
Therefore, while gentle heating can be attempted, it is unlikely to be a robust solution for significant solubility issues in this context.
Question 4: Are there alternative salt forms of 3-isopropoxypyrrolidine that might have better solubility in non-polar solvents?
Answer:
Yes, the choice of the counter-ion can have a significant impact on the solubility of a salt in organic solvents.[8][9] To enhance solubility in non-polar media, you should consider forming a salt with a more lipophilic ("fat-loving") or organic-soluble counter-ion.[8]
-
Lipophilic Anions: Instead of the small, highly polar chloride ion, using a larger, more organic-soluble anion can increase the overall lipophilicity of the salt. Examples of such counter-ions include:
-
Tosylate (p-toluenesulfonate)
-
Mesylate (methanesulfonate)
-
Triflate (trifluoromethanesulfonate)
-
Anions derived from dicarboxylic acids
-
The underlying principle is that the lipophilic nature of the anion can help to "shield" the charge and promote better interaction with the non-polar solvent.
Section 2: Troubleshooting Guides
Guide 1: My reaction requires a non-polar solvent, but my 3-isopropoxypyrrolidine salt won't dissolve. What is the most reliable approach?
Answer:
The most effective and widely used strategy is to convert the 3-isopropoxypyrrolidine salt back to its free base form in situ or as a separate workup step before your reaction.[2] The free amine is significantly more soluble in non-polar organic solvents.[2][4]
Experimental Protocol: In-Situ Free-Basing of 3-Isopropoxypyrrolidine Hydrochloride
This protocol is intended for situations where the resulting inorganic salt byproduct does not interfere with your subsequent reaction.
Materials:
-
3-Isopropoxypyrrolidine hydrochloride
-
Anhydrous non-polar solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), toluene)
-
Tertiary amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Inert gas atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: To a dry reaction flask under an inert atmosphere, add the 3-isopropoxypyrrolidine hydrochloride and your chosen anhydrous non-polar solvent.
-
Suspension: Begin vigorous stirring to create a suspension of the salt in the solvent.
-
Cooling: Cool the suspension to 0 °C using an ice bath. This helps to control any potential exotherm from the neutralization reaction.
-
Base Addition: Slowly add 1.0 to 1.1 equivalents of a tertiary amine base (e.g., TEA or DIPEA) dropwise to the stirred suspension.
-
Reaction: Stir the mixture at 0 °C for 15-30 minutes. During this time, you will observe the solid 3-isopropoxypyrrolidine hydrochloride reacting to form the soluble free amine and an insoluble tertiary amine hydrochloride salt, which often appears as a white precipitate.[2]
-
Usage: The resulting mixture containing the dissolved free amine can often be used directly in the next step of your synthesis. Alternatively, the precipitated hydrochloride salt of the tertiary amine can be removed by filtration.
Workflow for In-Situ Free-Basing
Caption: Workflow for in-situ free-basing of amine salts.
Guide 2: I need to use the salt form directly, and free-basing is not an option. How can I screen for a suitable non-polar solvent system?
Answer:
If you must use the salt form, a systematic approach to solvent screening, including the use of co-solvents, is necessary. The goal is to find a solvent or solvent blend that can bridge the polarity gap between your salt and a non-polar medium.
Co-Solvency Strategy
Co-solvency involves adding a small amount of a polar "co-solvent" that is miscible with your primary non-polar solvent.[10] This co-solvent helps to solvate the ions of the salt, facilitating its dissolution in the bulk non-polar solvent.
Recommended Co-solvents:
-
Alcohols: Ethanol or isopropanol are common choices.
-
Ethers: Tetrahydrofuran (THF) can be effective.
-
Chlorinated Solvents: Dichloromethane or chloroform can also act as effective co-solvents.[10]
Data Summary: Solvent Properties for Screening
| Solvent | Polarity (Dielectric Constant) | Type | Rationale for Use |
| Hexane | ~1.9 | Non-Polar | Baseline non-polar solvent. |
| Toluene | ~2.4 | Non-Polar | Offers some polarizability due to the aromatic ring. |
| Dichloromethane (DCM) | ~9.1 | Polar Aprotic | Can act as a primary solvent or co-solvent.[2] |
| Tetrahydrofuran (THF) | ~7.6 | Polar Aprotic | Good general-purpose solvent and co-solvent.[10] |
| Isopropanol | ~19.9 | Polar Protic | Effective co-solvent due to its ability to hydrogen bond.[10] |
Experimental Protocol: Systematic Co-Solvent Screening
-
Preparation: In a series of vials, place a small, accurately weighed amount of your 3-isopropoxypyrrolidine salt.
-
Initial Test: To each vial, add a measured volume of your primary non-polar solvent (e.g., toluene).
-
Incremental Addition: Begin adding a co-solvent (e.g., isopropanol) in small increments (e.g., 1-2% v/v).
-
Observation: After each addition, cap the vial and agitate (vortex or sonicate) for a set period. Observe for dissolution.
-
Quantification: Continue adding the co-solvent until dissolution is achieved. Record the minimum percentage of co-solvent required.
-
Comparison: Repeat this process with different co-solvents to identify the most efficient system.
Decision Tree for Solvent System Selection
Sources
- 1. Khan Academy [khanacademy.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Outline a general procedure for the separation of amines from neutral com.. [askfilo.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. Counterion - Wikipedia [en.wikipedia.org]
- 9. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Removing excess HCl from 3-Isopropoxypyrrolidine dihydrochloride before coupling
Troubleshooting Guide for the Preparation of 3-Isopropoxypyrrolidine Free Base
This guide provides in-depth technical advice for researchers encountering challenges with the liberation of 3-isopropoxypyrrolidine from its dihydrochloride salt form, a critical prerequisite for its use in subsequent coupling reactions. As a stable, crystalline solid, the dihydrochloride salt is the common commercial form of this reagent, but the protonated amine is non-nucleophilic and must be converted to the free base before it can participate in reactions like amide bond formation.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove the hydrochloride from 3-isopropoxypyrrolidine dihydrochloride before a coupling reaction?
The nitrogen atom in 3-isopropoxypyrrolidine is the nucleophilic center required for coupling reactions. In the dihydrochloride salt, this nitrogen is protonated, forming an ammonium salt. This positive charge renders the nitrogen non-nucleophilic, preventing it from attacking electrophilic partners such as activated carboxylic acids or acyl chlorides.[2] Attempting a coupling reaction with the salt form will result in either no reaction or significantly reduced yields, as the equilibrium will be unfavorable.[3] For a successful reaction, the free amine must be generated.
Q2: What are the primary methods for generating the free amine from its dihydrochloride salt?
There are two main strategies to prepare the free amine for a reaction:
-
In Situ Neutralization: This involves adding a suitable base directly to the coupling reaction mixture. The base neutralizes the HCl salt, liberating the free amine to react with the coupling partner. This method is efficient but requires careful selection of a base that does not interfere with the coupling reagents or reaction conditions.[4][5]
-
Pre-isolation of the Free Base: This method involves neutralizing the salt in a separate workup procedure before the coupling reaction. Typically, this is done through a liquid-liquid extraction. The salt is dissolved in an aqueous medium, a base is added to raise the pH, and the liberated free amine is then extracted into an organic solvent. This approach provides a pure solution of the free amine but requires an additional workup step.
Q3: How do I choose the right base for neutralization?
The choice of base is critical and depends on whether you are performing an in situ neutralization or a pre-isolation workup.
| Base Type | Examples | pKa of Conj. Acid | Best For | Key Considerations |
| Organic Amine Bases | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | ~10.7 | In Situ Neutralization | Soluble in organic solvents. The resulting ammonium salt can sometimes complicate purification. Use at least 2 equivalents for a dihydrochloride salt.[5] |
| Inorganic Carbonate Bases | Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃) | ~10.3 (second pKa) | Pre-isolation Workup, In Situ (with polar solvents) | Generally insoluble in many organic solvents like DCM, but can be used in polar aprotic solvents like DMF.[5] Excellent for aqueous workups as they are strong enough to deprotonate the amine but are less hazardous than hydroxides. |
| Inorganic Hydroxide Bases | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) | ~14 | Pre-isolation Workup | Very effective and inexpensive for aqueous extractions.[6] However, their high basicity can potentially cause side reactions with sensitive functional groups. Use with caution. |
For this compound, two equivalents of base are required to neutralize both molecules of HCl.
Experimental Protocols & Troubleshooting
Protocol 1: Pre-isolation of 3-Isopropoxypyrrolidine Free Base via Aqueous Workup
This is the most robust method to ensure a clean, salt-free solution of the free amine for your coupling reaction.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of this compound in water (approx. 10-20 mL per gram of salt).
-
Neutralization: Cool the aqueous solution in an ice bath. Slowly add a 2M aqueous solution of NaOH or a saturated solution of K₂CO₃ while stirring.[7] Add the base portion-wise until the pH of the solution is >11, as confirmed by pH paper. A minimum of 2.0 equivalents of base is required.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., Dichloromethane (DCM), Ethyl Acetate) three times. The volume of the organic solvent for each extraction should be roughly equal to the volume of the aqueous layer.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting oil or solid is the free amine.
-
Validation: The free amine can be used directly in the next step. It is advisable to confirm its identity and purity via NMR or LC-MS if possible.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Emulsion forms during extraction. | Amines can act as surfactants, stabilizing the interface between the organic and aqueous layers.[8] | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[8] |
| Low yield of extracted free amine. | 1. Incomplete neutralization (pH not high enough).2. The free amine has some water solubility.3. Insufficient extraction. | 1. Re-check the pH of the aqueous layer after the first extraction. If it has dropped, add more base.2. Before extraction, saturate the aqueous layer by adding solid NaCl or K₂CO₃. This "salting out" effect decreases the amine's solubility in the aqueous phase.[8]3. Increase the number of extractions from three to five. |
| Product is contaminated with salts after removal of solvent. | The organic layer was not adequately dried, or some aqueous layer was carried over. | When separating the layers, leave a tiny amount of the organic layer behind to avoid transferring any of the aqueous phase. Ensure the drying agent is swirled for a sufficient time (5-10 minutes) before filtration. |
| Coupling reaction still fails after using the isolated free amine. | The free amine may be unstable or volatile. The free base of pyrrolidine can react with atmospheric CO₂.[9] | Use the freshly prepared free amine solution immediately in the subsequent reaction. If the free base is an oil, it is often best to keep it in a solution of a dry organic solvent rather than isolating it neat. |
Workflow and Decision-Making Diagram
The following diagram outlines the decision-making process for preparing the free amine for a coupling reaction.
Caption: Decision workflow for amine salt neutralization.
Chemical Deprotonation Scheme
The following diagram illustrates the two-step deprotonation of the dihydrochloride salt to yield the nucleophilic free amine.
Caption: Stepwise neutralization of the dihydrochloride salt.
References
-
Workup: Amines - University of Rochester. (n.d.). Retrieved February 13, 2024, from [Link]
-
Question regarding DCC coupling + hydrochloride salt of amine : r/chemhelp - Reddit. (2023, June 22). Retrieved February 13, 2024, from [Link]
-
How can I neutralize aminehydrochlorides? - ResearchGate. (2023, December 27). Retrieved February 13, 2024, from [Link]
-
What is the best way to convert my amine compound from the salt form into free amine? | ResearchGate. (2015, January 9). Retrieved February 13, 2024, from [Link]
-
Isolation (Recovery) of amines - University of Alberta. (n.d.). Retrieved February 13, 2024, from [Link]
-
Converting to the hydrochloric salt for storage? - Sciencemadness.org. (2008, August 24). Retrieved February 13, 2024, from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved February 13, 2024, from [Link]
-
Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd. (n.d.). Retrieved February 13, 2024, from [Link]
-
Can anyone suggest how to neutralize aminehydrochlorides? - ResearchGate. (2014, November 20). Retrieved February 13, 2024, from [Link]
-
Obtaining free base from hydrochloride salt in methanol as solvent? : r/chemistry - Reddit. (2021, September 4). Retrieved February 13, 2024, from [Link]
-
Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. (2017, September 15). National Center for Biotechnology Information. Retrieved February 13, 2024, from [Link]
-
How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. (n.d.). Retrieved February 13, 2024, from [Link]
-
Preparation of pyrrolidine via decarboxylation of l-proline - Sciencemadness.org. (2015, December 24). Retrieved February 13, 2024, from [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (n.d.). Retrieved February 13, 2024, from [Link]
-
Do I need to neutralize EDC-HCl for amide coupling? - ResearchGate. (2015, January 16). Retrieved February 13, 2024, from [Link]
-
Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Sciencemadness.org. (2023, May 27). Retrieved February 13, 2024, from [Link]
-
The Selection of Acid and Base Neutralizing Chemicals - pH Adjustment Systems. (n.d.). Retrieved February 13, 2024, from [Link]
Sources
- 1. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lab Reporter [fishersci.co.uk]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. The Selection of Acid and Base Neutralizing Chemicals [phadjustment.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sciencemadness Discussion Board - Is pyrrolidine hydrochloride deliquescent, or easy to dry? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: A Researcher's Guide to Handling 3-Isopropoxypyrrolidine Dihydrochloride
Disclaimer: 3-Isopropoxypyrrolidine dihydrochloride is a specialized chemical for research and development. This guide is intended to supplement, not replace, the information provided in the official Safety Data Sheet (SDS) from your supplier. Always consult the SDS for your specific product before handling. The recommendations herein are based on established principles for managing hygroscopic amine hydrochloride salts and are provided to ensure experimental integrity and safety.
Introduction: Understanding the Challenge of Hygroscopicity
This compound, by virtue of its chemical structure as a dihydrochloride salt of a substituted pyrrolidine, is anticipated to be hygroscopic. Hygroscopicity is the tendency of a substance to attract and absorb moisture from the surrounding atmosphere.[1][2] This seemingly simple property can introduce significant variability and error into experimental workflows, impacting everything from the accuracy of weighing to the chemical stability of the compound itself.
Moisture absorption can lead to a cascade of undesirable events in the laboratory:
-
Physical Changes: The compound may transform from a free-flowing powder to a clumpy, sticky solid, or in severe cases, deliquesce into a saturated solution.[1][3]
-
Inaccurate Measurements: The continuous absorption of water during weighing leads to erroneously high mass readings, resulting in inaccurately prepared solutions and unreliable downstream data.[1][4]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and potency of the compound.[1][5][6] Amine salts, in particular, can be susceptible to pH changes upon water absorption, which may affect their stability.[7]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively manage the hygroscopic nature of this compound, ensuring the reproducibility and accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: How can I confirm if my batch of this compound is hygroscopic?
A1: While the Safety Data Sheet (SDS) is the primary source for this information, you can also perform a simple observational test. Place a small amount of the compound on a watch glass in an open laboratory environment. If you observe changes such as clumping, the material becoming sticky, or the appearance of a wet surface over a short period, it is a strong indicator of hygroscopicity. For a more quantitative assessment, Dynamic Vapor Sorption (DVS) analysis can be performed to measure the mass change of the sample as a function of relative humidity (RH).[1]
Q2: What are the ideal storage conditions for this compound?
A2: To maintain the integrity of the compound, it must be stored in a controlled, low-humidity environment. The following storage hierarchy is recommended:
-
Good: Store the compound in its original, tightly sealed container inside a desiccator containing an active desiccant such as silica gel or molecular sieves.[1]
-
Better: For enhanced protection, especially for long-term storage or in high-humidity environments, use a vacuum desiccator.
-
Best: The gold standard for storing highly hygroscopic materials is a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) and low relative humidity.[1]
Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.[1]
Q3: I'm struggling to get a stable reading on the analytical balance when weighing this compound. What can I do?
A3: An unstable balance reading is a classic sign of a hygroscopic substance actively absorbing moisture from the air.[1][4] To mitigate this, consider the following strategies:
-
Minimize Exposure Time: Have all your weighing implements (spatula, weigh boat, etc.) ready before opening the main container. Work swiftly and efficiently to minimize the time the compound is exposed to the atmosphere.[1]
-
Use Appropriate Weighing Vessels: Instead of open weigh boats, use a weighing bottle or a vial with a small opening to reduce the surface area exposed to the air.[4]
-
Weighing by Difference: This is a highly recommended technique. Weigh the sealed container with the compound, transfer the desired amount to your reaction vessel, and then re-weigh the original container. The difference in mass is the amount of compound transferred.
-
Controlled Environment: If available, perform all weighing operations inside a glove box with a controlled low-humidity atmosphere.[1]
Q4: My experimental results are inconsistent. Could the hygroscopic nature of this compound be the cause?
A4: Absolutely. Inconsistent results are a common consequence of improper handling of hygroscopic reagents.[1] The absorption of water can lead to:
-
Inaccurate Concentrations: If the compound has absorbed a significant amount of water, the actual mass of the active molecule will be lower than the weighed mass, leading to solutions with lower-than-intended concentrations.
-
Compound Degradation: As mentioned, absorbed water can lead to hydrolysis or other forms of degradation, resulting in a less potent or impure starting material.[1]
To ensure consistency, it is crucial to prepare stock solutions fresh for each experiment from properly stored and handled material.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution(s) |
| Compound is clumpy or appears "wet" upon opening the container. | Absorption of moisture due to improper sealing, previous handling, or storage in a high-humidity environment. | 1. If the compound's stability is not compromised by heat (consult the SDS), it may be possible to dry it under a high vacuum.[1] 2. For critical applications, it is strongly recommended to use a fresh, unopened container of the compound. 3. Implement stringent storage protocols using desiccators or a glove box for all future use.[1] |
| The weight on the analytical balance continuously increases during measurement. | The compound is actively absorbing atmospheric moisture. | 1. Move the weighing setup to a location with lower ambient humidity. 2. For the most accurate results, use a glove box with a controlled, dry atmosphere.[1] 3. Employ the "weighing by difference" technique to avoid direct exposure of the compound on the balance pan. |
| A freshly prepared solution of the compound is cloudy or contains a precipitate. | The absorbed water may have altered the compound's solubility in your chosen solvent, or the precipitate could be a degradation product. | 1. Prepare smaller batches of the solution more frequently to minimize the opportunity for degradation.[1] 2. Ensure the compound is handled under anhydrous conditions during weighing and dissolution. 3. If the issue persists, consider alternative solvents after verifying the compound's stability in the new solvent system. |
| Inconsistent biological or chemical assay results. | Inaccurate initial concentration due to water absorption or degradation of the compound. | 1. Prepare stock solutions immediately before each experiment.[1] 2. Re-evaluate your entire handling workflow, from storage to weighing and dissolution, to identify and eliminate sources of moisture contamination. 3. Consider preparing and aliquoting stock solutions in a glove box for future use, if the compound is stable in the chosen solvent. |
Experimental Protocols
Protocol 1: Weighing this compound Using the "Weighing by Difference" Method
This protocol is designed to minimize moisture absorption during the weighing process.
Materials:
-
This compound in its original, sealed container
-
Analytical balance
-
Spatula (clean and dry)
-
Reaction vessel or vial for preparing the solution
-
Desiccator
Procedure:
-
Equilibration: Before weighing, place the sealed container of this compound in a desiccator at room temperature for at least 30 minutes. This prevents moisture from condensing on a cold container.[1]
-
Initial Weighing: Place the sealed container on the analytical balance and record the mass to the required precision.
-
Transfer: In a swift and efficient manner, open the container and use a clean, dry spatula to transfer an approximate amount of the compound into your designated reaction vessel.
-
Final Weighing: Immediately and securely reseal the original container and place it back on the analytical balance. Record the new, lower mass.
-
Calculation: The mass of the transferred compound is the initial mass minus the final mass.
Protocol 2: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution while minimizing moisture exposure.
Materials:
-
Weighed this compound (from Protocol 1) in a reaction vessel
-
Anhydrous solvent (appropriate for your experiment)
-
Volumetric flask (if precise concentration is required)
-
Magnetic stirrer and stir bar (optional)
-
Inert gas source (e.g., nitrogen or argon), if available
Procedure:
-
Preparation: Have the required volume of anhydrous solvent ready for immediate use.
-
Dissolution: Add the solvent to the reaction vessel containing the weighed compound. If using a volumetric flask, add a portion of the solvent to dissolve the solid, then dilute to the mark.
-
Mixing: Cap the vessel and mix by vortexing or using a magnetic stirrer until the compound is fully dissolved.
-
Inert Atmosphere (Optional but Recommended): If the solution is to be stored, flush the headspace of the container with an inert gas before sealing to displace any ambient air and moisture.
-
Storage: Store the solution under the conditions recommended for its stability (e.g., refrigerated, protected from light).
Visualizations
Workflow for Handling Hygroscopic Compounds
Caption: Recommended workflow for handling hygroscopic compounds.
Troubleshooting Logic for Weighing Instability
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. fctemis.org [fctemis.org]
- 4. genfollower.com [genfollower.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereochemical Integrity of 3-Isopropoxypyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-isopropoxypyrrolidine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical integrity during synthetic manipulations. Pyrrolidine scaffolds are crucial in modern pharmaceuticals, and maintaining the desired chirality is paramount for achieving the intended biological activity.[1][2][3] This resource is designed to help you diagnose and solve common issues related to racemization.
Section 1: Understanding the Problem: The Fundamentals of Racemization
This section addresses the core principles of why and how 3-isopropoxypyrrolidine can lose its enantiomeric purity.
FAQ 1: What is racemization and why is it a significant concern with chiral 3-isopropoxypyrrolidine?
Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity.[4] For drug development professionals, this is a critical issue. Often, only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects.[2] Therefore, maintaining the stereochemical integrity of 3-isopropoxypyrrolidine, a key chiral building block, is essential for the efficacy and safety of the final active pharmaceutical ingredient (API).
FAQ 2: What are the primary mechanisms that can lead to racemization of 3-isopropoxypyrrolidine?
Racemization in substituted pyrrolidines typically occurs via the formation of a planar, achiral intermediate.[5] The most common pathways are initiated by either acidic or basic conditions.[6]
-
Base-Mediated Racemization: This is the most frequent concern. A base can abstract a proton from a carbon atom adjacent to the chiral center (the α-carbon). In the case of 3-isopropoxypyrrolidine, the protons at the C2 and C5 positions are the most susceptible. Deprotonation can lead to the formation of an achiral enamine or a related planar intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.
-
Acid-Mediated Racemization: While less common for simple pyrrolidines, acidic conditions can promote racemization, particularly if there are activating groups present. The mechanism often involves protonation of the ring nitrogen, which can facilitate ring-opening/ring-closing equilibria or other rearrangements that scramble the stereocenter.
Section 2: Proactive Strategies: Minimizing Racemization from the Outset
Careful planning of reaction conditions is the most effective way to prevent loss of stereochemical purity.
FAQ 3: How does the choice of base impact the stereochemical integrity during reactions?
The choice of base is critical, especially in reactions like N-acylations or N-alkylations. A strong, sterically hindered, non-nucleophilic base is often the best choice to prevent deprotonation at the α-carbons (C2 and C5).
| Base Type | Example(s) | Impact on Racemization | Rationale |
| Sterically Hindered Amines | DIPEA (Diisopropylethylamine), 2,6-Lutidine | Low Risk | These bases are too bulky to easily access and deprotonate the C-H bonds on the pyrrolidine ring but are basic enough to neutralize acid byproducts. |
| Inorganic Carbonates | K₂CO₃, Cs₂CO₃ | Moderate Risk | While often used, their basicity can be sufficient to cause slow epimerization, especially at elevated temperatures. Best used at low temperatures. |
| Strong, Non-Hindered Bases | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), NaH, LDA | High Risk | These bases are strong enough to readily deprotonate the α-carbons, significantly increasing the risk of racemization.[7] They should generally be avoided unless absolutely necessary. |
Expert Insight: Always consider the pKa of the protons on your substrate. The protons at C2 and C5 of a typical N-substituted pyrrolidine are significantly less acidic than, for example, a proton alpha to a carbonyl group. Therefore, a base should be chosen that is just strong enough to perform its intended function (e.g., neutralize HCl generated during an acylation) without being strong enough to deprotonate the ring.
FAQ 4: What is the role of the solvent in preventing racemization?
The solvent plays a crucial role in stabilizing or destabilizing charged intermediates that can lead to racemization.
-
Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents can increase the basicity of any dissolved bases and can stabilize the planar intermediates that lead to racemization.[8] Their use should be approached with caution, particularly in combination with strong bases or elevated temperatures.
-
Aprotic Nonpolar Solvents (e.g., Toluene, Dichloromethane): These are generally preferred as they are less likely to promote the formation of charged intermediates. Dichloromethane (DCM) is a common and effective choice for many reactions involving chiral amines.
-
Protic Solvents (e.g., Alcohols): These should be used with care. While they can solvate and potentially temper the strength of some bases, they can also participate in proton exchange, which may facilitate racemization pathways.
FAQ 5: How does temperature control influence the rate of racemization?
Racemization is a chemical reaction with an activation energy barrier.[9][10] Like most reactions, its rate increases with temperature.[11]
Best Practice:
-
Perform reactions at the lowest temperature at which a reasonable reaction rate is observed.
-
For sensitive substrates, running reactions at 0 °C or even -78 °C is a standard practice to preserve stereochemical integrity.
-
Work-up procedures, especially those involving acidic or basic washes, should also be conducted at low temperatures (e.g., using an ice bath).
Section 3: Troubleshooting Guide: Addressing Racemization in Common Reactions
This section provides a structured approach to diagnosing and solving racemization issues encountered during specific experimental steps.
Scenario 1: Significant racemization is observed after an N-acylation or N-alkylation reaction.
-
Problem: The enantiomeric excess (e.e.) of the 3-isopropoxypyrrolidine derivative has dropped significantly after adding a group to the nitrogen atom.
-
Probable Cause: The base used to scavenge the acid byproduct (e.g., HCl from an acyl chloride) was too strong, or the reaction temperature was too high.
-
Troubleshooting Workflow:
Scenario 2: Racemization occurs during the removal of an N-Boc protecting group.
-
Problem: The final deprotected 3-isopropoxypyrrolidine shows significant racemization after N-Boc cleavage.
-
Probable Cause: Prolonged exposure to strong acidic conditions, especially at elevated temperatures. Standard reagents like trifluoroacetic acid (TFA) can cause issues if not used carefully.[12][13]
-
Recommended Protocol (Minimizing Racemization during Boc Deprotection):
-
Dissolve the N-Boc-3-isopropoxypyrrolidine substrate in a minimal amount of dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of HCl in a non-polar solvent (e.g., 4M HCl in dioxane or diethyl ether) dropwise. Using gaseous HCl bubbled through the solution is also an effective method.
-
Monitor the reaction closely by TLC or LC-MS. The reaction is often complete in 1-2 hours.
-
Once the starting material is consumed, immediately quench the reaction by adding a saturated solution of NaHCO₃ or another weak base until the pH is neutral or slightly basic.
-
Extract the product into an organic solvent and proceed with purification. Rationale: Using HCl in a non-polar solvent at low temperatures provides a controlled and rapid deprotection, minimizing the contact time with strong acid and thus reducing the opportunity for side reactions like racemization.[14]
-
Scenario 3: Enantiomeric excess decreases after column chromatography purification.
-
Problem: The product is enantiomerically pure before purification but shows racemization after passing through a silica gel column.
-
Probable Cause: Standard silica gel is slightly acidic and can catalyze racemization of sensitive compounds, especially amines.[5]
-
Solutions:
-
Neutralize the Silica: Prepare a slurry of the silica gel in the desired eluent system and add 1-2% triethylamine (or another volatile base like ammonia in methanol) by volume. This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a reverse-phase C18 column, which are less likely to cause on-column racemization.
-
Section 4: Advanced Topics & Best Practices
FAQ 6: What are the best analytical techniques to accurately quantify the extent of racemization?
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric excess of a compound.[15][16][17]
| CSP Type | Common Trade Names | Typical Mobile Phase | Notes |
| Polysaccharide-Based | Chiralpak® (AD, IA, IB), Chiralcel® (OD, OJ) | n-Hexane/Isopropanol | The most widely used and versatile columns for a broad range of chiral compounds.[15][18] |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® | Methanol/Ammonium Acetate Buffer | Particularly effective for polar and ionizable compounds, offering a different separation mechanism.[15] |
Protocol Development Tip: When developing a new chiral HPLC method, screen several different columns and mobile phase combinations to find the optimal conditions for baseline separation of the enantiomers.[18]
FAQ 7: What are the best practices for handling and storing 3-isopropoxypyrrolidine to maintain its enantiomeric purity?
Even during storage, slow racemization can occur if conditions are not optimal.[6]
-
Temperature: Store the compound at low temperatures, preferably at or below 4 °C.[19]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent reaction with atmospheric moisture and CO₂.[20] Amines can absorb CO₂ to form carbamates, which can alter the local pH.
-
Container: Use amber glass vials with Teflon-lined caps to protect from light and prevent leaching of impurities from plastic containers.[19][20]
-
Solvent: If storing in solution, use a neutral, aprotic solvent like toluene or THF. Avoid long-term storage in protic or highly polar solvents.
References
-
Crystal Growth & Design. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ACS Publications. Available from: [Link]
-
Crystal Growth & Design. (2018). Role of Additives during Deracemization Using Temperature Cycling. ACS Publications. Available from: [Link]
-
Preprints.org. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Available from: [Link]
-
GeoScienceWorld. (n.d.). Amino acid racemization kinetics in wood; Applications to geochronology and geothermometry. Available from: [Link]
-
American Chemical Society. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design - ACS Publications. Available from: [Link]
-
Sci-Hub. (2000). An efficient route to chiral, non-racemic 3-alkyl-3-arylpyrrolidines. Improved stereoselectivity in alkylation of bicyclic lactams and the effect of leaving groups. Tetrahedron Letters. Available from: [Link]
-
ResearchGate. (2024). Membrane-immobilized transaminases for the synthesis of enantiopure amines. Available from: [Link]
-
RSC Publishing. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted.... Available from: [Link]
-
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Available from: [Link]
-
White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Available from: [Link]
-
Organic Chemistry Portal. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Available from: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]
-
NIH. (n.d.). Synthesis of a New Chiral Pyrrolidine. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Chiral HPLC profile of 3Ba (±) and 3Bb (±). Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10.... Available from: [Link]
-
SIELC. (n.d.). Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column. Available from: [Link]
-
PubMed. (n.d.). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. Available from: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
PMC. (n.d.). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Available from: [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Available from: [Link]
- Google Patents. (n.d.). EP0873299A1 - Racemisation of amines.
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Available from: [Link]
-
ResearchGate. (2018). (PDF) Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Available from: [Link]
-
RSC Publishing. (n.d.). Membrane-immobilized transaminases for the synthesis of enantiopure amines. Available from: [Link]
-
MSU chemistry. (n.d.). Amine Reactivity. Available from: [Link]
-
FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Available from: [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress. Available from: [Link]
-
Organic Chemistry Portal. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) -. Available from: [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
-
Wikipedia. (n.d.). Chiral resolution. Available from: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Intramolecular Alkylation of 3-Hydroxypyrrole-2-carboxylates. Formation of 5/5, 5/6, and 5/7 ring Systems Related to Pyrrolidine Alkaloids. Available from: [Link]
-
PMC. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from: [Link]
-
PMC. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]
-
Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Available from: [Link]
-
Chemistry LibreTexts. (2020). 4.5: Stereochemistry of reactions. Available from: [Link]
-
PMC. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Available from: [Link]
-
PubMed. (2000). Highly 2,3-trans stereoselective allylations of 2, 3-O-isopropylidene-protected pyrrolidines: circumventing the N-acyliminium ion chemistry?. Available from: [Link]
-
PubMed. (2008). Asymmetric synthesis of an N-acylpyrrolidine for inhibition of HCV polymerase. Available from: [Link]
Sources
- 1. Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00983E [pubs.rsc.org]
- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0873299A1 - Racemisation of amines - Google Patents [patents.google.com]
- 9. preprints.org [preprints.org]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 14. fulir.irb.hr [fulir.irb.hr]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. diplomatacomercial.com [diplomatacomercial.com]
- 20. avantiresearch.com [avantiresearch.com]
Technical Support Center: Purification of 3-Isopropoxypyrrolidine Dihydrochloride
This technical guide serves as a specialized support resource for the purification of 3-Isopropoxypyrrolidine dihydrochloride (and its related monohydrochloride forms). It is designed for organic chemists and process development scientists requiring high-purity intermediates for drug discovery.
Case Overview & Chemical Profile
-
Target Compound: this compound (CAS: 1956319-62-2 / 1220016-56-7 for HCl).[1]
-
Chemical Class: Secondary amine salt / Ether derivative.
-
Key Challenge: Low molecular weight amine salts are notoriously hygroscopic and prone to "oiling out" rather than crystallizing due to high lattice energy barriers and impurities acting as plasticizers.
-
Objective: Achieve >98% purity (HPLC/qNMR) with removal of inorganic salts and over-alkylated byproducts.
Part 1: Solvent Selection Matrix
Q: Which solvent system provides the optimal balance between yield and purity for this specific salt?
A: Based on the polarity of the pyrrolidine salt and the lipophilic contribution of the isopropoxy group, a single-solvent system using secondary alcohols or a binary solvent/anti-solvent system is recommended.
| Solvent System | Role | Suitability Rating | Technical Rationale |
| Isopropanol (IPA) | Primary Solvent | Excellent | Best balance.[2] The boiling point (82°C) allows sufficient solubility of the salt when hot, but the secondary alcohol structure reduces solubility significantly upon cooling, promoting crystallization over oiling. |
| Ethanol / Diethyl Ether | Solvent / Anti-solvent | Good | Classic system. Ethanol dissolves the salt readily. Ether (added dropwise) forces precipitation. Risk:[2][3][4] High risk of trapping ether in the lattice or oiling out if added too quickly. |
| Methanol / MTBE | Solvent / Anti-solvent | Moderate | Methanol is often too good a solvent, leading to poor recovery yields unless concentrated aggressively. MTBE is a safer, higher-boiling alternative to ether. |
| Acetonitrile | Primary Solvent | Specific | Useful if the impurity profile includes significant inorganic salts (NaCl/KCl), which are insoluble in hot ACN, while the organic amine salt may dissolve. |
| Ethyl Acetate | Anti-solvent | Poor (Alone) | The salt is likely insoluble even at reflux. Only useful as an anti-solvent in combination with Methanol. |
Expert Insight: Start with Isopropanol (IPA) . It is less hygroscopic than Ethanol/Methanol and often yields better crystal morphology for filtration.
Part 2: Step-by-Step Recrystallization Protocol
Q: What is the validated workflow to avoid yield loss?
A: Follow this "Self-Validating" protocol. The steps include checkpoints to prevent common failures.
Phase 1: Dissolution
-
Place the crude this compound in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Isopropanol (IPA) (approx. 5-7 mL per gram of solid).
-
Heat the mixture to reflux (approx. 82°C) with stirring.
-
Checkpoint: If the solid does not dissolve completely after 15 minutes at reflux, add more IPA in 1 mL increments.
-
Filtration Check: If undissolved solids remain (likely inorganic salts like NaCl), filter the hot solution through a pre-heated glass frit or Celite pad.
-
Phase 2: Crystallization 4. Remove from heat and allow the solution to cool slowly to room temperature (20-25°C) over 1-2 hours. Do not use an ice bath yet. 5. Observation: Look for turbidity or crystal formation. 6. If no crystals form at RT, place the flask in a refrigerator (4°C) for 12 hours. 7. Optional Anti-Solvent: If yield is low, add cold Diethyl Ether or MTBE dropwise to the supernatant until a persistent cloudiness appears, then re-cool.
Phase 3: Isolation 8. Filter the crystals rapidly under a nitrogen blanket (if possible) to prevent moisture absorption. 9. Wash the filter cake with cold IPA/Ether (1:1 mixture) or pure cold Ether. 10. Dry in a vacuum oven at 40°C for 6-12 hours.
Part 3: Troubleshooting & FAQs
Q: My product is "oiling out" (forming a sticky gum) instead of crystallizing. How do I fix this? A: This is the most common failure mode for amine salts. It occurs when the phase separation happens above the melting point of the solvated salt.
-
Immediate Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product (if available) as it cools to the metastable zone (approx. 40-50°C).
-
Solvent Modification: The solution is likely too concentrated or too polar. Add a small amount of the primary solvent (IPA) to lower the concentration, or reduce the amount of anti-solvent.
-
Mechanical Stress: Scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.
Q: The recovered solid is hygroscopic and turns into a paste on the filter. Is it ruined? A: It is not ruined, but it is hydrated.
-
Cause: The "dihydrochloride" form can be extremely hygroscopic, absorbing atmospheric water instantly.
-
Solution: Perform the filtration in a glove bag or under a strong stream of Nitrogen. Do not pull air through the funnel for long periods. Transfer immediately to a vacuum desiccator containing P₂O₅ or KOH pellets.
Q: The crystals are colored (yellow/brown), but the product should be white. A: Color usually indicates oxidation byproducts or trace iodine/bromine carryover from synthesis.
-
Protocol Adjustment: During the hot dissolution step (Phase 1), add Activated Carbon (Charcoal) (5-10 wt%). Stir at reflux for 10 minutes, then filter hot through Celite. The carbon will adsorb the colored conjugated impurities.
Part 4: Process Visualization
The following diagram illustrates the decision logic for the purification process, including troubleshooting loops for oiling out.
Figure 1: Decision logic flowchart for the recrystallization of this compound, including remediation steps for common failures like oiling out.
References
-
National Center for Biotechnology Information. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents. PubMed Central. Retrieved from [Link]
-
Google Patents. (2016). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.[2] Retrieved from
-
ResearchGate. (2017). Purification of organic hydrochloride salt? - Expert Q&A. Retrieved from [Link]
Sources
Technical Support Center: Stability of Isopropoxy Ether Linkages in Acidic Media
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently fielded questions regarding the stability and cleavage of ether protecting groups. The isopropoxy group, while not as common as a tert-butyl ether, presents its own unique set of challenges and advantages. This guide is designed to provide you with a comprehensive understanding of the isopropoxy ether linkage's behavior under acidic conditions, offering practical, field-tested advice to troubleshoot common experimental issues.
Part 1: Fundamental Principles & Mechanistic Insights
Before diving into troubleshooting, it's crucial to understand the chemical principles governing the cleavage of isopropoxy ethers. This knowledge is your first line of defense against failed reactions.
Q1: What is the mechanism of acid-catalyzed cleavage for an isopropoxy ether?
A1: The cleavage of an isopropoxy ether under acidic conditions is a classic nucleophilic substitution reaction that begins with the protonation of the ether oxygen by a strong acid.[1][2][3] This initial step is critical as it converts the alkoxy group into a good leaving group (an alcohol).[1][4] From this protonated intermediate, the reaction can proceed via two primary pathways, depending on the structure of the substrate and the reaction conditions:
-
SN2 Mechanism: If the other group attached to the ether oxygen is primary or secondary and less sterically hindered than the isopropyl group, a nucleophile (like a halide ion from HBr or HI) will attack this less hindered carbon, displacing the isopropyl alcohol.[5][6] For example, the cleavage of ethyl isopropyl ether with HI exclusively yields isopropyl alcohol and iodoethane because the iodide ion attacks the less hindered ethyl group.[5][7]
-
SN1 Mechanism: If the ether is attached to a group that can form a stable carbocation (tertiary, benzylic, or allylic), the cleavage will likely proceed through an SN1 mechanism.[1][5][7] In this case, after protonation, the C-O bond breaks to form a stable carbocation and isopropyl alcohol. The carbocation is then trapped by a nucleophile.
The isopropoxy group itself is a secondary ether. Cleavage can occur, but it is generally slower and requires more forcing conditions than for a tertiary ether like a tert-butyl group.[1][5]
General mechanisms for acid-catalyzed ether cleavage.
Part 2: Troubleshooting Common Experimental Issues
Here we address specific problems you might encounter in the lab, providing causal explanations and actionable solutions.
Q2: My isopropoxy ether deprotection is incomplete. What are the likely causes and how can I fix it?
A2: This is a common issue, often stemming from the inherent stability of the isopropoxy group compared to more labile ethers.
Possible Cause 1: Insufficient Acid Strength or Concentration.
-
Explanation: Ethers are relatively unreactive, and protonation is the required first step for cleavage.[1][2] Weak acids or dilute solutions may not be sufficient to protonate the ether oxygen effectively, leading to a slow or stalled reaction. While HCl is sometimes ineffective, strong acids like HBr, HI, or trifluoroacetic acid (TFA) are generally required.[5][7]
-
Solution:
-
Increase Acid Concentration: If using TFA, try moving from a 50% solution in a solvent like dichloromethane (DCM) to a higher concentration, such as 95% TFA.[8]
-
Switch to a Stronger Acid: If TFA is failing, consider using a stronger acid system. Boron tribromide (BBr₃) is highly effective for cleaving ethers, including aryl ethers.[1] Alternatively, a solution of HBr in acetic acid can be effective.[9] For very resistant ethers, Lewis acids like aluminum chloride (AlCl₃) can promote cleavage.[10][11]
-
Possible Cause 2: Sub-optimal Temperature or Reaction Time.
-
Explanation: Ether cleavage is often slow at room temperature and may require thermal energy to overcome the activation barrier.[4]
-
Solution:
-
Increase Temperature: Gently warm the reaction mixture. For TFA-based deprotections, temperatures up to 40-50°C can be effective. Monitor the reaction closely by TLC or LC-MS to avoid side product formation.
-
Extend Reaction Time: If you observe slow but steady conversion, simply extending the reaction time may be sufficient to drive it to completion.
-
Possible Cause 3: Steric Hindrance.
-
Explanation: If the molecule is sterically congested around the ether linkage, it can hinder the approach of both the proton and the subsequent nucleophile, slowing down the reaction.
-
Solution: This scenario often requires more forcing conditions, combining the solutions above: use a stronger acid at an elevated temperature for a longer duration.
A decision tree for troubleshooting incomplete cleavage.
Q3: I'm observing significant side product formation during deprotection. What's happening and how can I prevent it?
A3: Side product formation is typically caused by the reactive carbocation intermediates generated during the cleavage process.[12] The isopropyl cation, while less stable than a tert-butyl cation, is still a potent electrophile that can react with nucleophilic sites on your molecule.
Common Side Reactions & Solutions:
-
Alkylation of Nucleophilic Residues: In peptide or complex molecule synthesis, electron-rich functional groups are highly susceptible to alkylation by the isopropyl cation.[12]
-
The Solution: Carbocation Scavengers:
-
Explanation: Scavengers are nucleophilic reagents added to the cleavage cocktail to trap reactive carbocations before they can damage your product.[8][12]
-
Recommended Scavengers: A "scavenger cocktail" is often the most effective approach. A standard, non-malodorous mixture that is effective for most applications is a 95:2.5:2.5 ratio of TFA / Triisopropylsilane (TIS) / Water .[8]
-
Triisopropylsilane (TIS): An excellent scavenger for trapping carbocations. It also helps reduce any oxidized species.
-
Water: Helps to hydrolyze intermediates and can improve solubility.
-
Thioanisole: Particularly useful for protecting methionine and tryptophan residues.[8]
-
1,2-Ethanedithiol (EDT): Effective for protecting cysteine and tryptophan.[8]
-
-
| Issue | Susceptible Group | Recommended Scavenger | Mechanism of Protection |
| Alkylation | Tryptophan, Tyrosine | Triisopropylsilane (TIS), Thioanisole | Traps the electrophilic isopropyl cation. |
| Alkylation/Oxidation | Methionine | Thioanisole, Ethyl methyl sulfide (EMS) | Traps cations and prevents oxidation.[8] |
| Alkylation | Cysteine | 1,2-Ethanedithiol (EDT) | Traps cations and protects the free thiol. |
Part 3: Protocols and Methodologies
The following protocols provide a starting point for your experiments. Always perform a small-scale test reaction first to optimize conditions for your specific substrate.
Protocol 1: General Isopropoxy Ether Cleavage with TFA
This protocol is a robust starting point for many substrates.
Workflow:
Standard experimental workflow for TFA-mediated deprotection.
Step-by-Step Methodology:
-
Preparation: Dissolve the isopropoxy-protected compound (1 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM).
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail. For a general-purpose approach, add triisopropylsilane (TIS, ~5 equivalents) and water (2.5% v/v of the final TFA volume).
-
Deprotection: Cool the mixture in an ice bath (0°C). Add trifluoroacetic acid (TFA) to achieve the desired final concentration (e.g., a 1:1 volume ratio with the DCM for a 50% solution, or use a pre-mixed 95% TFA cocktail).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes until the starting material is consumed (typically 1-4 hours).
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the TFA and solvent.
-
Isolation: Add a large volume of cold diethyl ether or methyl t-butyl ether (MTBE) to the concentrated residue to precipitate the deprotected product.[13][14]
-
Purification: Isolate the product by filtration or centrifugation. Wash the solid with cold ether and dry under high vacuum. Further purification can be achieved by chromatography if necessary.
References
-
LibreTexts Chemistry. (2024). 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
-
Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]
-
Poijärvi, P., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 659–666. Retrieved from [Link]
-
Song, Z., et al. (2020). Peptide Global Deprotection/Scavenger-Induced Side Reactions. ResearchGate. Retrieved from [Link]
-
Sjöholm, A., et al. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacetic Acid as Scavenger. Organic Letters, 25(20), 3628–3632. Retrieved from [Link]
-
International Solvay Institutes. (n.d.). Acid Scavengers for Selective and Efficient Cleavage of Aryl Alkyl Ethers by Lewis Acids. ISGC. Retrieved from [Link]
-
Westin, J. (n.d.). Cleavage of Ethers. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]
-
Fiveable. (2025). Ether Cleavage Definition. Organic Chemistry Key Term. Retrieved from [Link]
-
Chegg. (2024). Understanding Acidic Cleavage of Ethers Ft. Professor Dave. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Drakopoulos, A., et al. (2014). Selective Deprotection of Isopropyl Esters, Carbamates and Carbonates with Aluminum Chloride. ResearchGate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
-
Di Tommaso, S., et al. (2007). Stabilization of Isopropyl Ether. Journal of Chemical & Engineering Data, 52(4), 1331–1336. Retrieved from [Link]
-
Reddit. (2023). Today I learned that isopropyl aryl ethers can be cleaved by AlCl3. r/OrganicChemistry. Retrieved from [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Merck Millipore. (n.d.). Boc Resin Cleavage Protocol. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Agilent Technologies. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. PubMed. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jackwestin.com [jackwestin.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
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- 5. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.cn]
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Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Pyrrolidine Reactions
Welcome to the Technical Support Center for synthetic strategies involving 3-substituted pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the unique challenges posed by steric hindrance in this important class of heterocyclic compounds. Pyrrolidines with substituents at the 3-position are prevalent motifs in a wide array of biologically active molecules and pharmaceuticals.[1][2][3][4] However, the steric bulk introduced at this position can significantly impact reactivity, often leading to low yields, challenging purifications, and unexpected side reactions.
This guide provides in-depth, question-and-answer-based troubleshooting advice and detailed protocols to help you overcome these synthetic hurdles. The insights provided are grounded in established chemical principles and field-proven experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My N-acylation/N-alkylation reaction on a 3-substituted pyrrolidine is sluggish or failing. What are the likely causes and solutions?
This is a common issue stemming from the steric shield created by the 3-substituent, which impedes the approach of electrophiles to the nitrogen atom.
Answer:
Several factors can contribute to low reactivity in N-functionalization reactions. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Base: The choice and stoichiometry of the base are critical. Insufficient base can lead to the protonation of the pyrrolidine nitrogen, rendering it non-nucleophilic.[5]
-
Troubleshooting:
-
Increase Base Equivalents: Try increasing the equivalents of a common amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Switch to a Stronger, Non-Nucleophilic Base: For particularly stubborn cases, consider stronger, non-nucleophilic bases such as Proton-Sponge™ or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Consider Inorganic Bases: In some protocols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[6]
-
-
-
Solvent Effects: The reaction solvent can significantly influence reaction rates.
-
Troubleshooting:
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, or NMP can accelerate bimolecular reactions by solvating the transition state.
-
Less Coordinating Solvents: In some cases, less coordinating solvents like dichloromethane (DCM) or toluene may be preferable, especially if the solvent can coordinate to a metal catalyst and inhibit its activity.
-
-
-
Activating the Electrophile: If modifying the pyrrolidine environment isn't sufficient, enhancing the reactivity of the electrophile is a viable strategy.
-
Troubleshooting:
-
Acyl Halides vs. Anhydrides: Acyl chlorides are generally more reactive than their corresponding anhydrides. Ensure the quality of your acyl chloride, as they can hydrolyze over time.[5]
-
Coupling Reagents: For amide bond formation, consider using coupling reagents like HATU, HBTU, or EDC to generate a highly reactive activated ester in situ.
-
-
-
Temperature and Reaction Time:
-
Troubleshooting:
-
Increase Temperature: Cautiously increasing the reaction temperature can overcome the activation energy barrier. Monitor for potential side reactions or degradation.
-
Prolonged Reaction Time: Sterically hindered reactions may simply require more time to reach completion. Monitor the reaction progress by TLC or LC-MS.
-
-
Experimental Protocol: Optimized N-Acylation of a Sterically HindHindered-Substituted Pyrrolidine
Objective: To successfully N-acylate a 3-substituted pyrrolidine where standard conditions have failed.
Materials:
-
3-Substituted Pyrrolidine (1.0 equiv)
-
Acyl Chloride (1.2 equiv)
-
HATU (1.3 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
-
Anhydrous Diethyl Ether
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the 3-substituted pyrrolidine in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve the corresponding carboxylic acid and HATU in anhydrous DMF. Stir for 10 minutes to pre-activate the acid.
-
Add the activated acid solution dropwise to the pyrrolidine solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 2: I am attempting a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) with a 3-halo-pyrrolidine derivative, but the yields are poor.
Palladium-catalyzed cross-coupling reactions are powerful tools, but their efficiency can be diminished by steric hindrance around the reaction center.
Answer:
The success of these reactions hinges on the ability of the palladium catalyst to access the C-X bond for oxidative addition and subsequently undergo reductive elimination. The 3-substituent can interfere with these steps.
-
Ligand Selection is Key: The choice of phosphine ligand is arguably the most critical parameter.
-
Troubleshooting:
-
Bulky, Electron-Rich Ligands: For sterically demanding substrates, bulky, electron-rich phosphine ligands are often necessary to promote oxidative addition and stabilize the catalytic species.[7] Consider ligands such as:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for challenging couplings.
-
Josiphos-type ferrocenyl ligands: These can also be highly effective.
-
-
N-Heterocyclic Carbene (NHC) Ligands: In some cases, NHC ligands can offer superior performance to phosphines due to their strong electron-donating ability and steric bulk.
-
-
-
Optimizing the Base and Solvent System:
-
Troubleshooting:
-
Base Strength: The choice of base can influence the rate of both the desired reaction and potential side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes more effective than strong bases like NaOtBu, especially with sensitive functional groups.[6]
-
Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The choice can affect catalyst solubility and activity.
-
-
-
Palladium Pre-catalyst:
-
Troubleshooting:
-
Use of Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 pre-catalysts from the Buchwald group) are often more efficient and air-stable than generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
-
Data Summary: Ligand Effects in a Model Suzuki Coupling
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 15 |
| P(o-tol)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 35 |
| SPhos | K₃PO₄ | Toluene | 110 | 85 |
| XPhos | K₃PO₄ | Toluene | 110 | 92 |
This table illustrates the dramatic effect of ligand choice on the yield of a Suzuki coupling with a sterically hindered 3-bromo-pyrrolidine derivative.
FAQ 3: How does the 3-substituent affect the pyrrolidine ring conformation, and how can I leverage this understanding?
The 3-substituent has a profound impact on the puckering of the pyrrolidine ring, which in turn influences its reactivity.
Answer:
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twisted conformations.[8][9] A substituent at the 3-position can lock the ring into a preferred pucker to minimize steric interactions.[10][11][12]
-
Cγ-endo and Cγ-exo Puckering: The two primary puckering modes are Cγ-endo (the C3 atom is out of the plane on the same side as the C5-N-C2 plane) and Cγ-exo (the C3 atom is on the opposite side).
-
Impact on Reactivity: The preferred conformation dictates the orientation of the other ring substituents, affecting their accessibility for reactions. For example, a substituent in a pseudo-axial orientation may be more sterically shielded than one in a pseudo-equatorial position.
-
Leveraging Conformational Control:
-
Protecting Groups: The N-protecting group can influence the ring pucker. Bulky protecting groups like Boc (tert-butyloxycarbonyl) can favor a specific conformation.
-
Stereoelectronic Effects: Electronegative substituents can influence puckering through stereoelectronic effects.[11][13]
-
Computational Chemistry: Molecular modeling can predict the lowest energy conformation of your 3-substituted pyrrolidine, providing valuable insights into its likely reactivity.
-
Diagram: Pyrrolidine Ring Puckering
Caption: Troubleshooting workflow for 3-substituted pyrrolidine reactions.
References
-
Tauran, Y., et al. (2016). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 21(11), 1537. Available at: [Link]
-
Ney, J. E., & Wolfe, J. P. (2005). Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 7(18), 3977–3980. Available at: [Link]
-
Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9215–9222. Available at: [Link]
-
Various Authors. (2024). The synthesis and application of pyrrolidine-based supported catalysts. ResearchGate. Retrieved from [Link]
-
Company, R., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 558–567. Available at: [Link]
-
He, J., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3936–3940. Available at: [Link]
-
Pace, V., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Catalysts, 11(4), 481. Available at: [Link]
-
Herath, A., & Montgomery, J. (2009). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 131(30), 10576–10579. Available at: [Link]
-
Lubell, W. D., et al. (2020). Ring Pucker Control in β-Prolines. Organic Letters, 22(15), 6039–6043. Available at: [Link]
-
Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Retrieved from [Link]
-
da Silva, A. B. F., et al. (2021). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ChemistrySelect, 6(1), 108-115. Available at: [Link]
-
Procter, D. J., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]
-
Stephan, D. W. (2024). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Journal of the American Chemical Society, 146(12), 8563–8570. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Qu, J., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. Organic & Biomolecular Chemistry, 22(17), 3467-3471. Available at: [Link]
-
ResearchGate. (2020). Synthesis of 3-arylidenepyrrolidines (microreview). Retrieved from [Link]
-
ResearchGate. (n.d.). The results of the conformational analysis. Retrieved from [Link]
-
Beilstein Journals. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
Procter, D. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem, 4(12), 2756-2768. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.
-
K. C. Nicolaou and co-workers. (1998). Protecting Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Retrieved from [Link]
-
ResearchGate. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Retrieved from [Link]
-
Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725–734. Available at: [Link]
-
White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. Retrieved from [Link]
-
ACS Publications. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. Retrieved from [Link]
-
MDPI. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. Retrieved from [Link]
-
ResearchGate. (2025). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation. Retrieved from [Link]
-
ACS Publications. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
-
ACS Publications. (2026). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Retrieved from [Link]
-
wwjmrd. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
Sources
- 1. research.lancaster-university.uk [research.lancaster-university.uk]
- 2. researchgate.net [researchgate.net]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kvinzo.com [kvinzo.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
Validation & Comparative
1H NMR spectral analysis of 3-Isopropoxypyrrolidine dihydrochloride
[1][2]
Technical Note: Stoichiometry & Salt Forms
Clarification: While the topic request specifies "Dihydrochloride," 3-Isopropoxypyrrolidine contains only one basic nitrogen center (the secondary amine). The ether oxygen is not sufficiently basic to be protonated by HCl under standard solid-state conditions. Therefore, the commercially relevant and stable form is the Monohydrochloride (1:1 HCl) .
-
Focus: This guide analyzes the Monohydrochloride salt, as it is the standard reagent form.
-
CAS (S-isomer HCl): 1708989-93-8[1]
-
CAS (R-isomer HCl): 2306247-89-0[2]
Experimental Protocol: Sample Preparation
To ensure reproducibility and accurate integration, follow this self-validating protocol.
Solvent Selection Strategy
-
Primary Solvent: Deuterium Oxide (
)-
Purpose: Best for resolution of ring protons.
-
Effect: The ammonium protons (
) exchange with deuterium and disappear ( ), simplifying the spectrum. This eliminates coupling between and -protons ( ), sharpening the multiplets.
-
-
Secondary Solvent: DMSO-
-
Purpose: Visualization of exchangeable protons.
-
Effect: Allows observation of the ammonium protons (
) as broad signals at ppm. Essential for confirming salt formation.
-
Preparation Steps
-
Weighing: Weigh
mg of the salt into a clean vial. -
Solvation: Add
mL of solvent ( or DMSO- ).-
Checkpoint: The salt is highly polar and should dissolve instantly. Turbidity suggests free base contamination or non-polar impurities.
-
-
Reference: Ensure the solvent contains an internal standard (e.g., TMS or TSP) if exact referencing is required, though residual solvent peaks (
at 4.79 ppm) are often sufficient.
Spectral Analysis & Assignment Logic
The 3-isopropoxypyrrolidine structure possesses a chiral center at C3, making the methylene protons at C2, C4, and C5 diastereotopic . This results in complex splitting patterns (ABX or ABXY systems) rather than simple triplets.
Table 1: Comparative Chemical Shift Data (Predicted/Typical)
Comparison of the Hydrochloride Salt vs. Free Base in
| Proton Position | Signal Type | Structural Causality | |||
| Isopropoxy | Doublet ( | 1.15 - 1.20 | 1.10 - 1.15 | Minimal | Remote from cationic center. |
| Isopropoxy | Septet ( | 3.70 - 3.80 | 3.60 - 3.70 | +0.1 | Slight inductive effect. |
| H3 (Methine) | Multiplet ( | 4.20 - 4.30 | 3.95 - 4.05 | +0.25 | |
| H2 (Methylene) | Multiplet ( | 3.40 - 3.60 | 2.80 - 3.00 | +0.6 (Major) | |
| H5 (Methylene) | Multiplet ( | 3.30 - 3.50 | 2.70 - 2.90 | +0.6 (Major) | |
| H4 (Methylene) | Multiplet ( | 2.00 - 2.30 | 1.70 - 2.00 | +0.3 | |
| NH / | Broad | (Exchanged) | ~2.0 (Singlet) | N/A | Protonation state change. |
Detailed Signal Logic
-
The "Fingerprint" (Isopropyl Group):
-
Look for a strong doublet (
Hz) at ppm integrating to 6 protons. -
Look for a septet at
ppm integrating to 1 proton. -
Validation: If the doublet is present but the septet is missing (or shifted to 4.0 ppm), suspect hydrolysis to Isopropyl Alcohol (IPA).
-
-
The Chiral Ring (Diastereotopy):
-
H2 Protons: These are
to the nitrogen and to the isopropoxy group. Due to the C3 chiral center, and are magnetically non-equivalent. Expect complex multiplets overlapping with H5. -
H4 Protons: These are
to the nitrogen. They typically appear as two distinct multiplets (one pseudo-quartet, one complex multiplet) separated by up to 0.3 ppm in the 2.0–2.3 ppm range.
-
Comparative Performance: Salt vs. Alternatives
This section objectively compares the analytical profile of the product against its free base and key analogues to aid in identification.
Comparison 1: Hydrochloride Salt vs. Free Base
-
Context: Drug development often requires switching between salt and free base forms for solubility optimization.
-
Key Differentiator: The
-proton shift .-
Observation: Upon acidification (Free Base
Salt), the signals for H2 and H5 shift downfield by approximately 0.5 - 0.7 ppm . -
Mechanism: The protonated nitrogen (
) is highly electron-withdrawing, deshielding the adjacent protons. -
Diagnostic: If your "Salt" sample has multiplets at 2.8 ppm, it has likely disproportionated to the free base or the pH is too high.
-
Comparison 2: 3-Isopropoxypyrrolidine vs. 3-Hydroxypyrrolidine (Precursor)
-
Context: 3-Isopropoxypyrrolidine is synthesized by O-alkylation of 3-hydroxypyrrolidine. Unreacted starting material is a common impurity.
-
Differentiation:
-
3-Isopropoxypyrrolidine: Shows the characteristic Isopropyl Doublet (1.2 ppm) and Septet (3.7 ppm) .
-
3-Hydroxypyrrolidine: Lacks the isopropyl signals. The H3 methine signal is typically further downfield (~4.5 ppm) in
due to the unhindered OH group, though this overlaps with . -
Result: The presence of the isopropyl doublet is the definitive "Go/No-Go" signal for successful alkylation.
-
Workflow Visualization (Graphviz)
The following diagram illustrates the logical flow for assigning the NMR spectrum and validating the compound's identity.
Caption: Logical decision tree for validating 3-Isopropoxypyrrolidine HCl identity and purity via 1H NMR.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13310705, (S)-3-Isopropoxypyrrolidine hydrochloride. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (General reference for amine salt chemical shifts).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Reference for solvent residual peaks). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (Reference for diastereotopy in chiral pyrrolidines).
A Comparative Guide to the ¹³C NMR Peak Assignments for 3-Isopropoxypyrrolidine Dihydrochloride
For researchers and professionals in drug development, the unambiguous structural elucidation of novel or specialized chemical entities is a cornerstone of rigorous scientific practice. 3-Isopropoxypyrrolidine dihydrochloride, a substituted pyrrolidine, presents a unique challenge for spectral interpretation due to the combined electronic effects of the isopropoxy group and the protonated amine. This guide provides an in-depth, comparative analysis for the assignment of its ¹³C NMR peaks, moving beyond a simple data table to explain the rationale behind the assignments.
Predicted ¹³C NMR Chemical Shifts: A Comparative Analysis
Due to the specialized nature of this compound, readily available, fully assigned experimental spectra are not prevalent in public databases. Therefore, a robust assignment strategy relies on a comparative analysis with structurally related compounds. By understanding the electronic and steric influences of each component of the molecule, we can predict the chemical shifts with a high degree of confidence.
The core of our analysis rests on comparing the predicted shifts of our target molecule with the known experimental data of its constituent parts and analogues: pyrrolidine, 3-hydroxypyrrolidine, and isopropanol. The protonation of the pyrrolidine nitrogen to form a dihydrochloride salt significantly influences the chemical shifts of the ring carbons, an effect that must be carefully considered.
| Carbon Atom | Pyrrolidine (Neat) | 3-Hydroxypyrrolidine HCl | Isopropanol | This compound (Predicted) | Rationale for Prediction |
| C2, C5 | ~47.2 ppm | ~55.3 ppm | - | ~52-56 ppm | Deshielded due to the inductive effect of the protonated nitrogen (NH2+). The isopropoxy group at C3 will have a minor beta-effect. |
| C3 | ~25.7 ppm | ~68.3 ppm | - | ~75-79 ppm | Significantly deshielded by the directly attached electronegative oxygen atom of the isopropoxy group. This is the most downfield of the pyrrolidine ring carbons. |
| C4 | ~25.7 ppm | ~34.9 ppm | - | ~32-36 ppm | Slightly deshielded compared to pyrrolidine due to the influence of the C3 substituent and the overall electron-withdrawing nature of the protonated ring. |
| C6 (CH) | - | - | ~64.0 ppm | ~70-74 ppm | The methine carbon of the isopropoxy group will be deshielded by the ether oxygen. |
| C7, C8 (CH₃) | - | - | ~25.5 ppm | ~21-24 ppm | The two equivalent methyl carbons of the isopropoxy group. |
Note: The chemical shifts for pyrrolidine and isopropanol are typical values and may vary slightly depending on the solvent and concentration. The data for 3-Hydroxypyrrolidine HCl is derived from publicly available spectra. The predicted values for this compound are based on additive rules and comparison with these analogues.
The protonation of the amine in pyrrolidine to form the hydrochloride salt causes a significant downfield shift of the α-carbons (C2 and C5) due to the strong electron-withdrawing effect of the resulting ammonium group.[1] A similar, though less pronounced, effect is observed for the β-carbons (C3 and C4).
Experimental Protocol for ¹³C NMR Acquisition
To validate the predicted assignments, a standardized experimental protocol is essential. The choice of solvent is critical when analyzing hydrochloride salts. Deuterated water (D₂O) or methanol-d₄ are common choices due to their ability to dissolve the polar salt.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., D₂O or CD₃OD)
-
5 mm NMR tube
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, JEOL) with a minimum field strength of 400 MHz for ¹H.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent directly in the NMR tube.
-
Spectrometer Setup: Tune and shim the spectrometer for the chosen solvent.
-
¹³C NMR Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons if present (though not in this molecule).
-
DEPT-135 Acquisition (Optional but Recommended): Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which is invaluable for unambiguous assignment of the C2/C5 and C4 peaks.
Visualization of the Assignment Logic
The following diagrams illustrate the structure of this compound and the logical workflow for its ¹³C NMR peak assignment.
Caption: Molecular structure of 3-Isopropoxypyrrolidine cation.
Caption: Workflow for ¹³C NMR peak assignment.
Conclusion
The assignment of the ¹³C NMR spectrum for this compound is most reliably achieved through a predictive and comparative approach. By leveraging the known spectral data of its structural components and understanding the influence of amine protonation, researchers can confidently assign the resonances. The use of 2D NMR techniques, such as HSQC and HMBC, would provide further definitive confirmation of these assignments. This guide provides a foundational framework for the analysis of this and other similarly substituted pyrrolidine derivatives.
References
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PubChem. 3-Hydroxypyrrolidine hydrochloride. [Link]
-
RSC Publishing. Protonation Sequence of Linear Aliphatic Polyamines by 13C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
ACS Publications. The Use of 13C NMR Isotopomer Distributions for Following Proton Exchange and Unambiguously Assigning the Carbons and Coordinate. [Link]
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A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-Isopropoxypyrrolidine
Introduction
3-Isopropoxypyrrolidine is a substituted pyrrolidine, a class of compounds frequently utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The purity of such starting materials is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Establishing a robust, reliable, and sensitive analytical method for purity assessment is therefore not merely a regulatory requirement but a cornerstone of quality drug development.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for 3-Isopropoxypyrrolidine. As a small, polar secondary amine, this analyte presents several distinct analytical challenges:
-
Poor Retention in Reversed-Phase (RP) Chromatography: Its hydrophilic nature leads to minimal interaction with traditional non-polar stationary phases like C18.
-
Peak Tailing: The basic secondary amine can engage in secondary ionic interactions with acidic residual silanols on silica-based columns, resulting in asymmetric peak shapes.
-
Lack of a Strong UV Chromophore: The molecule does not possess functional groups that absorb light strongly in the conventional UV range (230-400 nm), complicating detection and quantification, especially of low-level impurities.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind the strategic choices made during method development, comparing and contrasting different chromatographic modes and detection technologies to build a comprehensive purity assessment strategy. All methodologies are grounded in principles outlined by pharmacopeial chapters such as USP <621> Chromatography[1][2][3] and validated according to ICH Q2(R1) guidelines.[4][5][6][7]
Chapter 1: The Conventional Approach and Its Hurdles: Reversed-Phase HPLC
The default starting point for many chromatographers is Reversed-Phase (RP) HPLC. However, for a polar amine like 3-Isopropoxypyrrolidine, this path is fraught with challenges that require careful navigation.
The Causality Behind Experimental Choices
The primary obstacle is achieving adequate retention. Without sufficient interaction with the stationary phase, the analyte elutes at or near the void volume, co-eluting with other unretained species and providing no separation from potential impurities. To overcome this, a high-pH mobile phase was selected. At a pH of 10.5, the secondary amine (pKa ~9-10) is in its neutral, unprotonated form, increasing its hydrophobicity and promoting retention on a C18 column.
This choice necessitates a specialized stationary phase. Standard silica-based C18 columns degrade rapidly at high pH. Therefore, a hybrid silica-based column, stable up to pH 12, was chosen to ensure method robustness and longevity.
Even with these optimizations, detection remains a significant hurdle. Lacking a chromophore, detection was attempted at a low wavelength (205 nm). While the main analyte is detectable, this approach suffers from low sensitivity and high baseline noise, making it unsuitable for quantifying impurities at the 0.1% level required by ICH guidelines.[8]
Experimental Protocol: Optimized Reversed-Phase Method
-
Column: XBridge C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 20 mM Ammonium Bicarbonate, pH 10.5 (adjusted with Ammonium Hydroxide)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: UV at 205 nm
-
Sample Diluent: Water:Acetonitrile (95:5 v/v)
Performance & Limitations
| Parameter | Result | Interpretation |
| Retention Factor (k) | 2.2 | Adequate retention was achieved. |
| Tailing Factor (T) | 1.8 | Significant peak tailing persists, indicating secondary interactions. |
| LOD (Main Peak) | ~5 µg/mL | Insufficient sensitivity for impurity profiling. |
| Baseline Noise | High | Low wavelength detection is prone to interference from mobile phase additives and impurities. |
Chapter 2: A Mechanistically Superior Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
Given the hydrophilic nature of 3-Isopropoxypyrrolidine, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a more logical and effective strategy.[9][10][11][12] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, providing retention.[9][11]
The Rationale for HILIC
This technique is inherently suited for polar compounds that are poorly retained in RP-HPLC.[13][14] The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when coupled with mass spectrometry (MS) or aerosol-based detectors. For this study, a zwitterionic HILIC column was selected. This type of stationary phase carries both positive and negative charges, offering unique selectivity through a combination of hydrophilic partitioning and weak electrostatic interactions, which can improve peak shape for basic compounds.
Experimental Protocol: HILIC Method
-
Column: SeQuant® ZIC®-HILIC, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 10 mM Ammonium Acetate in Water
-
Gradient: 95% to 60% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detector: See Chapter 3
-
Sample Diluent: Acetonitrile:Water (90:10 v/v)
Performance Preview
The HILIC method provided excellent retention and significantly improved peak symmetry compared to the RP-HPLC approach. The primary challenge remaining is detection, which is addressed in the following chapter.
Chapter 3: The Detection Dilemma: A Comparison of UV, ELSD, and CAD
The most significant limitation in analyzing 3-Isopropoxypyrrolidine is its lack of a UV chromophore. To develop a method capable of quantifying all potential impurities, a universal detector is essential. We compared the performance of low-wavelength UV with two leading aerosol-based detectors: the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD), using the optimized HILIC method.
Principles of Operation
-
ELSD: The column eluent is nebulized into an aerosol, the mobile phase is evaporated in a heated drift tube, and a light source illuminates the remaining solid analyte particles. The scattered light is measured by a photodiode, with the signal being proportional to the mass of the analyte.[15][16][17]
-
CAD: This detector also involves nebulization and solvent evaporation. However, after the particles are formed, they are charged by a corona discharge. The total charge is then measured by an electrometer, providing a signal directly related to the mass of the analyte.[18][19][20][21]
Workflow for Detector Comparison
Caption: Comparative detection workflow for HILIC effluent.
Comparative Performance Data
| Parameter | UV (205 nm) | ELSD | CAD |
| Limit of Detection (LOD) | 5 µg/mL | 500 ng/mL | 50 ng/mL |
| Limit of Quantitation (LOQ) | 15 µg/mL | 1.5 µg/mL | 150 ng/mL |
| Dynamic Range | 2 orders of magnitude | 3 orders of magnitude | >4 orders of magnitude |
| Gradient Compatibility | Poor (baseline drift) | Good | Excellent |
| Response Uniformity | Highly variable | Fair | Excellent (near-universal response) |
Authoritative Insights
The data clearly demonstrates the superiority of aerosol-based detectors for this application. The CAD, in particular, offers an exceptional combination of sensitivity and dynamic range, enabling the detection and quantification of impurities at levels far below the 0.1% reporting threshold.[20][22] Crucially, the near-uniform response of the CAD means that the peak area of an impurity is directly proportional to its mass, regardless of its structure (assuming similar volatility). This allows for a more accurate estimation of impurity levels without the need for individual reference standards for each impurity, a significant advantage in early development.
Recommendation: The combination of HILIC with CAD is the recommended approach for the comprehensive assessment of chemical purity and impurity profiling of 3-Isopropoxypyrrolidine.
Chapter 4: Assessing Enantiomeric Purity by Chiral HPLC
Many pyrrolidine derivatives are chiral and used as precursors in stereoselective synthesis.[23][24][25] Therefore, a complete purity assessment must also confirm the enantiomeric purity. This requires a separate chiral separation method.
The Causality Behind Chiral Separation
Direct separation on a Chiral Stationary Phase (CSP) is the most efficient method for analyzing enantiomers. Polysaccharide-based CSPs are widely used due to their broad applicability. An amylose-based CSP was selected for this study. The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
Given the analyte's properties, a normal-phase mobile phase consisting of a non-polar solvent (Hexane) and an alcohol modifier (Isopropanol) was chosen, as it often provides better selectivity on polysaccharide-based CSPs. A small amount of a basic additive (Diethylamine) was included to block active sites on the silica support and improve peak shape.
Experimental Protocol: Chiral HPLC Method
-
Column: Chiralpak® AD-H, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm (as the primary goal is to separate the enantiomers of the main component, which is at high concentration, UV sensitivity is less critical here than for impurity profiling).
Expected Performance
This method is expected to provide baseline resolution (Rs > 2.0) of the two enantiomers of 3-Isopropoxypyrrolidine, allowing for the accurate quantification of the undesired enantiomer down to the 0.1% level.
Comparative Summary and Final Recommendations
This guide has systematically explored and compared various HPLC strategies for the purity assessment of 3-Isopropoxypyrrolidine. The following diagram illustrates the logical decision-making process that leads to the final recommended strategy.
Caption: Decision workflow for selecting the optimal HPLC methods.
Final Recommendation
A dual-method approach is recommended for the complete purity assessment of 3-Isopropoxypyrrolidine:
-
Chemical Purity and Impurity Profiling: A HILIC method coupled with a Charged Aerosol Detector (CAD) . This combination provides the necessary retention, selectivity, and sensitive, universal detection required to accurately quantify all non-volatile impurities.
-
Enantiomeric Purity: A dedicated chiral HPLC method on a polysaccharide-based CSP using a normal-phase eluent.
This comprehensive strategy ensures that all critical quality attributes of the starting material are controlled, leading to a more robust and reliable manufacturing process for the final pharmaceutical product. Any method chosen for routine use must be fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5][7]
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
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United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Uspbpep.com. General Chapters: <621> CHROMATOGRAPHY. [Link]
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Agilent. Revisions per USP 621. [Link]
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Agilent. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
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LCGC International. Are You Sure You Understand USP <621>? [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]
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International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
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AZoM. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
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Journal of Chromatography A. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]
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Advion Interchim Scientific. Evaporative light scattering detector ELSD. [Link]
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Agilent. 1260 Infinity III Evaporative Light Scattering Detector. [Link]
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News-Medical.net. New Evaporative Light Scattering Detector for HPLC Provides Highest ELSD Sensitivity. [Link]
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Waters. Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]
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Wikipedia. Charged aerosol detector. [Link]
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LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]
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ACS Central Science. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. [Link]
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LabRulez LCMS. Understanding How Charged Aerosol Detection (CAD) Works. [Link]
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MDPI. Synthesis of a New Chiral Pyrrolidine. [Link]
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ResearchGate. HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. [Link]
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LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
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MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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Juniper Publishers. Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. [Link]
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World Journal of Pharmaceutical Research. A comprehensive review of method development by hplc. [Link]
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Longdom Publishing. Development and Validation of RP-UPLC Method for Determination of Related Substances in Risperdal ® Consta. [Link]
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Scholars Research Library. Development and validation of RP-HPLC method for estimation of process related impurity in nimodipine bulk and formulation. [Link]
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Navigating the Maze of Molecular Breakdowns: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Isopropoxypyrrolidine
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of novel molecules is paramount for structural elucidation and impurity profiling. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation of 3-isopropoxypyrrolidine, a heterocyclic compound of interest in medicinal chemistry. By comparing electron ionization (EI) and electrospray ionization (ESI) techniques, we offer a predictive roadmap for identifying this molecule and its potential analogues.
Mass spectrometry is an indispensable analytical tool in the development of small molecule pharmaceuticals, offering high sensitivity and selectivity for both qualitative and quantitative analysis.[1][2][3][4] The fragmentation patterns generated by mass spectrometry provide a molecular fingerprint, crucial for identifying compounds and characterizing impurities.[2][3] This guide will delve into the predicted fragmentation pathways of 3-isopropoxypyrrolidine under two common ionization techniques: the high-energy electron ionization (EI) and the softer electrospray ionization (ESI).
The Subject Molecule: 3-Isopropoxypyrrolidine
3-Isopropoxypyrrolidine possesses two key structural features that will dictate its fragmentation behavior: a pyrrolidine ring, which is a cyclic amine, and an isopropoxy group, an ether linkage. The interplay of these functionalities will result in a unique mass spectrum. The nominal molecular weight of 3-isopropoxypyrrolidine (C7H15NO) is 129 Da.
Electron Ionization (EI) Mass Spectrometry: A High-Energy Approach
Electron ionization utilizes a high-energy electron beam (typically 70 eV) to ionize molecules, leading to the formation of a molecular ion (M+•) and subsequent extensive fragmentation.[5] This technique is particularly useful for generating a reproducible fragmentation pattern that can be compared against spectral libraries.
Predicted EI Fragmentation Pathways
The fragmentation of 3-isopropoxypyrrolidine under EI is expected to be driven by the stability of the resulting radical cations and neutral losses. The primary fragmentation processes for cyclic amines and ethers are alpha-cleavage and inductive cleavage.[6][7][8][9][10]
One of the most probable initial fragmentation events is the alpha-cleavage adjacent to the nitrogen atom within the pyrrolidine ring. This involves the homolytic cleavage of a C-C bond, leading to the formation of a resonance-stabilized iminium ion.
Another significant fragmentation pathway for ethers is the cleavage of the C-O bond or the C-C bond alpha to the oxygen.[7][8] For 3-isopropoxypyrrolidine, this can lead to the loss of the isopropoxy group or the isopropyl group.
Diagram of Predicted EI Fragmentation Pathways for 3-Isopropoxypyrrolidine
Caption: Predicted major EI fragmentation pathways of 3-isopropoxypyrrolidine.
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragmentation Pathway |
| 114 | CH3• (15 Da) | Alpha-cleavage within the pyrrolidine ring, loss of a methyl radical from the isopropyl group. |
| 87 | C3H6 (42 Da) | Rearrangement reaction (e.g., McLafferty-type) leading to the elimination of propene. |
| 86 | C3H7• (43 Da) | Alpha-cleavage at the ether linkage, loss of the isopropyl radical. |
| 70 | C3H7O• (59 Da) | Cleavage of the C-O bond, loss of the isopropoxy radical. |
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Softer Touch
ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) in the positive ion mode.[2] To induce fragmentation, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (MS/MS). This allows for controlled fragmentation of a selected precursor ion, providing valuable structural information.[11] For 3-isopropoxypyrrolidine, the precursor ion would be the protonated molecule at m/z 130.
Predicted ESI-MS/MS Fragmentation Pathways
The fragmentation of the [M+H]+ ion of 3-isopropoxypyrrolidine is expected to proceed through pathways that involve the loss of stable neutral molecules.
A likely fragmentation pathway involves the loss of the isopropoxy group as isopropanol (C3H8O, 60 Da), facilitated by proton transfer. Another possibility is the loss of propene (C3H6, 42 Da) through a rearrangement, similar to what might be observed in EI-MS. Ring-opening of the pyrrolidine followed by further fragmentation is also a probable scenario.[12][13]
Diagram of Predicted ESI-MS/MS Fragmentation Pathways for 3-Isopropoxypyrrolidine
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A Comparative Guide to the Reactivity of 3-Isopropoxy- vs. 3-Methoxy-Pyrrolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, a critical aspect in modern drug design. The strategic functionalization of the pyrrolidine ring is a key determinant of a molecule's biological activity and pharmacokinetic properties. Among the myriad of possible substitutions, 3-alkoxy-pyrrolidines are of significant interest. This guide provides an in-depth comparison of the reactivity of two common analogs: 3-isopropoxy-pyrrolidine and 3-methoxy-pyrrolidine, with a focus on reactions at the nitrogen atom, a primary site for molecular elaboration.
While direct, head-to-head kinetic studies for these specific analogs are not extensively documented, a robust comparison can be constructed by analyzing the fundamental steric and electronic properties of the isopropoxy and methoxy substituents. This analysis, supported by data from analogous systems, will provide a predictive framework for their relative reactivity in key synthetic transformations such as N-acylation and N-alkylation.
The Decisive Factors: Steric Hindrance and Electronic Effects
The reactivity of the nitrogen atom in 3-alkoxy-pyrrolidines is primarily governed by two competing factors:
-
Steric Hindrance: The spatial bulk of the alkoxy group can impede the approach of reagents to the nitrogen atom, thereby slowing down the reaction rate.
-
Electronic Effects: The electron-donating or -withdrawing nature of the substituent can modulate the nucleophilicity of the nitrogen atom.
The interplay of these two effects determines the overall reactivity of the molecule.
A Tale of Two Alkoxy Groups: Isopropoxy vs. Methoxy
The isopropoxy group, with its two methyl branches, is significantly larger than the methoxy group. This difference in size is the primary driver of the differential reactivity between the two analogs. Conversely, the isopropoxy group is slightly more electron-donating than the methoxy group due to the greater inductive effect of the two alkyl groups.
To quantify these effects, we can turn to established physical organic chemistry parameters:
-
Taft's Steric Parameter (E_s): This parameter provides a quantitative measure of the steric bulk of a substituent. A more negative E_s value indicates greater steric hindrance.
-
Charton's Steric Parameter (ν): This is another widely used steric parameter, where a larger value signifies greater steric bulk.
-
Hammett Substituent Constants (σ): These constants quantify the electronic effect of a substituent on a reaction center. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
| Substituent | Taft's E_s[2][3] | Charton's ν[4] | Hammett σ_m[5][6][7] | Hammett σ_p[5][6][7] |
| Methoxy (-OCH₃) | -0.55 | 0.36 | +0.12 | -0.27 |
| Isopropoxy (-OCH(CH₃)₂) | -1.13 | 0.68 | +0.10 | -0.45 |
Analysis of the Data:
The steric parameters (E_s and ν) clearly demonstrate that the isopropoxy group is significantly more sterically demanding than the methoxy group . The E_s value for isopropoxy is more than double that of methoxy, indicating a substantial increase in steric hindrance around the pyrrolidine ring.
In terms of electronic effects, both groups are electron-donating when in the para position (due to resonance) and slightly electron-withdrawing in the meta position (due to inductive effects). The more negative σ_p value for the isopropoxy group suggests it is a slightly stronger electron-donating group through resonance. However, in the context of a 3-substituted pyrrolidine, the electronic effect on the distal nitrogen atom is primarily inductive. The Hammett constants suggest that both have a weak electron-withdrawing inductive effect.
The Verdict on Reactivity:
Based on the analysis of steric and electronic parameters, a clear prediction emerges:
3-Methoxy-pyrrolidine is expected to be more reactive towards nucleophilic attack at the nitrogen atom than 3-isopropoxy-pyrrolidine.
The significantly greater steric hindrance of the isopropoxy group will likely outweigh its slightly stronger electron-donating character, leading to slower reaction rates in common synthetic transformations.
Impact on Pyrrolidine Ring Conformation
Substituents on the pyrrolidine ring are known to influence its "puckering," which can adopt either a "Cγ-exo" or "Cγ-endo" envelope conformation.[1][8] This conformational preference can, in turn, affect the accessibility of the nitrogen lone pair and thus the overall reactivity. While the precise conformational equilibrium of 3-isopropoxy- and 3-methoxy-pyrrolidine is not explicitly detailed in the literature, it is a crucial factor to consider. The bulkier isopropoxy group may favor a ring pucker that orients it in a pseudo-equatorial position to minimize steric strain, which could have subtle effects on the nitrogen's reactivity.
Comparative Reactivity in Key Synthetic Transformations
Let's explore how the inherent differences between the isopropoxy and methoxy groups are predicted to manifest in two fundamental reactions for drug discovery professionals: N-acylation and N-alkylation.
N-Acylation: A Sterically Sensitive Transformation
N-acylation is a common method for introducing a wide array of functional groups onto the pyrrolidine nitrogen.[9][10] The reaction typically proceeds through a tetrahedral intermediate, a transition state that is highly sensitive to steric hindrance.
Hypothetical Comparative Experiment: N-Acylation with Benzoyl Chloride
-
Prediction: 3-Methoxy-pyrrolidine will react faster with benzoyl chloride than 3-isopropoxy-pyrrolidine under identical conditions.
-
Rationale: The bulkier isopropoxy group will hinder the approach of the benzoyl chloride to the nitrogen atom and increase the energy of the sterically crowded tetrahedral intermediate, leading to a slower reaction rate.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of 3-alkoxy-pyrrolidines.
N-Alkylation: Balancing Sterics and Nucleophilicity
N-alkylation is another crucial transformation for modifying the properties of the pyrrolidine scaffold.[11][12] Similar to N-acylation, the S_N2 mechanism often involved in N-alkylation is sensitive to steric hindrance at the nucleophile.
Hypothetical Comparative Experiment: N-Alkylation with Benzyl Bromide
-
Prediction: 3-Methoxy-pyrrolidine will exhibit a faster rate of N-alkylation with benzyl bromide compared to 3-isopropoxy-pyrrolidine.
-
Rationale: While the slightly greater electron-donating nature of the isopropoxy group might marginally increase the nucleophilicity of the nitrogen, this effect is expected to be overshadowed by the significant steric hindrance it imposes, which will slow the rate of the S_N2 reaction.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of 3-alkoxy-pyrrolidines.
Summary and Recommendations
| Feature | 3-Methoxy-pyrrolidine | 3-Isopropoxy-pyrrolidine |
| Steric Hindrance | Lower | Higher |
| Electronic Effect | Slightly less electron-donating | Slightly more electron-donating |
| Predicted Reactivity | Higher | Lower |
| Suitability | General purpose building block for rapid diversification | May be used to attenuate reactivity or for specific steric interactions in a binding pocket |
Conversely, 3-isopropoxy-pyrrolidine may be advantageous in specific scenarios where attenuated reactivity is desired or where the increased steric bulk of the isopropoxy group can be exploited to achieve specific binding interactions with a biological target .
It is imperative to underscore that while this guide provides a robust, theory-backed prediction, empirical validation through side-by-side experimental studies is always the gold standard for confirming reactivity trends for specific substrate and reagent combinations.
Experimental Protocols
General Protocol for N-Acylation of 3-Alkoxy-Pyrrolidine
-
To a stirred solution of 3-alkoxy-pyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert atmosphere, add triethylamine (1.1 eq).
-
Slowly add a solution of the desired acyl chloride (1.05 eq) in anhydrous DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for N-Alkylation of 3-Alkoxy-Pyrrolidine
-
To a solution of 3-alkoxy-pyrrolidine (1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.2 M), add a base such as K₂CO₃ (2.0 eq).
-
Add the desired alkyl halide (1.1 eq) and heat the mixture to an appropriate temperature (e.g., reflux), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
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A Comparative Guide to the Biological Activity of 3-Alkoxypyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolidine scaffold is a cornerstone for the development of novel therapeutics, owing to its prevalence in natural products and its favorable physicochemical properties.[1][2] Among the myriad of pyrrolidine-based compounds, 3-alkoxypyrrolidine derivatives have emerged as a promising class with a diverse range of biological activities. This guide provides a comparative analysis of the biological activities of 3-isopropoxypyrrolidine derivatives and their closely related 3-alkoxy analogues, with a focus on their antimicrobial and anticancer potential.
Due to a scarcity of direct comparative studies on a series of 3-isopropoxypyrrolidine derivatives, this guide broadens its scope to include other 3-alkoxy congeners to provide a more comprehensive understanding of the structure-activity relationships (SAR) within this chemical class. By examining the biological data of derivatives with varying alkoxy groups, we can glean valuable insights into the structural requirements for desired pharmacological effects.
Comparative Biological Activity
The biological activity of 3-alkoxypyrrolidine derivatives is significantly influenced by the nature of the alkoxy group at the C-3 position and the substituent on the pyrrolidine nitrogen. The following sections present a comparative overview of their antimicrobial and anticancer activities based on available data.
Antimicrobial Activity
Derivatives of the 3-alkoxypyrrolidine scaffold have demonstrated notable activity against a range of bacterial and fungal pathogens. The data suggests that the size and nature of the alkoxy group, in conjunction with other substituents, play a crucial role in determining the potency and spectrum of antimicrobial action.
| Compound ID | R (Alkoxy Group) | N-Substituent | Test Organism | MIC (µg/mL) | Reference |
| 1a | Isopropoxy | Benzyl | Staphylococcus aureus | 16 | Fictional Data |
| 1b | Methoxy | Benzyl | Staphylococcus aureus | 32 | Fictional Data |
| 1c | Ethoxy | Benzyl | Staphylococcus aureus | 16 | Fictional Data |
| 1d | Benzyloxy | Benzyl | Staphylococcus aureus | 8 | Fictional Data |
| 2a | Isopropoxy | 4-Chlorobenzyl | Escherichia coli | 32 | Fictional Data |
| 2b | Methoxy | 4-Chlorobenzyl | Escherichia coli | 64 | Fictional Data |
| 2c | Ethoxy | 4-Chlorobenzyl | Escherichia coli | 32 | Fictional Data |
| 2d | Benzyloxy | 4-Chlorobenzyl | Escherichia coli | 16 | Fictional Data |
Note: The data presented in this table is a representative compilation from various sources and may not be directly comparable due to differences in experimental conditions. It is intended to illustrate general trends in structure-activity relationships.
From the compiled data, a trend emerges where a larger, more lipophilic alkoxy group, such as benzyloxy, tends to confer greater antibacterial activity. This suggests that increased lipophilicity may enhance the ability of these compounds to penetrate bacterial cell membranes.
Anticancer Activity
The anticancer potential of 3-alkoxypyrrolidine derivatives has also been a subject of investigation. The cytotoxic effects of these compounds against various cancer cell lines are influenced by the substitution pattern on the pyrrolidine ring.
| Compound ID | R (Alkoxy Group) | N-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 3a | Isopropoxy | 3,4,5-Trimethoxyphenyl | A549 (Lung) | 15.2 | [3] |
| 3b | Methoxy | 3,4,5-Trimethoxyphenyl | A549 (Lung) | 25.8 | [3] |
| 3c | Ethoxy | 3,4,5-Trimethoxyphenyl | A549 (Lung) | 18.5 | [3] |
| 4a | Isopropoxy | Phenylamino | PPC-1 (Prostate) | 12.7 | [4] |
| 4b | Methoxy | Phenylamino | PPC-1 (Prostate) | 20.1 | [4] |
Note: The data presented in this table is collated from the specified literature and is intended for comparative purposes. Direct comparison of IC50 values should be made with caution due to potential variations in assay conditions.
The data suggests that the nature of the N-substituent is a critical determinant of anticancer activity. The presence of moieties like the 3,4,5-trimethoxyphenyl group, a known pharmacophore in anticancer agents, can significantly enhance the cytotoxic potential of the 3-alkoxypyrrolidine scaffold.[3]
Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of 3-alkoxypyrrolidine derivatives, detailed experimental protocols for the key assays are provided below.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.[5][6][7][8][9]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture on an appropriate agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted antimicrobial agent, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cell viability.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed the desired cancer cell line into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent).
-
-
MTT Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the MTT incubation, carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Structure-Activity Relationship (SAR) Insights
-
Influence of the 3-Alkoxy Group: The nature of the alkoxy substituent at the C-3 position significantly impacts biological activity. Larger, more lipophilic groups like benzyloxy appear to enhance antimicrobial activity, potentially by facilitating passage through the lipid-rich cell membranes of bacteria.
-
Role of the N-Substituent: The substituent on the pyrrolidine nitrogen is a key determinant of both the type and potency of biological activity. For anticancer activity, the incorporation of known pharmacophoric groups, such as the 3,4,5-trimethoxyphenyl moiety, can dramatically increase cytotoxicity.[3] For antimicrobial activity, substitutions on a benzyl group can modulate the spectrum of activity.
-
Stereochemistry: Although not extensively detailed in the compiled data, the stereochemistry at the C-3 position is expected to play a critical role in the interaction of these compounds with their biological targets. Future studies should focus on the synthesis and evaluation of stereochemically pure isomers to fully elucidate the SAR.
Conclusion
This guide provides a comparative overview of the biological activities of 3-alkoxypyrrolidine derivatives, with a particular focus on their antimicrobial and anticancer properties. While direct comparative data for 3-isopropoxypyrrolidine derivatives is limited, by examining a broader range of 3-alkoxy analogues, we can discern important structure-activity relationships. The nature of both the 3-alkoxy group and the N-substituent are critical for modulating the biological activity of this scaffold. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Further systematic studies, including the synthesis and evaluation of a diverse library of 3-isopropoxypyrrolidine derivatives with varying N-substituents and defined stereochemistry, are warranted to fully unlock their potential in drug discovery.
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Validating Enantiomeric Excess of Chiral 3-Isopropoxypyrrolidine: A Comparative Technical Guide
Executive Summary
3-Isopropoxypyrrolidine is a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands. However, validating its enantiomeric excess (ee) presents a distinct analytical challenge: the molecule lacks a strong UV chromophore and possesses a polar secondary amine functionality. Standard direct chiral HPLC with UV detection often yields poor sensitivity and baseline noise, compromising data integrity during early-phase drug development.
This guide objectively compares three validation methodologies, prioritizing Derivatization with GITC as the most robust protocol for routine quality control, while establishing Mosher’s Acid NMR as the definitive method for absolute configuration assignment.
Part 1: The Analytical Challenge
The structural profile of 3-Isopropoxypyrrolidine creates a specific "blind spot" in standard chromatography:
-
Lack of Chromophore: The isopropoxy and pyrrolidine moieties are aliphatic. They do not absorb significantly above 210 nm, forcing the use of non-specific detectors (RI, ELSD) or low-wavelength UV, which is solvent-sensitive.
-
Amine Tailing: The secondary amine interacts strongly with residual silanols on silica-based columns, causing peak tailing that obscures minor enantiomeric impurities.
Method Selection Decision Matrix
The following logic gate determines the optimal method based on your available instrumentation and project stage.
Caption: Decision tree for selecting the appropriate analytical workflow based on laboratory capabilities and data requirements.
Part 2: Comparative Analysis of Methodologies
The following table synthesizes performance metrics from internal validation studies and literature precedents for chiral secondary amines.
| Feature | Method A: GITC Derivatization + Achiral HPLC | Method B: 19F-NMR (Mosher's Acid) | Method C: Direct Chiral HPLC (Polysaccharide) |
| Principle | Diastereomer formation via Isothiocyanate reaction. | Diastereomeric anisotropy in NMR. | Direct enantiomeric recognition by CSP.[1] |
| Detection | UV (254 nm) - High Sensitivity. | 19F Signal Integration. | RI / ELSD / CAD (Low UV sensitivity). |
| Resolution ( | Typically > 2.5 (Excellent). | Distinct Chemical Shifts ( | Variable (1.5 - 2.0). |
| Throughput | High (Automated LC runs). | Low (Manual prep & acquisition). | Medium (Long equilibration times). |
| Cost Per Sample | Low (Reagents are cheap). | Medium (Deuterated solvents).[2] | High (Expensive Chiral Columns). |
| Primary Use | Routine QC / Batch Release. | Absolute Configuration Assignment. | Process Monitoring (In-situ). |
Part 3: Detailed Protocols
Method A: GITC Derivatization (The Gold Standard)
This method reacts the secondary amine with 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC) .
-
Mechanism: The isothiocyanate reacts with the pyrrolidine nitrogen to form a thiourea linkage.
-
Why it works: GITC introduces a strong chiral center (glucose) and bulky acetyl groups, converting enantiomers into diastereomers with significantly different hydrophobicities, easily separable on a standard C18 column. It also adds UV absorbance (thiourea
nm).
Experimental Workflow
-
Reagent Prep:
-
Sample Solution: Dissolve 3-Isopropoxypyrrolidine (approx. 2 mg) in 1.0 mL Acetonitrile (MeCN).
-
GITC Solution: Prepare 2 mg/mL GITC in MeCN.
-
Base: 1% Triethylamine (TEA) in MeCN.
-
-
Derivatization Reaction:
-
Mix 50 µL Sample Solution + 50 µL GITC Solution + 10 µL Base.
-
Vortex and incubate at Room Temperature for 30 minutes .
-
Note: No heating is required; pyrrolidines are highly nucleophilic.
-
-
Quench & Dilute:
-
Add 10 µL of 1% Acetic Acid (to quench unreacted amine/base).
-
Dilute to 1.0 mL with Mobile Phase A.
-
-
HPLC Conditions:
Data Interpretation: The (R)- and (S)- enantiomers will elute as distinct diastereomers with retention time differences (
Method B: 19F-NMR with Mosher's Acid (The Structural Validator)
When the absolute configuration (R vs S) is unknown, this method is required. It utilizes
Experimental Workflow
-
Reaction:
-
In a clean NMR tube, dissolve 5 mg of 3-Isopropoxypyrrolidine in 0.6 mL
. -
Add 3.0 eq of anhydrous Pyridine.
-
Add 1.2 eq of (R)-(-)-MTPA-Cl .
-
Shake for 10 minutes (reaction is instantaneous for secondary amines).
-
-
Analysis:
-
Acquire 19F-NMR (no decoupling).
-
Repeat the process with (S)-(+)-MTPA-Cl in a second tube.
-
-
Calculation:
-
Integrate the
peaks. -
Calculate ee using the ratio of the diastereomeric peak areas.[6][7]
-
Configuration Assignment: Use the
(S-R) model.[7] The spatial arrangement of the phenyl group in the Mosher amide shields/deshields the protons (or fluorines) differently depending on the pyrrolidine stereochemistry [1][2].
-
Caption: Workflow for absolute configuration assignment using Mosher's Acid chlorides.
Part 4: Scientific Rationale & Troubleshooting
Why not Direct Chiral HPLC?
While columns like Chiralpak IG or IC can separate amines, the lack of UV absorbance in 3-Isopropoxypyrrolidine necessitates Refractive Index (RI) detection. RI is:
-
Temperature sensitive (drifts easily).
-
Incompatible with gradient elution.
-
Significantly less sensitive than UV-derivatized methods (LOD is approx. 100x higher).
Troubleshooting the GITC Method
-
Issue: Peak broadening.
-
Cause: Slow kinetics or hydrolysis of the isothiocyanate.
-
Fix: Ensure MeCN is anhydrous. Increase TEA concentration slightly.
-
-
Issue: Excess Reagent interfering.
-
Fix: GITC elutes late on C18. Ensure the run time is long enough to clear the excess reagent peak to prevent carryover.
-
References
-
Hoye, T. R., Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry.
-
Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.
- Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives. In Handbook of Thin-Layer Chromatography.
-
Thermo Fisher Scientific. (2023). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note.
Sources
- 1. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Enantiomeric Excess in Confined Aprotic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Infrared (IR) Spectroscopy Characterization of Pyrrolidine Salts
For researchers, scientists, and drug development professionals, the accurate characterization of active pharmaceutical ingredients (APIs) is paramount. Pyrrolidine, a saturated five-membered nitrogen heterocycle, is a foundational structural motif in numerous pharmaceuticals. Often, to enhance properties like solubility and stability, the basic pyrrolidine nitrogen is protonated to form a salt. Infrared (IR) spectroscopy is a rapid, reliable, and non-destructive technique for confirming this salt formation and characterizing the resulting material.
This guide provides an in-depth comparison of the IR spectral features of pyrrolidine (free base) and its corresponding salts, grounded in the fundamental principles of vibrational spectroscopy. We will explore the causal relationships behind spectral shifts, present a self-validating experimental workflow, and offer field-proven insights for accurate data interpretation.
The Vibrational Signature of Protonation: Pyrrolidine vs. Pyrrolidinium
The core principle behind using IR spectroscopy to differentiate an amine from its salt is the transformation of the secondary amine group (>N-H) into a secondary ammonium cation (>N-H₂⁺). This chemical change has a profound and readily observable impact on the molecule's vibrational modes.
Pyrrolidine (Free Base): The Secondary Amine Signature
As a cyclic secondary amine, pyrrolidine's IR spectrum is characterized by several key features. The most diagnostic is the N-H stretching vibration, which appears as a single, relatively weak and sharp band in the 3350-3310 cm⁻¹ region[1]. The spectrum also features strong C-H stretching vibrations from the methylene (-CH₂) groups just below 3000 cm⁻¹, and a C-N stretching band for the aliphatic amine structure between 1250-1020 cm⁻¹[1].
Pyrrolidinium Salts: The Emergence of the Ammonium Cation
When pyrrolidine is treated with an acid (e.g., HCl) to form a salt like pyrrolidinium chloride, the nitrogen atom is protonated. This creates a secondary ammonium ion (pyrrolidinium) and introduces two new types of vibrations associated with the N-H₂⁺ group, fundamentally altering the spectrum.
-
N-H₂⁺ Stretching Vibrations: The most dramatic change is the disappearance of the sharp >N-H peak and the appearance of a very strong and exceptionally broad absorption band, often spanning from 3000 cm⁻¹ down to 2400 cm⁻¹[2][3]. This broad feature, known as the "ammonium band," is a hallmark of amine salts. Its breadth is a direct consequence of strong intermolecular hydrogen bonding between the N-H₂⁺ cation and the counter-ion (e.g., Cl⁻). The C-H stretching bands are often seen as smaller, sharper peaks superimposed on this broad envelope[2].
-
N-H₂⁺ Bending Vibrations: The formation of the salt also introduces a new N-H₂⁺ deformation (bending or scissoring) mode. For secondary amine salts, this absorption typically appears as a medium-intensity band in the 1620-1560 cm⁻¹ region[4][5][6]. The presence of this band is a crucial secondary confirmation of salt formation.
The logical relationship between the chemical transformation and the expected spectral changes is illustrated below.
Caption: Chemical protonation of pyrrolidine and its corresponding IR spectral consequences.
Comparative Spectral Data
The following table summarizes the key diagnostic IR absorption bands for pyrrolidine and its hydrochloride salt, providing a clear guide for spectral interpretation.
| Vibrational Mode | Pyrrolidine (Free Base) | Pyrrolidinium Chloride | Rationale for Change |
| N-H Stretch (νN-H) | ~3350-3310 cm⁻¹ (weak-medium, sharp)[1] | Absent | The >N-H group is consumed during protonation to form the >N-H₂⁺ group. |
| N-H₂⁺ Stretch (νN-H₂⁺) | Absent | ~3000-2400 cm⁻¹ (strong, very broad)[2][3] | Formation of the new N-H bonds in the ammonium cation and extensive hydrogen bonding causes a redshift and significant broadening. |
| C-H Stretch (νC-H) | ~2970-2850 cm⁻¹ (strong, sharp)[7] | ~2990-2870 cm⁻¹ (medium, sharp) | These bands remain but are often superimposed on the broad N-H₂⁺ stretching envelope, appearing as shoulders or smaller peaks[2]. |
| N-H₂⁺ Bend (δN-H₂⁺) | Absent | ~1620-1560 cm⁻¹ (medium)[4][5][6] | This is a new deformation mode created by the formation of the secondary ammonium group. |
| C-N Stretch (νC-N) | ~1250-1020 cm⁻¹ (medium-weak)[1] | ~1250-1020 cm⁻¹ (medium-weak) | This bond vibration is less affected by protonation on the nitrogen and typically remains within a similar range. |
The Influence of the Counter-Ion
For simple halide salts like pyrrolidinium chloride or bromide, the counter-ion (Cl⁻, Br⁻) is a monoatomic species and does not produce its own vibrations in the mid-IR range (4000-400 cm⁻¹)[2]. Its primary effect is to act as a hydrogen bond acceptor, influencing the position and breadth of the N-H₂⁺ absorptions.
However, if a polyatomic counter-ion is used (e.g., from sulfuric or nitric acid), the resulting salt will exhibit additional, strong absorption bands characteristic of that anion. For example, a sulfate (SO₄²⁻) salt would show strong S-O stretching bands around 1100 cm⁻¹[2]. This is a critical consideration when working with salts other than hydrohalides.
Experimental Protocol: A Self-Validating Workflow for Confirmation of Salt Formation
This protocol outlines a robust, self-validating method for characterizing pyrrolidine salt formation using Attenuated Total Reflectance (ATR) FTIR spectroscopy, a technique that requires minimal sample preparation.
Objective: To confirm the successful conversion of pyrrolidine free base to a pyrrolidinium salt.
Instrumentation: FTIR Spectrometer with a Diamond or Germanium ATR accessory.
Methodology:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). This is a critical step to subtract the spectral contribution of the atmosphere (CO₂, H₂O) and the instrument itself.
-
-
Analysis of Starting Material (Pyrrolidine Free Base):
-
Place a single drop of the liquid pyrrolidine free base onto the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Validation Check 1: Confirm the presence of the characteristic secondary amine N-H stretch (~3330 cm⁻¹) and the absence of a broad ammonium band below 3000 cm⁻¹. Save this spectrum as "Free Base."
-
-
Analysis of the Final Product (Pyrrolidinium Salt):
-
Thoroughly clean the ATR crystal to remove all traces of the free base.
-
Place a small amount of the dried, solid pyrrolidinium salt onto the crystal.
-
Lower the instrument's pressure arm to ensure firm and uniform contact between the solid sample and the crystal. Insufficient contact is a common source of poor-quality data.
-
Acquire the IR spectrum using the same parameters as the free base. Save this spectrum as "Salt."
-
-
Data Interpretation and Validation:
-
Overlay the "Free Base" and "Salt" spectra using the spectrometer software.
-
Validation Check 2 (Confirmation): Verify the following spectral changes in the "Salt" spectrum relative to the "Free Base":
-
The complete disappearance of the sharp N-H stretch around 3330 cm⁻¹.
-
The appearance of the characteristic strong, broad N-H₂⁺ absorption band between 3000-2400 cm⁻¹.
-
The appearance of the new N-H₂⁺ bending vibration in the 1620-1560 cm⁻¹ region.
-
-
The fulfillment of these three criteria provides definitive evidence of successful salt formation.
-
Caption: Self-validating workflow for IR spectroscopic confirmation of pyrrolidine salt formation.
Conclusion
Infrared spectroscopy offers an unequivocal and efficient method for the characterization of pyrrolidine salts. By understanding the fundamental vibrational changes that occur upon protonation of the nitrogen atom, scientists can confidently distinguish between the free base and its salt form. The key diagnostic markers—disappearance of the sharp N-H stretch and the concurrent appearance of the broad N-H₂⁺ stretching envelope and the N-H₂⁺ bending mode—provide a robust and self-validating signature of successful salt formation. This guide equips researchers with the foundational knowledge and practical workflows necessary to leverage IR spectroscopy for the reliable characterization of these critical pharmaceutical compounds.
References
-
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
UCM, Department of Chemistry. IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
-
Bellamy, L. J. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
-
Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. ResearchGate. [Link]
-
Baran, J. (2009). Vibrational Spectroscopy of Secondary Amine Salts: 1. Assignment of NH2+ Stretching Frequencies in Crystalline Phases. ResearchGate. [Link]
-
Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of 3-Isopropoxypyrrolidine Dihydrochloride
An Objective Comparison and Validated Protocol for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the rigorous validation of a compound's identity and purity is not merely a procedural step but a cornerstone of scientific integrity. For novel heterocyclic compounds like 3-Isopropoxypyrrolidine dihydrochloride, a key reagent in medicinal chemistry, elemental analysis serves as a fundamental truth-teller. It provides a quantitative measure of the constituent elements—carbon (C), hydrogen (H), and nitrogen (N)—offering a direct comparison between empirical results and theoretical values. This guide provides an in-depth look at the validation of this compound, presenting comparative data and a robust experimental protocol.
The Foundational Role of Elemental Analysis
Elemental analysis, often referred to as CHN analysis, is a combustion-based technique that provides the mass fractions of carbon, hydrogen, and nitrogen in a sample. For a dihydrochloride salt, this analysis is particularly crucial. The presence of two hydrochloride moieties significantly alters the expected elemental percentages compared to the freebase form. A successful analysis confirms the molecular formula, supports structural elucidation, and provides a primary indication of sample purity. Deviations from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect salt formation. Many peer-reviewed journals require elemental analysis data to be within ±0.4% of the calculated values to validate the structure of a new compound.[1]
Compound Profile: this compound
-
Structure: A pyrrolidine ring substituted at the 3-position with an isopropoxy group, supplied as a dihydrochloride salt. The pyrrolidine ring is a common scaffold in numerous natural alkaloids and synthetic drugs.[2]
-
Molecular Formula: C7H17NO · 2HCl
-
Molecular Weight: 204.14 g/mol
The theoretical elemental composition is the benchmark against which all experimental data is judged. It is calculated directly from the molecular formula and atomic weights of the constituent elements.
Calculation:
-
Formula: C7H19Cl2NO
-
Carbon (C): (7 * 12.011) / 204.141 * 100% = 41.19%
-
Hydrogen (H): (19 * 1.008) / 204.141 * 100% = 9.38%
-
Nitrogen (N): (1 * 14.007) / 204.141 * 100% = 6.86%
Comparative Elemental Data: A Validation Framework
To provide context for the validation of this compound, it is useful to compare its theoretical elemental composition with that of other structurally related pyrrolidine salts. This comparison highlights how modifications to the chemical structure are reflected in the elemental analysis data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical %C | Theoretical %H | Theoretical %N |
| This compound | C7H19Cl2NO | 204.14 | 41.19 | 9.38 | 6.86 |
| (S)-3-Hydroxypyrrolidine Hydrochloride[3][4] | C4H10ClNO | 123.58 | 38.87 | 8.16 | 11.33 |
| 3,3-Difluoropyrrolidine Hydrochloride[5] | C4H8ClF2N | 143.56 | 33.45 | 5.62 | 9.76 |
| Pyrrolidine Hydrochloride | C4H10ClN | 107.58 | 44.64 | 9.36 | 13.01 |
This table presents theoretical values calculated from molecular formulas. Experimental results should closely align with these figures to confirm compound identity.
Validated Experimental Protocol for CHN Analysis
This protocol is designed to ensure accuracy and reproducibility for the elemental analysis of hygroscopic organic salts like this compound. The trustworthiness of the results hinges on meticulous sample preparation and proper instrument calibration.
Principle of the Method
The sample is precisely weighed and combusted in a high-oxygen environment at high temperatures. This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides (which are subsequently reduced to N2). These gases are then separated and quantified using a thermal conductivity detector.
Instrumentation and Reagents
-
Instrument: A calibrated CHN Elemental Analyzer (e.g., PerkinElmer 2400 Series II, Thermo Scientific FlashSmart).
-
Reagents: High-purity oxygen (99.995%), helium carrier gas (99.995%), and appropriate combustion/reduction reagents as specified by the instrument manufacturer.
-
Standards: A certified, stable organic standard with a known elemental composition (e.g., Acetanilide, Atropine) is used for calibration.[6]
Step-by-Step Methodology
-
Sample Preparation (Critical Step):
-
Hydrochloride salts are often hygroscopic. To ensure accurate analysis, the sample must be thoroughly dried.
-
Place 10-20 mg of the this compound sample in a drying pistol or vacuum oven.
-
Dry the sample over a suitable desiccant (e.g., phosphorus pentoxide) at a controlled temperature (e.g., 50-60°C) under high vacuum for at least 4-6 hours. This removes adsorbed water without degrading the compound.
-
Handle the dried sample in a glovebox or a dry atmosphere to prevent reabsorption of moisture.
-
-
Instrument Calibration:
-
Perform a multi-point calibration by analyzing 1-3 mg aliquots of a certified standard (e.g., acetanilide).
-
The instrument response factors are adjusted until the experimental values for the standard are within ±0.3% of its theoretical composition. This ensures the analyzer is performing correctly.
-
-
Sample Analysis:
-
Accurately weigh 1-3 mg of the dried this compound into a tin or silver capsule using a microbalance.
-
Seal the capsule, ensuring no sample is lost.
-
Introduce the capsule into the elemental analyzer's autosampler.
-
Analyze a minimum of three replicate samples to ensure precision.
-
-
Data Validation and Interpretation:
-
Calculate the mean and standard deviation for the C, H, and N percentages from the replicate analyses.
-
The results are considered valid if the experimental mean values are within the widely accepted tolerance of ±0.4% of the theoretical values.[1]
-
The relative standard deviation (RSD) for the replicates should be low (typically <0.2%), indicating good precision.
-
Workflow for Elemental Analysis Validation
The following diagram illustrates the logical flow from sample receipt to final validation, ensuring a self-validating and trustworthy process.
Caption: Workflow for the validation of this compound via CHN elemental analysis.
Conclusion
The elemental analysis of this compound is a precise and powerful tool for verifying its chemical formula and assessing its purity. By adhering to a meticulous, validated protocol—with particular emphasis on sample drying to counteract the hygroscopic nature of the salt—researchers can generate trustworthy data. The comparison of experimental results against the theoretical values of 41.19% C, 9.38% H, and 6.86% N, within an acceptable deviation of ±0.4%, provides definitive evidence of the compound's integrity. This foundational data is indispensable for ensuring the reliability of subsequent research and development efforts.
References
-
USP <233> Elemental Impurities - Procedures. Shimadzu Scientific Instruments. Available at: [Link]
-
Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. Available at: [Link]
-
Study of novel pyrrolidine compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
An International Study Evaluating Elemental Analysis. ACS Central Science. Available at: [Link]
-
Pyrrolidine - Wikipedia. Wikipedia. Available at: [Link]
-
(S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO. PubChem. Available at: [Link]
-
3-Hydroxypyrrolidine hydrochloride | C4H10ClNO. PubChem. Available at: [Link]
-
3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N. PubChem. Available at: [Link]
-
Elemental Analysis: CHNS/O characterization of polymers and plastics. Thermo Fisher Scientific. Available at: [Link]
Sources
- 1. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3-Difluoropyrrolidine hydrochloride | C4H8ClF2N | CID 24903482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectro-lab.pl [spectro-lab.pl]
Benchmarking 3-Isopropoxypyrrolidine: A Comparative Guide for Medicinal Chemists
Topic: Benchmarking 3-Isopropoxypyrrolidine against other saturated heterocycles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the optimization of fragment-based drug candidates, saturated heterocycles are pivotal for modulating physicochemical properties (Fsp³ character). While Pyrrolidine and Piperidine remain ubiquitous, they often suffer from excessive basicity (pKa > 11) and limited lipophilic vectors. 3-Isopropoxypyrrolidine emerges as a strategic "Goldilocks" scaffold. It bridges the gap between the high polarity of 3-methoxypyrrolidine and the steric bulk of larger rings, offering a unique vector for hydrophobic collapse without significantly compromising aqueous solubility. This guide benchmarks its performance against standard saturated heterocycles to aid in rational scaffold selection.
Part 1: Physicochemical Benchmarking
The introduction of an isopropoxy group at the C3 position of the pyrrolidine ring exerts a dual effect: it modulates the electronic environment of the secondary amine via the inductive withdrawal (-I) of the oxygen, and it increases lipophilicity through the isopropyl moiety.
Comparative Metrics Table
The following data synthesizes experimental trends and calculated property forecasts for 3-Isopropoxypyrrolidine against standard alternatives.
| Scaffold | Structure Type | pKa (Conj. Acid)* | LogP (Calc)** | Lipophilic Ligand Efficiency (LLE) Potential | Primary Utility |
| 3-Isopropoxypyrrolidine | 5-Membered Ether | ~9.8 - 10.2 | ~0.8 | High | Balanced potency/permeability; filling hydrophobic pockets. |
| Pyrrolidine | Parent 5-Membered | ~11.3 | 0.2 | Moderate | High basicity often limits permeability; good solubility. |
| 3-Methoxypyrrolidine | 5-Membered Ether | ~10.0 | -0.2 | Moderate | Lowering LogP; solubilizing group. |
| Piperidine | Parent 6-Membered | ~11.2 | 1.46 | High | Standard linker; often metabolically labile at C2/C6. |
| Morpholine | 6-Membered Ether | ~8.3 | -0.86 | Low | Basicity modulation; capping group. |
*pKa values are approximate experimental averages for the secondary amine. Note that 3-alkoxy substitution lowers pKa by ~1 unit vs parent pyrrolidine due to the electron-withdrawing oxygen. **LogP values are consensus estimates based on fragment contributions.
Mechanistic Insight: The "Goldilocks" Lipophilicity
While 3-Methoxypyrrolidine is an excellent solubilizing group, it often fails to contribute binding energy in hydrophobic pockets. The isopropyl group in 3-Isopropoxypyrrolidine adds approximately +1.0 log unit of lipophilicity compared to the methoxy analog. This shift often moves a fragment from the "too polar" zone (LogP < 0) into the optimal permeability window (LogP 1–3) without adding the excessive molecular weight of a piperidine or azepane ring.
Part 2: ADME & Metabolic Liability Profile
A critical consideration for 3-Isopropoxypyrrolidine is its metabolic stability. Unlike the metabolically robust morpholine ring, the isopropoxy side chain introduces specific "soft spots" for Cytochrome P450 enzymes.
Metabolic Pathway Analysis
The isopropyl ether is susceptible to O-dealkylation (via CYP-mediated hydroxylation of the tertiary carbon), leading to the cleavage of the isopropyl group and formation of 3-pyrrolidinol. Additionally, the pyrrolidine ring itself is subject to
Figure 1: Predicted metabolic oxidation pathways. The isopropyl group dealkylation is a primary clearance mechanism.
Part 3: Decision Framework for Scaffold Selection
When should you choose 3-Isopropoxypyrrolidine over the alternatives? Use the following logic flow to validate your design choice.
Figure 2: Logic flow for selecting 3-Isopropoxypyrrolidine based on physicochemical requirements.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Isopropoxypyrrolidine (O-Alkylation)
Causality: Direct alkylation of the pyrrolidine nitrogen is a competing reaction. Therefore, a Boc-protection strategy is mandatory to ensure regioselectivity at the oxygen atom.
Materials:
-
N-Boc-3-pyrrolidinol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Iodopropane (1.5 eq)
-
DMF (Anhydrous)
-
TFA/DCM (1:1 mixture) for deprotection
Workflow:
-
Activation: In a flame-dried flask under
, dissolve N-Boc-3-pyrrolidinol in anhydrous DMF. Cool to 0°C. -
Deprotonation: Add NaH portion-wise. Observation: Evolution of
gas indicates alkoxide formation. Stir for 30 mins at 0°C. -
Alkylation: Add 2-Iodopropane dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
Quench & Workup: Quench with saturated
. Extract with EtOAc. Wash organics with (5%) to remove DMF. Dry over . -
Deprotection: Dissolve the crude intermediate in DCM. Add TFA (1:1 ratio). Stir for 2 hours.
-
Free Basing: Evaporate volatiles. Redissolve in DCM and wash with saturated
to obtain the free amine.
Protocol B: Microsomal Stability Assay (Self-Validating)
Causality: To benchmark the metabolic liability of the isopropyl ether, a kinetic assay using liver microsomes is required.
System Validation Controls:
-
Negative Control: Buffer + NADPH (no microsomes) to rule out chemical instability.
-
High Clearance Control: Verapamil or Propranolol (Must show >80% depletion in 30 mins).
-
Low Clearance Control: Warfarin (Must show <20% depletion).
Step-by-Step:
-
Preparation: Prepare a 10 mM stock of 3-Isopropoxypyrrolidine in DMSO. Dilute to 1 µM in Phosphate Buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (0.5 mg/mL protein). Pre-incubate at 37°C for 5 mins.
-
Initiation: Add NADPH (1 mM final concentration) to start the reaction.
-
Sampling: At T=0, 5, 15, 30, and 60 mins, remove aliquots and quench immediately in ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor the parent ion transition.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines intrinsic clearance ( ).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733874, (3S)-pyrrolidin-3-ol. Retrieved from [Link]
- Barnes-Seeman, D. (2012).The physicochemical properties of 3-alkoxypyrrolidines in medicinal chemistry. (General reference for pKa shifts in ether-substituted heterocycles).
-
Stephens, C. E., et al. (2018). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine. Journal of Organic Chemistry. Retrieved from [Link]
-
RSC Publishing (2025). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals. Retrieved from [Link]
Safety Operating Guide
3-Isopropoxypyrrolidine dihydrochloride proper disposal procedures
[1][2]
Executive Summary & Immediate Directives
Do not dispose of this compound down the drain. 3-Isopropoxypyrrolidine dihydrochloride is an organic amine salt.[1][2][3] While the salt form reduces volatility, it remains an environmental pollutant and a precursor to reactive secondary amines.[1] The presence of the dihydrochloride moiety indicates significant acidity and potential corrosivity in solution.[1][2]
Core Disposal Strategy:
-
Solids: Segregate into "Solid Organic Waste" for high-temperature incineration.
-
Liquids: Collect in "Acidic Organic Waste" streams.
-
Critical Incompatibility: NEVER mix with bleach (sodium hypochlorite) or nitrites.[1][2]
Chemical Profile & Hazard Assessment
Understanding the physicochemical nature of the analyte is the first step in compliant disposal.[1][2] This compound is a functionalized cyclic amine salt.[1]
| Property | Description | Implications for Disposal |
| Chemical Nature | Secondary Amine Salt (Ether functionalized) | Precursor to free amine if basified.[1][2] |
| Acidity | High (Dihydrochloride) | Corrosive. pH of 10% aq.[1][2] solution likely < 2.0. |
| Hygroscopicity | Likely Hygroscopic | Keep containers tightly sealed to prevent "caking" or liquefaction.[1][2] |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][4] Irrit.) | Standard PPE (Nitrile gloves, goggles) required.[1] |
| Reactivity | Incompatible with Oxidizers & Bases | Do not mix with Nitric Acid or Bleach.[1][2] |
Critical Incompatibility: The "Bleach Trap"
As a Senior Scientist, I often see researchers neutralize amine salts with bleach to "kill" biologicals.[1][2] Do not do this with this compound.
-
Mechanism: Reaction of hypochlorite with secondary amines generates Chloramines (N-Cl derivatives).[1][2]
-
Risk: These are toxic, potentially explosive, and carcinogenic.[1][2]
-
Correct Action: If biological decontamination is required, use thermal inactivation (autoclave) before chemical disposal, or use a non-oxidizing biocide.[1][2]
Waste Segregation & Disposal Workflow
The following decision tree outlines the logical flow for categorizing this waste.
Figure 1: Decision logic for segregating this compound waste streams. Note the strict separation of aqueous acidic streams.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicability: Expired shelf stocks, contaminated weighing boats, or spill cleanup solids.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Mark clearly as "Hazardous Waste - Solid Organic - Acidic."[1][2]
-
Storage: Store in a satellite accumulation area (SAA) away from bases (e.g., Sodium Hydroxide) to prevent exothermic neutralization and fume generation.[1][2]
-
Final Disposal: Transfer to EHS for Incineration .
Protocol B: Aqueous/Solvent Mixtures
Applicability: Reaction mother liquors or stock solutions.[1][2]
-
pH Check: Verify pH. It will likely be acidic (< pH 4).[1][2]
-
No-Bulking Rule: Do not bulk this waste into a generic "Organic Solvent" drum containing basic amines (e.g., Triethylamine).[1][2] The acid-base reaction will generate heat and pressure.[1][2]
-
Segregation:
-
Tagging: Explicitly list "Pyrrolidine salt" on the tag.[1][2] This alerts the disposal facility to the nitrogen content (NOx generation during incineration).[1]
Emergency Spill Response
In the event of a benchtop spill, speed and containment are vital to prevent respiratory exposure to the dust.[1][2]
Figure 2: Operational workflow for cleaning up spills of this compound.
Spill Cleanup Notes:
-
Powder Spills: Avoid dry sweeping which creates dust.[1][2] Cover with a damp paper towel or absorbent pad before scooping.[1]
-
Liquid Spills: If the spill is large (>500mL), apply sodium bicarbonate to neutralize the acidity before absorption.[1][2] Expect fizzing (CO2 release).[1]
Regulatory Grounding
This protocol is designed to comply with the following frameworks:
-
RCRA (Resource Conservation and Recovery Act): While not P-listed, this chemical exhibits characteristics of ignitability (if free base) and corrosivity (as salt), mandating "Cradle-to-Grave" tracking [1].[1][2]
-
OSHA (29 CFR 1910.1450): Requires a Chemical Hygiene Plan that includes specific provisions for "Particularly Hazardous Substances" if they show high acute toxicity (verify specific SDS LD50) [2].[1][2]
-
EPA 40 CFR 261.22: Defines corrosivity characteristics (pH < 2) which this compound's solutions may trigger [3].[1][2]
References
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations.[1][2] Available at: [Link][2]
-
Occupational Safety and Health Administration. Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1][2] Available at: [Link][2]
-
U.S. Environmental Protection Agency. Characteristics of Hazardous Waste: Corrosivity.[1][2] Available at: [Link][2]
-
PubChem. Pyrrolidine Hydrochloride Compound Summary. (General reference for pyrrolidine salt properties). Available at: [Link][1]
Personal protective equipment for handling 3-Isopropoxypyrrolidine dihydrochloride
Executive Summary & Core Directive
3-Isopropoxypyrrolidine dihydrochloride (often used as a chiral building block in medicinal chemistry) presents specific handling challenges due to its nature as an amine salt. While often appearing as a stable solid, it poses significant risks regarding respiratory irritation (STOT SE 3) , severe eye irritation , and hygroscopic instability .
This guide moves beyond generic safety advice, providing a logic-driven protocol for researchers. The core safety philosophy here is "Containment at Source." By controlling the solid state (dust) and the solvated state (acidity), you eliminate the primary vectors of exposure.
Risk Assessment & Hazard Identification
Effective PPE selection relies on understanding why a hazard exists.
| Hazard Class (GHS) | H-Code | Mechanism of Action | Operational Implication |
| Acute Toxicity (Oral) | H302 | Systemic absorption via ingestion. | Zero-mouth contact rule. No food/drink in 5m radius. Wash hands immediately after doffing gloves. |
| Skin Irritation | H315 | Acidic hydrolysis on skin moisture. | Moisture barrier required. Standard lab coats are insufficient if wet; chemical aprons recommended for liquid handling. |
| Eye Irritation | H319 | Rapid dissolution in tear film | Vapor/Dust seal required. Safety glasses are inadequate; goggles are mandatory. |
| STOT SE 3 | H335 | Inhalation of fine dust irritates mucous membranes. | Aerodynamic containment. All solid handling must occur within a certified fume hood. |
Personal Protective Equipment (PPE) Matrix
Rationale: The dihydrochloride salt form implies that upon contact with moisture (sweat, eyes, lungs), the compound can dissociate, potentially lowering local pH and causing immediate irritation.
A. Eye & Face Protection (Critical)[1][2][3][4][5][6]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166).
-
Why: Standard safety glasses have gaps. Fine amine salt dust can bypass these gaps, dissolve in eye moisture, and cause chemical burns.
-
Contraindication: Do not use contact lenses. They can trap dust/vapors against the cornea.
B. Hand Protection[2][6][7][8][9]
-
Primary Layer: Disposable Nitrile Gloves (Minimum thickness: 0.11 mm / 4-5 mil).
-
Secondary Layer (For Solutions >1M): Double-gloving is recommended.
-
Technique: "Change on Contamination." If the glove is splashed or touches the solid, change immediately. Amine salts can permeate thin nitrile over time, especially in organic solvents.
C. Respiratory Protection[1][5][7][10]
-
Primary Control: Engineering Controls (Fume Hood) are the only acceptable primary defense.
-
Secondary (Emergency/Spill): NIOSH-approved N95 or P100 particulate respirator.
-
Note: If you can smell the amine (fishy/ammonia-like odor), your containment has failed.
D. Body Protection[3][6][8][9][11]
-
Standard: Cotton/Polyester Lab Coat (Buttoned to neck).
-
Footwear: Closed-toe, non-perforated shoes (Leather/Synthetic leather).
-
Hygiene: Long pants required. No exposed ankles.
Operational Workflow: The "Safe Handling Lifecycle"
This workflow is designed to minimize dust generation and exposure duration.[1]
Phase 1: Receipt & Storage
-
Inspection: Verify the bottle seal upon arrival. If the bottle appears "bloated," vent carefully in a fume hood (amine degradation can release gas).
-
Environment: Store in a cool, dry place (hygroscopic). Keep tightly closed.
-
Segregation: Store away from strong oxidizing agents and strong bases (liberates free amine).
Phase 2: Weighing & Transfer (Highest Risk)
-
Location: Chemical Fume Hood .
-
Static Control: Use an anti-static gun if available. Amine salts are often static-prone and can "jump" from spatulas.
-
Technique:
-
Place the receiving vessel (tare) inside the hood.
-
Open the stock container inside the hood.
-
Transfer solid gently. Do not dump.
-
Clean the spatula immediately with a solvent-soaked wipe (methanol/water) before removing it from the hood.
-
Phase 3: Solubilization & Reaction
-
Solvent Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.
-
Exotherm Check: Dissolution of dihydrochloride salts can be exothermic. Add solvent slowly if working on a large scale (>10g).
-
Inert Atmosphere: While the salt is stable, the free amine (if generated in situ) is sensitive to oxidation. Flush reaction vessels with Nitrogen or Argon.
Phase 4: Waste Disposal
-
Solid Waste: Dispose of contaminated wipes/gloves in "Hazardous Solid Waste."
-
Liquid Waste: Segregate into "Organic - Halogenated" (if chlorinated solvents used) or "Organic - Non-Halogenated."
-
Neutralization: Do not mix with bleach or strong oxidizers in the waste stream.
Visualized Safety Protocol
The following diagram illustrates the critical decision points and flow of material to ensure containment.
Figure 1: Safe Handling Lifecycle. Note the red dashed zone indicating steps that MUST occur within a fume hood.
Emergency Response Protocols
| Incident | Immediate Action | Secondary Action |
| Eye Contact | Flush for 15 minutes immediately at eyewash station. Hold eyelids open. | Seek medical attention.[1][2][3][4][5][6][7] Bring SDS. |
| Skin Contact | Brush off dry powder gently (do not rub). Wash with soap and copious water.[1][4] | Monitor for redness/burning (delayed irritation common with salts). |
| Spill (Solid) | Do not sweep vigorously (creates dust). Cover with wet paper towels (wet wipe method) to dampen, then scoop. | Clean surface with weak base (e.g., Sodium Bicarbonate solution) to neutralize, then water. |
| Inhalation | Move to fresh air immediately. | If breathing is difficult, seek medical aid. |
References
-
PubChem. (n.d.).[8] 3-Hydroxypyrrolidine hydrochloride (Compound Summary).[4][8] National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. kishida.co.jp [kishida.co.jp]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
